molecular formula C5H11B B1294734 1-Bromo-2-methylbutane CAS No. 5973-11-5

1-Bromo-2-methylbutane

Cat. No.: B1294734
CAS No.: 5973-11-5
M. Wt: 151.04 g/mol
InChI Key: XKVLZBNEPALHIO-UHFFFAOYSA-N
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Description

1-Bromo-2-methylbutane is a useful research compound. Its molecular formula is C5H11Br and its molecular weight is 151.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methylbutane
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InChI

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3
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InChI Key

XKVLZBNEPALHIO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
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DSSTOX Substance ID

DTXSID50870593
Record name Butane, 1-bromo-2-methyl-
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Molecular Weight

151.04 g/mol
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CAS No.

5973-11-5, 10422-35-2
Record name 1-Bromo-2-methylbutane
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Record name 1-Bromo-2-methylbutane
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Record name Butane, 1-bromo-2-methyl-
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Record name Butane, 1-bromo-2-methyl-
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Record name (±)-1-bromo-2-methylbutane
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Record name Butane, 1-bromo-2-methyl
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Record name 1-BROMO-2-METHYLBUTANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Bromo-2-methylbutane is a chiral alkyl halide of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where stereochemistry is crucial. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and representative reactions, and an exploration of its reactivity.

Core Chemical and Physical Properties

(S)-1-Bromo-2-methylbutane is a colorless liquid with a characteristic odor. Its chirality, stemming from the stereocenter at the second carbon, makes it a valuable building block for introducing asymmetry in synthetic routes. Below is a summary of its key physical and chemical properties.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₅H₁₁Br[1]
Molecular Weight 151.04 g/mol [1]
CAS Number 534-00-9[1]
Appearance Colorless liquid[2]
Boiling Point 121-122 °C (lit.)[3][4][5][6]
Density 1.223 g/mL at 25 °C (lit.)[3][4][5][6]
Refractive Index (n²⁰/D) 1.445 (lit.)[3][4][5][6]
Optical Activity ([α]²¹/D) +4.5° (c=5 in chloroform)[3][5]
Flash Point 22 °C (72 °F)[3][4]
Water Solubility Insoluble[3][6]
Sensitivity Light Sensitive[2][3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (S)-1-Bromo-2-methylbutane.

SpectroscopyKey Features
¹H NMR The proton NMR spectrum provides detailed information about the structure. Key signals include a triplet for the terminal methyl group, a doublet for the methyl group at the chiral center, and complex multiplets for the methylene and methine protons. The diastereotopic protons of the CH₂Br group often appear as distinct signals.
¹³C NMR The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
Infrared (IR) The IR spectrum exhibits characteristic C-H stretching and bending vibrations for the alkyl group. A key absorption is the C-Br stretching vibration, which typically appears in the fingerprint region.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks.

Synthesis of (S)-1-Bromo-2-methylbutane

The most common and stereospecific method for the synthesis of (S)-1-Bromo-2-methylbutane is from the corresponding chiral alcohol, (S)-2-methyl-1-butanol, using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism, which leads to the conversion of the primary alcohol to a primary alkyl bromide while preserving the stereochemistry at the C2 chiral center.

Experimental Protocol: Synthesis from (S)-2-methyl-1-butanol

Materials:

  • (S)-2-methyl-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube, place (S)-2-methyl-1-butanol (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.34 eq) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Slowly and carefully pour the reaction mixture over crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product is then purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 121-122 °C.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine (S)-2-methyl-1-butanol and anhydrous diethyl ether in a flask cool Cool to 0 °C in an ice bath start->cool add_pbr3 Slowly add PBr₃ cool->add_pbr3 warm_rt Warm to room temperature and stir add_pbr3->warm_rt quench Pour over ice warm_rt->quench wash Wash with H₂O, NaHCO₃, and brine quench->wash dry Dry with MgSO₄ wash->dry evaporate Solvent evaporation dry->evaporate distill Fractional Distillation evaporate->distill product (S)-1-Bromo-2-methylbutane distill->product

Chemical Reactivity and Applications

(S)-1-Bromo-2-methylbutane is a versatile reagent in organic synthesis, primarily utilized for its ability to participate in nucleophilic substitution reactions and for the formation of organometallic reagents.

Nucleophilic Substitution (SN2) Reactions

As a primary alkyl halide, (S)-1-Bromo-2-methylbutane readily undergoes SN2 reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.[7] It is important to note that while the reaction occurs with inversion of configuration at the carbon bearing the bromine, the stereocenter at C2 remains unaffected in this specific molecule.[7]

A common example is the Finkelstein reaction, where (S)-1-Bromo-2-methylbutane is treated with sodium iodide in acetone to yield (S)-1-iodo-2-methylbutane.

Experimental Protocol: SN2 Reaction with Sodium Iodide

Materials:

  • (S)-1-Bromo-2-methylbutane

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve sodium iodide (1.2 eq) in anhydrous acetone.

  • Add (S)-1-Bromo-2-methylbutane (1.0 eq) to the solution.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Filter the mixture to remove the sodium bromide precipitate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude product can be further purified by distillation if necessary.

SN2_Workflow cluster_reaction Reaction cluster_workup Workup cluster_product Product start Dissolve NaI in acetone add_reactant Add (S)-1-Bromo-2-methylbutane start->add_reactant reflux Heat to reflux add_reactant->reflux cool Cool to room temperature reflux->cool filter Filter to remove NaBr cool->filter evaporate Evaporate acetone filter->evaporate product (S)-1-Iodo-2-methylbutane evaporate->product

Grignard Reagent Formation

(S)-1-Bromo-2-methylbutane can be used to prepare the corresponding Grignard reagent, (S)-2-methylbutylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic compound is a potent nucleophile and is widely used in the formation of new carbon-carbon bonds.[8]

Safety and Handling

(S)-1-Bromo-2-methylbutane is a flammable liquid and should be handled with appropriate safety precautions.[9][10] It is also a skin and eye irritant and may cause respiratory irritation.[10]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.[9]

  • Ground all equipment to prevent static discharge.[9]

  • Store in a tightly closed container in a cool, dry place.[10]

In Case of Exposure:

  • Skin contact: Immediately wash with plenty of soap and water.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Seek medical attention if irritation persists.

Conclusion

(S)-1-Bromo-2-methylbutane is a valuable chiral building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable reactivity in SN2 and organometallic reactions, make it an important tool for the stereocontrolled synthesis of complex organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Structural Isomers and Nomenclature of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 1-bromo-2-methylbutane (C₅H₁₁Br), their IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where a thorough understanding of isomeric purity and characterization is paramount.

Introduction to Structural Isomerism of Bromoalkanes

In organic chemistry, structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C₅H₁₁Br, there are eight constitutional (structural) isomers. These arise from the different possible arrangements of the five-carbon skeleton and the various positions the bromine atom can occupy on these chains.[1] Understanding the distinct properties and synthesis of each isomer is crucial, as even minor structural changes can lead to significant differences in physical, chemical, and biological properties. This compound itself is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-1-bromo-2-methylbutane and (R)-1-bromo-2-methylbutane.[2][3] When considering all stereoisomers, the total number of distinct isomers for C₅H₁₁Br is 11.[1]

Nomenclature and Classification of C₅H₁₁Br Isomers

The systematic naming of the structural isomers of C₅H₁₁Br follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The classification of these bromoalkanes as primary (1°), secondary (2°), or tertiary (3°) depends on the number of carbon atoms directly bonded to the carbon atom bearing the bromine atom. This classification is a key determinant of their chemical reactivity.

The eight constitutional isomers of C₅H₁₁Br are:

  • Based on a pentane backbone:

    • 1-Bromopentane (Primary)

    • 2-Bromopentane (Secondary, Chiral)

    • 3-Bromopentane (Secondary)

  • Based on a 2-methylbutane (isopentane) backbone:

    • This compound (Primary, Chiral)

    • 2-Bromo-2-methylbutane (Tertiary)

    • 2-Bromo-3-methylbutane (Secondary, Chiral)

    • 1-Bromo-3-methylbutane (Primary)

  • Based on a 2,2-dimethylpropane (neopentane) backbone:

    • 1-Bromo-2,2-dimethylpropane (Primary)

Physicochemical Properties of C₅H₁₁Br Isomers

The structural differences among the isomers of C₅H₁₁Br lead to variations in their physical properties, such as boiling point and density. Generally, for a given halogen, increased branching of the carbon chain leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[1]

IsomerIUPAC NameBoiling Point (°C)Density (g/mL at 25°C unless noted)
11-Bromopentane129.81.22
22-Bromopentane117.31.208
33-Bromopentane118.61.217
4This compound121-1221.223
52-Bromo-2-methylbutane1071.182
62-Bromo-3-methylbutane108.91.208
71-Bromo-3-methylbutane120-1211.261
81-Bromo-2,2-dimethylpropane105-1061.199

Experimental Protocols

Synthesis of Bromoalkanes from Alcohols

A common and reliable method for the synthesis of primary and secondary bromoalkanes is the reaction of the corresponding alcohol with a source of bromide, typically hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The synthesis of chiral bromoalkanes, such as (S)-1-bromo-2-methylbutane, can be achieved with high stereospecificity from the corresponding chiral alcohol, (S)-2-methyl-1-butanol, via an Sₙ2 mechanism that proceeds with inversion of configuration.[2]

Protocol 4.1.1: Synthesis of 1-Bromopentane from 1-Pentanol using NaBr/H₂SO₄

Materials:

  • 1-Pentanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Ice bath

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine sodium bromide and distilled water with stirring.

  • Cool the flask in an ice bath and slowly add 1-pentanol.

  • While maintaining the cold temperature and stirring, slowly add concentrated sulfuric acid dropwise.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 45-60 minutes.

  • After reflux, set up for simple distillation and distill the crude 1-bromopentane. The distillate will be a two-phase mixture.

  • Transfer the distillate to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and finally with water again.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Perform a final fractional distillation to purify the 1-bromopentane, collecting the fraction boiling at approximately 130°C.

Synthesis via Free Radical Bromination

Free radical bromination of alkanes is a method to introduce a bromine atom onto a carbon chain. This reaction is typically initiated by UV light or a radical initiator. The selectivity of bromination is significantly higher than chlorination, with a strong preference for substitution at tertiary carbons, followed by secondary, and then primary carbons.[2][4]

Protocol 4.2.1: Free Radical Bromination of 2-Methylbutane

Materials:

  • 2-Methylbutane

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., AIBN) or a UV lamp

  • An inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • 5% Sodium thiosulfate solution

  • Distilled water

  • Anhydrous magnesium sulfate

  • Reaction flask with a reflux condenser and dropping funnel

  • Heating mantle or UV lamp setup

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Set up a reaction flask with a reflux condenser and a dropping funnel in a fume hood.

  • Charge the flask with 2-methylbutane and the inert solvent.

  • If using a chemical initiator, add it to the flask.

  • Gently heat the mixture to reflux. If using a UV lamp, position it to illuminate the flask.

  • Slowly add a solution of bromine in the inert solvent from the dropping funnel. The red-brown color of bromine should fade as the reaction proceeds.

  • After the addition is complete, continue heating or irradiating for an additional 30-60 minutes until the bromine color has completely disappeared.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture in a separatory funnel with 5% sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator.

  • The resulting mixture of brominated isomers can be separated by careful fractional distillation. Due to the selectivity of bromination, 2-bromo-2-methylbutane is expected to be the major product.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the C₅H₁₁Br isomers. The number of signals, their chemical shifts, and the splitting patterns in ¹H NMR provide detailed information about the connectivity of atoms.

  • ¹H NMR: Protons on carbons adjacent to the bromine atom are deshielded and appear at a higher chemical shift (downfield). The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons.

  • ¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. The carbon atom bonded to the bromine atom is significantly shifted downfield.

Expected ¹H NMR Features for Selected Isomers:

  • This compound: Will show complex splitting patterns due to the presence of a chiral center and diastereotopic protons.[6]

  • 2-Bromo-2-methylbutane: A simple spectrum with a quartet for the -CH₂- protons and two singlets for the non-equivalent methyl groups.

  • 1-Bromo-3-methylbutane: A relatively straightforward spectrum with a triplet for the -CH₂Br protons.

  • 1-Bromo-2,2-dimethylpropane: A very simple spectrum with a singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the -CH₂Br group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the presence of certain functional groups. For bromoalkanes, the most characteristic absorption is the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum.

  • C-Br Stretch: A strong absorption band in the range of 600-500 cm⁻¹.

  • C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ region, characteristic of sp³ hybridized carbons.

The overall IR spectrum serves as a unique fingerprint for each isomer, allowing for their differentiation when compared to reference spectra.

Visualizing Relationships and Workflows

Isomeric Relationships

The constitutional isomers of C₅H₁₁Br can be categorized based on their carbon skeleton and the position of the bromine atom.

Isomer_Relationships cluster_pentane Pentane Backbone cluster_isopentane 2-Methylbutane Backbone cluster_neopentane 2,2-Dimethylpropane Backbone 1-Bromopentane 1-Bromopentane 2-Bromopentane 2-Bromopentane 3-Bromopentane 3-Bromopentane This compound This compound 2-Bromo-2-methylbutane 2-Bromo-2-methylbutane 2-Bromo-3-methylbutane 2-Bromo-3-methylbutane 1-Bromo-3-methylbutane 1-Bromo-3-methylbutane 1-Bromo-2,2-dimethylpropane 1-Bromo-2,2-dimethylpropane C5H11Br C5H11Br C5H11Br->1-Bromopentane Positional Isomers C5H11Br->this compound Chain Isomers C5H11Br->1-Bromo-2,2-dimethylpropane Chain Isomers

Caption: Relationships between the constitutional isomers of C₅H₁₁Br.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of a bromoalkane isomer involves the reaction, workup, and final purification steps.

Synthesis_Workflow Reactants Alkane/Alcohol + Brominating Agent Reaction Reaction under appropriate conditions (e.g., UV light or heat) Reactants->Reaction Workup Aqueous Workup (Washing and Neutralization) Reaction->Workup Drying Drying of Organic Layer (e.g., with MgSO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for bromoalkane synthesis.

Logic for Spectroscopic Identification

The identification of a specific isomer from a mixture or as a pure compound relies on a logical interpretation of spectroscopic data.

Spectroscopic_Identification start Unknown C5H11Br Isomer c13_nmr ¹³C NMR Number of Signals Chemical Shifts start->c13_nmr h1_nmr ¹H NMR Number of Signals Integration Splitting Patterns Chemical Shifts start->h1_nmr ir_spec IR Spectroscopy C-Br Stretch (600-500 cm⁻¹) Fingerprint Region start->ir_spec structure_elucidation Structure Elucidation c13_nmr->structure_elucidation h1_nmr->structure_elucidation ir_spec->structure_elucidation

Caption: Logical workflow for the spectroscopic identification of a C₅H₁₁Br isomer.

Conclusion

The eight constitutional isomers of C₅H₁₁Br, including the parent compound of interest, this compound, exhibit distinct physicochemical properties and require specific synthetic and analytical approaches for their study. This guide has provided a detailed overview of their nomenclature, properties, and methods for their preparation and characterization. A thorough understanding of these aspects is essential for researchers in the fields of organic chemistry and drug development to ensure the synthesis and use of well-defined and pure chemical entities. The provided experimental protocols and spectroscopic information serve as a practical resource for the laboratory setting.

References

Synthesis of 1-Bromo-2-methylbutane from 2-methyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-methylbutane from 2-methyl-1-butanol. This conversion is a fundamental nucleophilic substitution reaction, valuable in organic synthesis for the introduction of a 2-methylbutyl moiety. This guide details the prevalent reaction mechanisms, experimental protocols, and key data points to assist researchers in the successful execution and understanding of this transformation.

Introduction

The conversion of alcohols to alkyl halides is a cornerstone of synthetic organic chemistry. This compound is a useful chiral building block and an intermediate in the synthesis of various organic molecules. The primary route to its synthesis involves the nucleophilic substitution of the hydroxyl group in 2-methyl-1-butanol with a bromide ion. Due to the primary nature of the alcohol, this reaction predominantly proceeds via an S(_N)2 mechanism, which is characterized by an inversion of stereochemistry if a chiral starting material is used. The two most common and effective methods for this transformation employ phosphorus tribromide (PBr(_3)) or hydrobromic acid (HBr), often generated in situ from sodium bromide (NaBr) and sulfuric acid (H(_2)SO(_4)).

Physicochemical Data

A summary of the key physical and spectral properties of the reactant and product is presented below for easy reference.

Property2-methyl-1-butanolThis compound
Molecular Formula C(5)H({12})OC(5)H({11})Br
Molecular Weight 88.15 g/mol 151.04 g/mol [1]
Boiling Point 128-130 °C121-122 °C[1]
Density 0.815-0.819 g/mL at 20-25 °C[2]1.223 g/mL at 25 °C[1]
Refractive Index (n(_D)) 1.410 at 20 °C[2]1.445 at 20 °C[1]
1H NMR Data See details belowSee details below
13C NMR Data See details belowSee details below

Spectral Data:

  • 2-methyl-1-butanol:

    • ¹H NMR (CDCl(_3)): Chemical shifts are approximately 0.91 (t, 3H), 0.93 (d, 3H), 1.18 (m, 1H), 1.45 (m, 1H), 1.65 (m, 1H), 3.51 (t, 2H), and a broad singlet for the hydroxyl proton.[3]

    • ¹³C NMR (CDCl(_3)): Resonances are typically observed around 11.3, 16.2, 25.9, 37.5, and 67.8 ppm.[4]

  • This compound:

    • ¹H NMR (CDCl(_3)): Expected signals include a triplet around 0.9 ppm, a doublet around 1.0 ppm, a multiplet around 1.2-1.8 ppm, and a doublet of doublets around 3.3-3.5 ppm.

    • ¹³C NMR (CDCl(_3)): Typical chemical shifts are found near 11.2, 18.9, 28.8, 37.7, and 39.9 ppm.

Reaction Mechanisms and Pathways

The synthesis of this compound from 2-methyl-1-butanol, a primary alcohol, proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. This pathway avoids the formation of an unstable primary carbocation.[5][6]

Using Phosphorus Tribromide (PBr(_3))

The reaction with PBr(_3) is a reliable method for converting primary alcohols to alkyl bromides.[7] The mechanism involves the following steps:

  • Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr(_3). This results in the formation of a protonated intermediate and the displacement of a bromide ion.

  • Nucleophilic Attack: The displaced bromide ion then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the backside.

  • Product Formation: This concerted backside attack leads to the formation of this compound with an inversion of configuration at the stereocenter, and the leaving group, dibromophosphorous acid (HOPBr(_2)), is eliminated.

PBr3_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products 2-methyl-1-butanol 2-methyl-1-butanol PBr3 PBr₃ intermediate [R-O(H)-PBr₂]⁺ + Br⁻ PBr3->intermediate product This compound intermediate->product SN2 attack by Br⁻ byproduct HOPBr₂ intermediate->byproduct

Caption: Reaction mechanism with PBr₃.

Using Hydrobromic Acid (HBr)

This method typically involves the in situ generation of HBr from the reaction of sodium bromide with a strong, non-volatile acid like sulfuric acid. The mechanism is as follows:

  • Protonation of the Alcohol: The hydroxyl group of 2-methyl-1-butanol is protonated by the strong acid (H(3)O(+)) to form a good leaving group, water.

  • Nucleophilic Attack: The bromide ion (Br(_-)), a good nucleophile, attacks the carbon atom bonded to the oxonium ion in a concerted S(_N)2 fashion.

  • Product Formation: The attack displaces a water molecule and forms this compound, again with inversion of stereochemistry.

HBr_Mechanism cluster_reactants Reactants cluster_protonated Protonated Alcohol cluster_products Products alcohol 2-methyl-1-butanol protonated_alcohol R-OH₂⁺ + Br⁻ alcohol->protonated_alcohol Protonation HBr HBr HBr->protonated_alcohol product This compound protonated_alcohol->product SN2 attack by Br⁻ water H₂O protonated_alcohol->water Workflow start Start: 2-methyl-1-butanol reaction Reaction with Brominating Agent (PBr₃ or NaBr/H₂SO₄) start->reaction workup Aqueous Workup (Quenching, Extraction, Washes) reaction->workup drying Drying of Organic Layer workup->drying purification Purification by Distillation drying->purification product Final Product: This compound purification->product

References

Physical properties of 1-Bromo-2-methylbutane boiling point density

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Physical Properties of 1-Bromo-2-methylbutane

Introduction

This compound (C₅H₁₁Br) is a halogenated alkane, an important building block in organic synthesis. Its utility in the development of novel chemical entities, including pharmaceuticals and materials, necessitates a thorough understanding of its physical properties. As a chiral molecule, it exists as two enantiomers, (S)-(+)-1-bromo-2-methylbutane and (R)-(-)-1-bromo-2-methylbutane. This guide focuses on the key physical properties of this compound, namely its boiling point and density, providing quantitative data, detailed experimental protocols for their determination, and a logical visualization of the structure-property relationships.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure, including its molecular weight, the polarity of the carbon-bromine bond, and its branched nature. These factors influence the intermolecular forces—primarily London dispersion forces and dipole-dipole interactions—which in turn determine properties like boiling point and density.

Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

PropertyValueConditionsReference
Boiling Point 121-122 °Cat 1 atm[1][2]
121 °Cat 1 atm[3]
122.93 °C(estimate)[4]
Density 1.223 g/mLat 25 °C[2]
1.221 g/mLNot specified[3]
1.214 g/mLNot specified[4]
Molecular Formula C₅H₁₁Br[5][6][7]
Molecular Weight 151.04 g/mol [2][5]
Refractive Index n20/D 1.445at 20 °C[1][2]
Flash Point 22 °Cclosed cup[2][4]

Visualization of Structure-Property Relationships

The interplay between the molecular structure of this compound and its physical properties can be visualized through the following logical diagram.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure This compound (C₅H₁₁Br) MW High Molecular Weight (151.04 g/mol) Structure->MW Polarity Polar C-Br Bond Structure->Polarity Branching Branched Alkyl Chain Structure->Branching LDF Strong London Dispersion Forces MW->LDF Increases Density Density: ~1.22 g/mL MW->Density Increases Dipole Dipole-Dipole Interactions Polarity->Dipole Creates Branching->LDF Reduces surface area, slightly weakens BP Boiling Point: ~121-122 °C LDF->BP Increases Dipole->BP Increases

Structure-Property Relationship for this compound.

Experimental Protocols

Accurate determination of physical properties is critical for compound characterization and process development. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid organic compound like this compound.

Determination of Boiling Point (Thiele Tube Method)

This micro-scale method is ideal for determining the boiling point with a small amount of sample (less than 0.5 mL).[8] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9][10]

Apparatus:

  • Thiele tube

  • High-temperature mineral oil or silicone oil

  • Thermometer (-10 to 200 °C)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

  • Stand and clamp

Procedure:

  • Setup: Clamp the Thiele tube to a stand and fill it with heating oil until the oil level is just above the top of the side-arm.

  • Sample Preparation: Attach a small test tube to the thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.[8]

  • Filling: Add approximately 0.3-0.5 mL of this compound into the test tube.

  • Capillary Insertion: Place a capillary tube, with its sealed end pointing up, into the liquid in the test tube.[8]

  • Assembly: Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil bath. The thermometer bulb should be positioned just below the side arm of the Thiele tube.

  • Heating: Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the temperature is just above the boiling point.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease and then stop. The moment the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure inside the tube equals the external atmospheric pressure. Record the temperature at this exact moment. This temperature is the boiling point of the liquid.[8]

  • Verification: It is good practice to allow the apparatus to cool further, then reheat to obtain a second reading for verification.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method provides a highly accurate means of determining the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • Distilled water

  • Acetone (for cleaning and drying)

  • This compound (sample)

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone), followed by distilled water. Dry it completely in an oven or by rinsing with acetone and allowing it to air dry.

  • Mass of Empty Pycnometer: Carefully weigh the clean, dry, and empty pycnometer on an analytical balance. Record this mass as m₁ .

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Carefully wipe the outside of the pycnometer dry. Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) for at least 20 minutes to allow it to equilibrate. Remove the pycnometer, wipe it dry again, and weigh it. Record this mass as m₂ .

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer again. Fill it with this compound, taking the same precautions to avoid air bubbles and to wipe the exterior dry. Equilibrate the pycnometer in the constant temperature water bath at the same temperature (25.0 °C). Remove, dry, and weigh the pycnometer. Record this mass as m₃ .

  • Calculation:

    • Mass of water: m_water = m₂ - m₁

    • Mass of sample: m_sample = m₃ - m₁

    • Density of water at the experimental temperature (ρ_water ) must be known from literature values (e.g., at 25.0 °C, ρ_water ≈ 0.99704 g/mL).

    • Volume of the pycnometer: V = m_water / ρ_water

    • Density of the sample: ρ_sample = m_sample / V

This detailed guide provides the essential physical data and methodologies required by researchers and scientists working with this compound, facilitating its effective use in various scientific applications.

References

An In-depth Technical Guide on the Chirality and Optical Activity of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 1-bromo-2-methylbutane, focusing on its chirality and resulting optical activity. The document details the structural basis of its stereoisomerism, presents available data on its optical rotation, and outlines detailed experimental protocols for its synthesis and analysis.

Introduction to the Chirality of this compound

This compound is a halogenated alkane that serves as a key example of a chiral molecule. Its structural arrangement leads to the existence of non-superimposable mirror images, known as enantiomers. This chirality is a fundamental concept in stereochemistry and is of paramount importance in the fields of organic synthesis, materials science, and pharmacology, where the three-dimensional structure of a molecule dictates its biological activity and physical properties. The presence of a chiral center in this compound imparts the property of optical activity, the ability to rotate the plane of polarized light.

The Stereocenter and Enantiomers of this compound

The chirality of this compound originates from the presence of a stereocenter at the second carbon atom (C2) of the butane chain.[1][2] This carbon atom is bonded to four different substituents: a hydrogen atom (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a bromomethyl group (-CH₂Br).[1][2] This arrangement results in two distinct spatial configurations that are mirror images of each other and cannot be superimposed, defining them as a pair of enantiomers.

These enantiomers are designated as (R)-1-bromo-2-methylbutane and (S)-1-bromo-2-methylbutane according to the Cahn-Ingold-Prelog priority rules. The different spatial arrangement of the substituents around the chiral center is the sole structural difference between these two molecules.

Optical Activity: The Macroscopic Manifestation of Chirality

Enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they differ in their interaction with plane-polarized light. Each enantiomer of a chiral compound rotates the plane of polarized light to an equal extent but in opposite directions.[3][4] This phenomenon is known as optical activity and is a defining characteristic of chiral substances.

  • Dextrorotatory (+): The enantiomer that rotates the plane of polarized light in a clockwise direction.

  • Levorotatory (-): The enantiomer that rotates the plane of polarized light in a counter-clockwise direction.

For this compound, it has been established that the (S)-enantiomer is dextrorotatory, and is therefore denoted as (S)-(+)-1-bromo-2-methylbutane. Consequently, the (R)-enantiomer is levorotatory and is designated as (R)-(-)-1-bromo-2-methylbutane.

Quantitative Data on the Optical Activity of this compound

The magnitude of optical rotation is a quantifiable physical property known as the specific rotation, [α]. It is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), and the solvent. While the direction of rotation for the enantiomers of this compound is known, a precise, experimentally determined value for the specific rotation of the pure enantiomers from a primary, peer-reviewed scientific journal could not be definitively identified in the conducted search. Commercial suppliers and chemical databases often list the (+) designation for the (S)-enantiomer, confirming its dextrorotatory nature.

EnantiomerConfigurationSign of Optical RotationSpecific Rotation ([α]D)
(+)-1-Bromo-2-methylbutane(S)Dextrorotatory (+)Value not cited in primary literature
(-)-1-Bromo-2-methylbutane(R)Levorotatory (-)Value not cited in primary literature

Table 1: Summary of the Optical Activity of this compound Enantiomers.

Experimental Protocols

Synthesis of Enantiomerically Enriched this compound

Enantiomerically pure or enriched this compound is typically synthesized from its corresponding chiral alcohol precursor, (S)-2-methyl-1-butanol or (R)-2-methyl-1-butanol. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by a bromine atom. To minimize racemization and ensure retention or inversion of configuration depending on the chosen reagents, specific reaction conditions are crucial. A common method involves the use of phosphorus tribromide (PBr₃).

Protocol for the Synthesis of (S)-(+)-1-Bromo-2-methylbutane from (S)-(-)-2-Methyl-1-butanol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride) is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: (S)-(-)-2-methyl-1-butanol is placed in the reaction flask, and the flask is cooled in an ice-water bath to 0 °C.

  • Addition of PBr₃: Phosphorus tribromide (PBr₃) is added dropwise to the cooled alcohol with continuous stirring. The addition should be slow to control the exothermic reaction. A molar ratio of approximately 3:1 of the alcohol to PBr₃ is typically used.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured into ice-water. The product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: The organic layer is washed sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by rotary evaporation.

  • Distillation: The crude product is purified by fractional distillation under reduced pressure to obtain the pure (S)-(+)-1-bromo-2-methylbutane.

Determination of Optical Activity using Polarimetry

The optical rotation of the synthesized this compound is measured using a polarimeter.

Protocol for Polarimetric Analysis:

  • Instrument Preparation: The polarimeter is turned on and allowed to warm up according to the manufacturer's instructions. The sodium lamp (or other specified light source) should be stable before measurements are taken.

  • Sample Preparation: A solution of the this compound enantiomer of a known concentration (c, in g/mL) is prepared using a suitable achiral solvent (e.g., chloroform, ethanol). The sample must be free of any solid particles.

  • Blank Measurement: The polarimeter cell of a known path length (l, in decimeters) is filled with the pure solvent. Any air bubbles must be removed. The cell is placed in the polarimeter, and the reading is zeroed.

  • Sample Measurement: The cell is rinsed and filled with the sample solution. The cell is placed back into the polarimeter, and the observed rotation (α) is measured. Several readings should be taken and averaged.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (c * l) The temperature and wavelength used for the measurement should be reported.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of a non-racemic mixture can be determined by comparing the measured specific rotation of the mixture to the specific rotation of the pure enantiomer (if known). The formula for calculating enantiomeric excess is:

ee (%) = ([α]mixture / [α]pure enantiomer) * 100

Alternatively, and more commonly, enantiomeric excess is determined using chiral chromatography, such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas gives a direct measure of the enantiomeric excess.

Visualizations

Chirality_Optical_Activity cluster_Molecule This compound cluster_Enantiomers Enantiomers cluster_Optical_Activity Optical Activity C2_Stereocenter Chiral Center at C2 (bonded to H, -CH3, -C2H5, -CH2Br) S_Enantiomer (S)-1-Bromo-2-methylbutane C2_Stereocenter->S_Enantiomer Leads to R_Enantiomer (R)-1-Bromo-2-methylbutane C2_Stereocenter->R_Enantiomer Leads to Dextrorotatory Dextrorotatory (+) (Clockwise rotation) S_Enantiomer->Dextrorotatory Exhibits Levorotatory Levorotatory (-) (Counter-clockwise rotation) R_Enantiomer->Levorotatory Exhibits

Caption: Relationship between the chiral center of this compound and the optical activity of its enantiomers.

Experimental_Workflow cluster_Synthesis Enantioselective Synthesis cluster_Analysis Chiroptical Analysis Start Chiral Precursor ((S)- or (R)-2-methyl-1-butanol) Reaction Reaction with PBr3 Start->Reaction Purification Work-up and Distillation Reaction->Purification Product Enantiomerically Enriched This compound Purification->Product Polarimetry Polarimetry (Measurement of Optical Rotation) Product->Polarimetry Chiral_GC_HPLC Chiral GC/HPLC (Determination of Enantiomeric Excess) Product->Chiral_GC_HPLC

Caption: General experimental workflow for the synthesis and chiroptical analysis of this compound enantiomers.

References

Spectroscopic data for 1-Bromo-2-methylbutane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Guide to 1-Bromo-2-methylbutane

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, a key haloalkane intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development and chemical research.

Molecular Structure

This compound is a chiral molecule with the chemical formula C₅H₁₁Br. The structure features a bromine atom attached to a primary carbon and a stereocenter at the second carbon atom.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the molecule.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound is complex due to the presence of a chiral center, which can make the diastereotopic protons on the CH₂Br group and the CH₂ group of the ethyl chain non-equivalent.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~3.4Doublet of doublets (dd)2H-CH₂Br
b~1.7Multiplet1H-CH(CH₃)-
c~1.5Multiplet2H-CH₂CH₃
d~0.9Doublet (d)3H-CH(CH₃)-
e~0.9Triplet (t)3H-CH₂CH₃

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength. A detailed analysis suggests that the methylene protons adjacent to the bromine are diastereotopic and should appear as two distinct signals.[1] Similarly, the methylene protons of the ethyl group can also exhibit diastereotopicity.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five carbon atoms in unique chemical environments.

SignalChemical Shift (δ, ppm)Assignment
1~40-CH₂Br
2~38-CH(CH₃)-
3~26-CH₂CH₃
4~16-CH(CH₃)-
5~11-CH₂CH₃

Note: The chemical shifts are approximate and can vary based on experimental conditions. The carbon attached to the electronegative bromine atom is significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bond vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
2965-2850StrongC-H (sp³) stretching
1465MediumC-H bending (CH₂ and CH₃)
1380MediumC-H bending (CH₃)
~650-550StrongC-Br stretching

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[3]

m/zRelative IntensityAssignment
150/152Low[M]⁺ and [M+2]⁺ (Molecular ions)
71High[C₅H₁₁]⁺ (Loss of Br•)
57Base Peak[C₄H₉]⁺ (tert-Butyl cation, rearrangement)
43High[C₃H₇]⁺
29High[C₂H₅]⁺

The base peak at m/z 57 is characteristic of the formation of a stable tert-butyl cation through rearrangement after the loss of the bromine radical.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[5]

  • Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

  • Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Inject a small amount of this compound into the mass spectrometer, often through a gas chromatograph (GC-MS) for sample purification and introduction into the ionization source.[6]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the key fragmentation pathways for this compound in an electron ionization mass spectrometer.

Fragmentation_Pattern Parent [C₅H₁₁Br]⁺˙ m/z = 150/152 Fragment1 [C₅H₁₁]⁺ m/z = 71 Parent->Fragment1 - Br• Fragment2 [C₄H₉]⁺ m/z = 57 (Base Peak) Fragment1->Fragment2 - CH₂ Fragment3 [C₃H₇]⁺ m/z = 43 Fragment2->Fragment3 - CH₂ Fragment4 [C₂H₅]⁺ m/z = 29 Fragment2->Fragment4 - C₂H₄

Caption: Key fragmentation pathways of this compound in MS.

Key ¹H-¹H NMR Correlations (COSY)

This diagram shows the expected correlations between adjacent protons in this compound that would be observed in a COSY (Correlation Spectroscopy) NMR experiment.

Caption: Expected ¹H-¹H COSY correlations for this compound.

References

The Chiral Synthon: A Technical Guide to (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Bromo-2-methylbutane , a chiral alkyl halide, serves as a valuable building block in asymmetric synthesis, enabling the introduction of a specific stereocenter into a target molecule. Its utility is centered on the reactivity of the carbon-bromine bond, which allows for a variety of chemical transformations while preserving the stereochemical integrity of the chiral center. This technical guide provides an in-depth overview of the commercial availability, key properties, and significant applications of (S)-1-Bromo-2-methylbutane, with a focus on its role in the synthesis of chiral liquid crystals and as a precursor to optically active Grignard reagents.

Commercial Availability and Suppliers

(S)-1-Bromo-2-methylbutane is readily available from a range of chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in various quantities with purities suitable for synthetic applications.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich≥99%[1]1g, 5g, 25g-
Alfa Aesar97%5g, 25gStabilized with potassium carbonate
Santa Cruz Biotechnology--Used for the synthesis of chiral nematic liquid crystals.[2]
Parchem--Specialty chemical supplier.
Hangzhou Keying Chem Co., Ltd.---
Fisher Scientific97%-Stabilized with potassium carbonate.
BLDpharm---
HANGZHOU LEAP CHEM CO., LTD.---
Chemsrc---
Crescent Chemical Company---
Biosynth--For research purposes only.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of (S)-1-Bromo-2-methylbutane is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueReference
CAS Number 534-00-9[1][3]
Molecular Formula C₅H₁₁Br[1][3]
Molecular Weight 151.04 g/mol [1]
Appearance Colorless liquid[4]
Boiling Point 121-122 °C (lit.)[1][4]
Density 1.223 g/mL at 25 °C (lit.)[1][4]
Refractive Index (n20/D) 1.445 (lit.)[1][4]
Optical Activity ([α]21/D) +4.5° (c = 5 in chloroform)[1]
Flash Point 22 °C (71.6 °F) - closed cup
Solubility Insoluble in water.[4]

Spectroscopic Data: The structural integrity and purity of (S)-1-Bromo-2-methylbutane are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The NIST WebBook provides mass spectrum data for this compound.[3]

Key Applications in Asymmetric Synthesis

The chirality of (S)-1-Bromo-2-methylbutane makes it a crucial starting material in the synthesis of enantiomerically pure compounds, particularly in the fields of materials science and pharmaceutical development.

Synthesis of Chiral Nematic Liquid Crystals

(S)-1-Bromo-2-methylbutane is a key intermediate in the synthesis of chiral dopants for nematic liquid crystals.[4] These chiral dopants induce a helical twist in the nematic phase, leading to the formation of a chiral nematic (cholesteric) phase, which is the basis for many liquid crystal display (LCD) technologies. The handedness and pitch of the helical structure are determined by the stereochemistry and concentration of the chiral dopant.

The general synthetic approach involves the reaction of (S)-1-Bromo-2-methylbutane with a mesogenic (liquid crystal-forming) core structure to introduce the chiral alkyl group.

G S1_Bromo (S)-1-Bromo-2-methylbutane Reaction Nucleophilic Substitution (e.g., Williamson Ether Synthesis) S1_Bromo->Reaction Mesogenic_Core Mesogenic Core (e.g., biphenyl derivative) Mesogenic_Core->Reaction Chiral_Dopant Chiral Liquid Crystal Dopant Reaction->Chiral_Dopant Doping Doping Chiral_Dopant->Doping Nematic_LC Nematic Liquid Crystal Host Nematic_LC->Doping Chiral_Nematic_LC Chiral Nematic (N*) Liquid Crystal Doping->Chiral_Nematic_LC

Synthesis of Chiral Nematic Liquid Crystals.
Precursor for Optically Active Grignard Reagents

The reaction of (S)-1-Bromo-2-methylbutane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding optically active Grignard reagent, (S)-2-methylbutylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, making it a versatile tool for the formation of new carbon-carbon bonds with the retention of stereochemistry. These chiral Grignard reagents are crucial in the asymmetric synthesis of a wide range of molecules, including pharmaceutical intermediates.[4]

Experimental Protocols

General Procedure for the Formation of (S)-2-methylbutylmagnesium Bromide (Grignard Reagent)

This protocol is a general guideline for the preparation of a Grignard reagent. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reactive organometallic species.

Materials:

  • (S)-1-Bromo-2-methylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Assemble the dry glassware and flush the apparatus with an inert gas.

  • Place the magnesium turnings and a small crystal of iodine in the reaction flask.

  • Gently heat the flask to sublime the iodine, which helps to activate the magnesium surface.

  • Allow the flask to cool to room temperature.

  • Prepare a solution of (S)-1-Bromo-2-methylbutane in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy with gentle refluxing.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture until most of the magnesium has been consumed.

  • The resulting solution of (S)-2-methylbutylmagnesium bromide is then used immediately in the subsequent reaction step.

G Start Start Dry_Glassware Dry Glassware and Assemble Apparatus Start->Dry_Glassware Add_Mg_I2 Add Mg Turnings and Iodine Crystal to Flask Dry_Glassware->Add_Mg_I2 Activate_Mg Heat to Activate Mg (Iodine Sublimes) Add_Mg_I2->Activate_Mg Cool Cool to Room Temperature Activate_Mg->Cool Prepare_Solution Prepare Solution of (S)-1-Bromo-2-methylbutane in Anhydrous Ether Cool->Prepare_Solution Initiate_Reaction Add Small Amount of Bromide Solution to Initiate Prepare_Solution->Initiate_Reaction Check_Initiation Reaction Initiated? (Color Fades, Reflux) Initiate_Reaction->Check_Initiation Check_Initiation->Initiate_Reaction No Add_Dropwise Add Remaining Bromide Solution Dropwise Check_Initiation->Add_Dropwise Yes Stir Stir Until Mg is Consumed Add_Dropwise->Stir Grignard_Ready Grignard Reagent Ready for Use Stir->Grignard_Ready End End Grignard_Ready->End

Workflow for Grignard Reagent Formation.

Role in Drug Development

The introduction of specific stereocenters is a critical aspect of modern drug design, as the pharmacological activity of a molecule is often dependent on its three-dimensional structure. Chiral building blocks like (S)-1-Bromo-2-methylbutane are instrumental in the asymmetric synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While a specific, publicly available synthesis of an FDA-approved drug directly utilizing (S)-1-bromo-2-methylbutane is not readily found in general literature, its utility as a source of the (S)-2-methylbutyl moiety is well-established in the principles of asymmetric synthesis. This chiral fragment can be incorporated into larger, more complex molecules that are candidates for drug development.

The general strategy involves using the chiral Grignard reagent derived from (S)-1-Bromo-2-methylbutane to react with various electrophiles, such as aldehydes, ketones, or esters, to create a new stereocenter with a defined configuration. This approach is a cornerstone of enantioselective synthesis in the pharmaceutical industry.

Safety Information

(S)-1-Bromo-2-methylbutane is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.

Conclusion

(S)-1-Bromo-2-methylbutane is a commercially accessible and versatile chiral building block with significant applications in asymmetric synthesis. Its primary utility lies in the preparation of chiral liquid crystal dopants and optically active Grignard reagents, which are valuable intermediates in the creation of complex, enantiomerically pure molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and reactivity of this compound is key to leveraging its potential in the design and synthesis of novel chiral materials and therapeutics.

References

A Comprehensive Technical Guide to the IUPAC Naming Conventions for Brominated Butane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of brominated butane. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the systematic naming conventions, presents key physicochemical data, and details common experimental protocols for the synthesis and characterization of these compounds.

IUPAC Nomenclature of Brominated Butane Isomers

The systematic naming of organic compounds under IUPAC rules is essential for clear and unambiguous communication in science. For haloalkanes, such as brominated butanes, the nomenclature is based on treating the halogen as a substituent on the parent alkane chain. The fundamental principles involve identifying the longest continuous carbon chain, numbering the chain to give the substituents the lowest possible locants, and listing the substituents alphabetically.

The molecular formula for bromobutane is C₄H₉Br. There are four structural isomers for this formula, each with a distinct IUPAC name based on the arrangement of the carbon skeleton and the position of the bromine atom.

Core IUPAC Naming Rules for Haloalkanes:

  • Identify the Parent Chain: Find the longest continuous chain of carbon atoms. This chain determines the root name of the alkane (e.g., butane for a four-carbon chain, propane for a three-carbon chain).[1][2][3][4]

  • Number the Parent Chain: Number the carbons in the parent chain starting from the end that gives the carbon atom bonded to the bromine atom the lowest possible number.[1][2]

  • Name the Substituent: The bromine atom is named as a "bromo" substituent.

  • Assemble the Name: The full name is assembled by stating the position of the bromo substituent, followed by the name of the substituent, and then the name of the parent alkane. If other substituents are present (like a methyl group), they are listed in alphabetical order.[1]

The four structural isomers of bromobutane are:

  • 1-Bromobutane: The bromine atom is attached to the first carbon of a four-carbon chain (butane).

  • 2-Bromobutane: The bromine atom is attached to the second carbon of a four-carbon chain (butane). This compound is chiral and exists as two enantiomers, (R)-2-bromobutane and (S)-2-bromobutane.[5]

  • 1-Bromo-2-methylpropane: The longest carbon chain is three carbons long (propane) with a methyl group on the second carbon. The bromine atom is on the first carbon.

  • 2-Bromo-2-methylpropane: The longest carbon chain is three carbons long (propane) with a methyl group on the second carbon. The bromine atom is also on the second carbon.

The logical flow for naming these isomers can be visualized as follows:

IUPAC_Naming_Bromobutane start Start with C4H9Br q1 What is the longest carbon chain? start->q1 a1_4c 4 carbons (Butane) q1->a1_4c  4 a1_3c 3 carbons (Propane) q1->a1_3c  3 q2a Position of Br on the 4-carbon chain? name1 1-Bromobutane q2a->name1  Position 1 name2 2-Bromobutane q2a->name2  Position 2 q2b Identify substituents on the 3-carbon chain q3 Position of Br and methyl group? q2b->q3  -CH3 at C2  -Br at C1 or C2 name3 1-Bromo-2-methylpropane q3->name3  Br at C1 name4 2-Bromo-2-methylpropane q3->name4  Br at C2 a1_4c->q2a a1_3c->q2b

Fig. 1: IUPAC Naming Logic for Bromobutane Isomers

Data Presentation: Physicochemical Properties

The structural differences between the isomers lead to variations in their physical properties, such as boiling point and density. Branching generally lowers the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[6][7][8]

IUPAC NameCommon NameMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
1-Bromobutane n-Butyl bromide137.02101-102-1121.276
2-Bromobutane sec-Butyl bromide137.0291-1121.255
1-Bromo-2-methylpropane Isobutyl bromide137.0292-93-1191.264
2-Bromo-2-methylpropane tert-Butyl bromide137.0273-161.221
Data compiled from references[5][9][10][11][12].

Experimental Protocols: Synthesis of Bromobutane Isomers

Alkyl halides are commonly synthesized from their corresponding alcohols via acid-catalyzed substitution reactions.[13][14] Primary alcohols typically react via an Sₙ2 mechanism, while tertiary alcohols react via an Sₙ1 mechanism. Secondary alcohols can proceed through either pathway.

A general workflow for the synthesis and purification of a bromobutane isomer from its corresponding alcohol is depicted below.

Synthesis_Workflow reactants Alcohol + HBr (generated in situ from NaBr + H2SO4) reflux Reflux reactants->reflux Heat distillation Simple Distillation reflux->distillation Separate crude product washing Washing/ Extraction distillation->washing Remove impurities drying Drying washing->drying Remove water purification Final Distillation drying->purification Final purification product Pure Bromobutane Isomer purification->product

Fig. 2: General Experimental Workflow for Bromobutane Synthesis

This synthesis proceeds via an Sₙ2 mechanism where the hydroxyl group of 1-butanol is protonated by the acid, forming a good leaving group (water), which is then displaced by the bromide ion.[13][15][16][17]

  • Reagents:

    • 1-Butanol (butan-1-ol): 18.5 g (0.25 mol)

    • Sodium bromide (NaBr): 30 g (0.29 mol)

    • Concentrated Sulfuric Acid (H₂SO₄): 25 mL

    • Water: 30 mL

    • 5% Sodium Hydroxide (NaOH) solution

    • Anhydrous Calcium Chloride (CaCl₂)

  • Procedure:

    • Place 30 g of sodium bromide and 30 mL of water into a 250 mL round-bottomed flask. Swirl to dissolve the salt.

    • Add 18.5 g of 1-butanol to the flask and cool the mixture in an ice bath to 5-10 °C.[18]

    • Slowly and with constant swirling, add 25 mL of concentrated sulfuric acid to the cooled mixture. The H₂SO₄ reacts with NaBr to generate HBr in situ.[18][19]

    • Assemble a reflux apparatus with the flask and heat the mixture to a gentle boil. Reflux for 45-60 minutes.[19]

    • After reflux, allow the apparatus to cool. Rearrange the setup for simple distillation and distill the mixture until no more oily, immiscible droplets are collected. The distillate will contain crude 1-bromobutane.[19][20]

    • Transfer the distillate to a separatory funnel. Wash the crude product sequentially with 25 mL of water, 25 mL of cold concentrated H₂SO₄ (to remove unreacted alcohol and byproducts), and finally with 25 mL of 5% NaOH solution (to neutralize any remaining acid).[17][18] In each wash, gently shake the funnel, allow the layers to separate, and drain the lower organic layer (1-bromobutane).

    • Transfer the washed 1-bromobutane to a clean, dry Erlenmeyer flask and add a few spatulas of anhydrous calcium chloride to act as a drying agent. Swirl and let it stand for 10-15 minutes until the liquid is clear.[18][19]

    • Decant the dried liquid into a clean distillation apparatus and perform a final distillation, collecting the fraction that boils between 99-103 °C.[18]

The synthesis of this secondary alkyl halide can involve both Sₙ1 and Sₙ2 pathways. The use of hydrobromic and sulfuric acids facilitates the conversion of 2-butanol to 2-bromobutane.[21][22]

  • Reagents:

    • 2-Butanol (sec-butyl alcohol): 74 g (1.0 mol)

    • 48% Hydrobromic Acid (HBr): 250 g

    • Concentrated Sulfuric Acid (H₂SO₄): 135 g

  • Procedure:

    • In a 500 mL round-bottomed flask, add 250 g of 48% hydrobromic acid.

    • Carefully add 75 g of concentrated sulfuric acid dropwise to the HBr solution while cooling the flask.

    • Add 74 g of 2-butanol to the acid mixture. Then, add the remaining 60 g of concentrated sulfuric acid in small portions, shaking the flask after each addition.[21]

    • Add a few boiling chips and set up the apparatus for reflux. Heat the mixture and maintain a gentle reflux for 2-3 hours.[21]

    • After the reflux period, cool the flask and arrange for simple distillation. Distill the mixture until no more oily product passes over.

    • Transfer the distillate to a separatory funnel. The lower layer is the crude 2-bromobutane.[21]

    • Wash the crude product sequentially with water, concentrated HCl, 5% sodium bicarbonate solution, and finally water again.[21]

    • Dry the product over anhydrous calcium chloride or magnesium sulfate.

    • Purify the dried 2-bromobutane by distillation, collecting the fraction boiling at 90.5-92.5 °C.[21]

This primary alkyl halide is synthesized from isobutanol (2-methylpropan-1-ol) using a similar Sₙ2 pathway as 1-bromobutane.

  • Reagents:

    • Isobutanol (2-methylpropan-1-ol): 300 g (4.05 mol)

    • 48% Hydrobromic Acid (HBr): 1800 g (10.68 mol)

    • Concentrated Sulfuric Acid (H₂SO₄): 400 g (4.08 mol)

    • Dichloromethane (for extraction)

    • 5% Sodium Bicarbonate solution

  • Procedure:

    • In a large reaction flask, combine 300 g of isobutanol and 1800 g of 48% hydrobromic acid.

    • Slowly add 400 g of concentrated sulfuric acid to the mixture while stirring and cooling.

    • Heat the reaction mixture to 90-95 °C and hold for 12-16 hours under reflux.[23]

    • After the reaction, change the setup to distillation and collect the distillate, raising the temperature to 100-140 °C.[23]

    • Separate the oily layer from the distillate. Extract the aqueous phase with dichloromethane.

    • Combine the organic layer and the dichloromethane extract. Wash twice with 5% sodium bicarbonate solution.[23]

    • Separate the organic phase and remove the dichloromethane by distillation at atmospheric pressure to obtain crude 1-bromo-2-methylpropane.

    • Purify the crude product by fractional distillation, collecting the fraction at 92-95 °C.[23]

This tertiary alkyl halide is readily synthesized from tert-butanol (2-methylpropan-2-ol) via an Sₙ1 mechanism, which proceeds through a stable tertiary carbocation intermediate. This reaction is often faster than those for primary or secondary alcohols.

  • Reagents:

    • tert-Butanol (2-methylpropan-2-ol)

    • Hydrobromic Acid (HBr)

    • Concentrated Sulfuric Acid (as catalyst)

  • Procedure:

    • The synthesis can be performed efficiently in a continuous flow microchannel reactor.[24][25]

    • tert-Butanol and hydrobromic acid are preheated separately in different channels of the reactor to 30-70 °C.[25]

    • Simultaneously, concentrated sulfuric acid as a catalyst is preheated.

    • The three streams are then fed into a mixing module within the reactor where the reaction occurs rapidly (within seconds to minutes).[25]

    • The product stream exiting the reactor is collected and allowed to separate into layers.

    • The organic phase is separated, washed with a base (e.g., sodium bicarbonate solution) to neutralize acid, and then dried to yield the final product, 2-bromo-2-methylpropane.[25]

Experimental Protocols: Characterization

After synthesis and purification, the identity and purity of the bromobutane isomers must be confirmed. This is typically achieved through a combination of qualitative tests and instrumental analysis.

Characterization_Workflow start Purified Product qual_test Qualitative Test (e.g., Sodium Iodide Test) start->qual_test gc Gas Chromatography (GC) start->gc spectroscopy Spectroscopy (IR, NMR) start->spectroscopy confirmation Structure and Purity Confirmed qual_test->confirmation gc->confirmation spectroscopy->confirmation

References

Dawn of a New Dimension: The Discovery and First Synthesis of Chiral Bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to modern chemistry and drug development. The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutic while the other is inactive or even harmful. This guide delves into the historical bedrock of this field, focusing on the discovery and seminal syntheses of chiral bromoalkanes, a class of compounds that played a pivotal role in unraveling the complexities of stereochemistry.

The Dawn of Stereochemistry and the Walden Inversion

The journey into the three-dimensional world of molecules began in the 19th century with the pioneering work of scientists like Louis Pasteur, who in 1848 first separated enantiomeric crystals of sodium ammonium tartrate.[1] This was followed by the theoretical framework of the tetrahedral carbon atom independently proposed by Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874, providing a structural basis for understanding optical activity.

A watershed moment in the study of chiral haloalkanes came in 1896 with the work of Paul Walden. He demonstrated the remarkable ability to convert one enantiomer of a compound into its mirror image through a series of chemical reactions, a phenomenon now known as the Walden inversion .[2][3] This discovery was crucial as it established that chemical transformations at a chiral center could proceed with a predictable change in stereochemistry.

Walden's initial experiments involved the interconversion of the enantiomers of malic acid via the corresponding halosuccinic acids. While his most cited work involves chlorosuccinic acid, his investigations also laid the groundwork for the stereoselective synthesis of chiral bromoalkanes.

The First Stereoselective Synthesis: Walden's Work on Bromosuccinic Acid

Paul Walden's 1896 publication in Berichte der deutschen chemischen Gesellschaft detailed the first documented stereoselective synthesis of a chiral bromoalkane derivative. He demonstrated that optically active malic acid could be converted to optically active bromosuccinic acid with an inversion of stereochemical configuration.

Experimental Protocol: Synthesis of (+)-Bromosuccinic Acid from (-)-Malic Acid

The following protocol is based on the descriptions of Walden's work. It is important to note that the experimental techniques and analytical capabilities of the late 19th century were significantly different from today's standards.

Starting Material: (-)-Malic acid Reagent: Phosphorus pentabromide (PBr₅)

Procedure:

  • (-)-Malic acid was treated with phosphorus pentabromide. The reaction is vigorous and likely required cooling.

  • The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the malic acid is replaced by a bromine atom.

  • This replacement occurs with an inversion of the stereocenter's configuration.

  • The product, (+)-bromosuccinic acid, was isolated from the reaction mixture. The exact purification methods of the time would have likely involved crystallization.

Stereochemical Outcome: The reaction of (-)-malic acid with PBr₅ results in the formation of (+)-bromosuccinic acid, demonstrating an inversion of configuration at the chiral carbon.

Quantitative Data from Early Studies

The primary method for characterizing chiral compounds in Walden's era was polarimetry, which measures the rotation of plane-polarized light.

CompoundStarting MaterialReagentProductSpecific Rotation ([α]D)Stereochemical Outcome
(-)-Malic Acid----2.3°-
(+)-Bromosuccinic Acid(-)-Malic AcidPBr₅(+)-Bromosuccinic Acid+48.5°Inversion
(+)-Malic Acid(+)-Bromosuccinic AcidAg₂O, H₂O(+)-Malic Acid+2.3°Retention

Note: The specific rotation values are approximate and may have varied based on the experimental conditions and purity of the samples at the time.

dot graph TD; A["(-)-Malic Acid"] -- "PBr5" --> B["(+)-Bromosuccinic Acid"]; B -- "Ag2O, H2O" --> C["(+)-Malic Acid"]; subgraph "Walden Cycle for Bromosuccinic Acid" direction LR; A; B; C; end

caption{The Walden Cycle involving bromosuccinic acid.}

Early Synthesis of Simpler Chiral Bromoalkanes: The Case of 2-Bromobutane

While Walden's work provided the foundational principles, the application of these concepts to simpler, non-functionalized chiral bromoalkanes like 2-bromobutane evolved over the subsequent decades. The direct resolution of racemic 2-bromobutane and its stereoselective synthesis from chiral precursors became important areas of investigation.

Work by chemists such as Winstein and Hughes in the 1930s was instrumental in elucidating the mechanisms of nucleophilic substitution reactions and their stereochemical consequences. Their studies on the reactions of chiral secondary alcohols and their derivatives provided a more detailed understanding of the factors controlling inversion and retention of configuration.

Experimental Protocol: Stereoselective Synthesis of (R)-(-)-2-Bromobutane

This protocol is representative of the early methods used to prepare optically active 2-bromobutane from a chiral alcohol, which itself could be obtained through resolution of the racemate.

Starting Material: (S)-(+)-2-Butanol Reagent: Hydrogen bromide (HBr)

Procedure:

  • Optically active (S)-(+)-2-butanol is reacted with concentrated hydrobromic acid.

  • The reaction proceeds through a nucleophilic substitution pathway. For a secondary alcohol, the reaction can have contributions from both SN1 and SN2 mechanisms.

  • The SN2 pathway leads to a complete inversion of configuration, producing (R)-(-)-2-bromobutane.

  • The SN1 pathway proceeds through a planar carbocation intermediate, which can be attacked from either face, leading to racemization.

  • Early studies focused on reaction conditions that would favor the SN2 pathway to maximize the optical purity of the resulting 2-bromobutane. This typically involved using a high concentration of the nucleophile (bromide ions).

Quantitative Data for 2-Bromobutane Synthesis
Starting MaterialReagentProductTypical Stereochemical Outcome
(S)-(+)-2-ButanolHBr(R)-(-)-2-BromobutanePredominantly Inversion (SN2)
(S)-(+)-2-ButanolPBr₃(R)-(-)-2-BromobutaneInversion (SN2)

dot graph TD; subgraph "Synthesis of (R)-(-)-2-Bromobutane" A["(S)-(+)-2-Butanol"] -- "HBr or PBr3" --> B["Transition State"]; B -- "Inversion of Stereochemistry" --> C["(R)-(-)-2-Bromobutane"]; end

caption{Stereoselective synthesis of (R)-(-)-2-bromobutane.}

Logical Workflow for Stereoselective Synthesis

The overarching principle guiding the first syntheses of chiral bromoalkanes was the utilization of a chiral starting material from the "chiral pool" and performing a reaction with a known stereochemical outcome.

Conclusion

The discovery and first synthesis of chiral bromoalkanes were landmark achievements that moved the field of chemistry from a two-dimensional to a three-dimensional understanding of molecular structure and reactivity. Paul Walden's seminal work on the interconversion of halosuccinic acids provided the first concrete evidence of stereospecific transformations at a chiral center. Subsequent research on simpler systems like 2-bromobutane further solidified the principles of nucleophilic substitution and their stereochemical implications. These early, meticulous experiments, conducted with the limited tools of their time, laid the essential groundwork for the development of modern asymmetric synthesis, a cornerstone of contemporary drug discovery and materials science.

References

An In-Depth Technical Guide to the Stereoisomers and Conformational Analysis of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemical and conformational properties of 1-bromo-2-methylbutane. As a chiral alkyl halide, its stereoisomers and conformational landscape are of significant interest in synthetic organic chemistry, particularly in the development of new therapeutic agents where stereochemistry plays a critical role in pharmacological activity. This document details the stereoisomeric forms of this compound, provides a thorough conformational analysis using Newman projections, and presents relevant experimental data and protocols.

Stereoisomers of this compound

This compound possesses a single chiral center at the second carbon atom (C2), the carbon to which the methyl group is attached. This chirality gives rise to a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-bromo-2-methylbutane and (S)-1-bromo-2-methylbutane according to the Cahn-Ingold-Prelog priority rules. The physical properties of these enantiomers are identical, with the exception of their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. The dextrorotatory (+) enantiomer has been experimentally determined to have the (S) configuration.[1]

The relationship between the stereoisomers can be visualized as follows:

stereoisomers cluster_R (R)-1-Bromo-2-methylbutane cluster_S (S)-1-Bromo-2-methylbutane R R Isomer S S Isomer R->S Enantiomers

Figure 1: Stereoisomeric relationship of this compound.
Physical Properties of Stereoisomers

Quantitative data for the stereoisomers of this compound is crucial for their characterization and differentiation. The following table summarizes key physical properties for the (S)-(+)-enantiomer.

PropertyValueReference
Molecular Formula C₅H₁₁Br[2]
Molecular Weight 151.04 g/mol [2]
Boiling Point 121-122 °C
Density 1.223 g/mL at 25 °C
Optical Rotation [α]D +4.5° (c=5, chloroform)[3]

Conformational Analysis

The rotation around the single bonds in this compound gives rise to various spatial arrangements of the atoms, known as conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's reactivity and physical properties. Computational studies have identified nine distinct conformers of this compound.[4]

Conformational Analysis around the C1-C2 Bond

Rotation around the C1-C2 bond leads to staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance between the substituents on the adjacent carbons.

A logical workflow for this analysis is as follows:

C1C2_analysis start Start Analysis (C1-C2 bond) draw_newman Draw Newman Projections (Staggered and Eclipsed) start->draw_newman calc_energy Calculate Relative Energies (Steric and Torsional Strain) draw_newman->calc_energy identify_stable Identify Most and Least Stable Conformers calc_energy->identify_stable end End Analysis identify_stable->end hplc_workflow start Start Method Development select_column Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_column optimize_mobile_phase Optimize Mobile Phase (Solvent ratio, additives) select_column->optimize_mobile_phase inject_sample Inject Racemic Mixture optimize_mobile_phase->inject_sample analyze_chromatogram Analyze Chromatogram (Resolution, Retention Times) inject_sample->analyze_chromatogram refine_conditions Refine Conditions analyze_chromatogram->refine_conditions refine_conditions->optimize_mobile_phase Not Optimized end Final Method refine_conditions->end Optimized

References

Methodological & Application

Application Notes and Protocols: The SN2 Reaction Mechanism of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental concept in organic chemistry, crucial for the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. This document provides a detailed examination of the SN2 reaction mechanism using 1-bromo-2-methylbutane as a representative substrate. These application notes and protocols are intended to guide researchers in understanding the kinetics, stereochemistry, and experimental execution of this important reaction class.

SN2 Reaction Mechanism: A Concerted Process

The SN2 reaction is a single-step, concerted mechanism where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously.[1] The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, making it a second-order reaction.[1]

Key Characteristics:

  • Bimolecular Kinetics: The reaction rate is proportional to the product of the concentrations of the alkyl halide and the nucleophile (Rate = k[R-X][Nu⁻]).[1]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. This is due to steric hindrance and electrostatic repulsion between the electron-rich nucleophile and the leaving group.[2]

  • Inversion of Stereochemistry: A hallmark of the SN2 reaction is the inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[2][3][4]

The reaction of (S)-1-bromo-2-methylbutane with a nucleophile, such as the acetate ion (CH₃COO⁻), results in the formation of (R)-2-methylbutyl acetate with an inverted configuration at the stereocenter.

Caption: The concerted SN2 reaction mechanism for this compound.

Data Presentation: Factors Influencing SN2 Reaction Rates

The rate of an SN2 reaction is significantly influenced by steric hindrance around the reaction center. This compound is a primary alkyl halide, which generally favors the SN2 pathway.[5] However, the presence of a methyl group on the β-carbon introduces some steric bulk, which can affect the reaction rate compared to unbranched primary alkyl halides.

SubstrateStructureTypeRelative Rate
BromoethaneCH₃CH₂BrPrimary1.0
1-BromopropaneCH₃CH₂CH₂BrPrimary0.28
1-Bromo-2-methylpropane(CH₃)₂CHCH₂BrPrimary0.030
1-Bromo-2,2-dimethylpropane(CH₃)₃CCH₂BrPrimary0.00000042
This compound CH₃CH₂CH(CH₃)CH₂Br Primary ~0.1
Table 1: Relative SN2 reaction rates of various primary bromoalkanes with a common nucleophile, illustrating the effect of steric hindrance. The rate for this compound is an estimate based on structural similarity.[6][7][8]
ParameterTypical Value for Primary Bromoalkanes
Activation Energy (Ea) 70 - 90 kJ/mol (17 - 22 kcal/mol)
Table 2: Typical activation energy range for SN2 reactions of primary bromoalkanes.[9][10]

Experimental Protocols

Protocol 1: Kinetic Study of the SN2 Reaction of this compound with Sodium Iodide in Acetone

This protocol outlines a method to determine the second-order rate constant for the reaction between this compound and sodium iodide. The reaction progress is monitored by titrating the unreacted iodide ions with a standardized solution of sodium thiosulfate.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.05 M)

  • Starch indicator solution

  • Ice

  • Deionized water

  • Volumetric flasks, pipettes, burette, conical flasks

  • Thermostated water bath

  • Stopwatch

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of this compound in anhydrous acetone.

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • Equilibrate both reactant solutions and a separate flask of acetone to the desired reaction temperature (e.g., 25°C) in a thermostated water bath for at least 20 minutes.

  • Initiation of the Reaction:

    • Pipette equal volumes (e.g., 50.0 mL) of the pre-heated this compound and sodium iodide solutions into a clean, dry reaction flask.

    • Simultaneously start the stopwatch. Mix the solution thoroughly.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 10, 20, 30, 45, 60 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a conical flask containing ice-cold deionized water (e.g., 50 mL).

  • Titration:

    • Add a few drops of starch indicator to the quenched solution.

    • Titrate the unreacted iodide with the standardized sodium thiosulfate solution until the blue color disappears.

    • Record the volume of titrant used.

  • Data Analysis:

    • Calculate the concentration of unreacted iodide at each time point.

    • Plot 1/[I⁻] versus time. A linear plot indicates a second-order reaction.

    • The slope of the line is equal to the second-order rate constant, k.

Experimental_Workflow A Prepare 0.1 M this compound and 0.1 M NaI in acetone B Equilibrate reactants and acetone to reaction temp. A->B C Mix equal volumes of reactants and start stopwatch B->C D Withdraw 10.0 mL aliquots at regular time intervals C->D E Quench aliquot in ice-cold deionized water D->E F Add starch indicator E->F G Titrate with standardized Na₂S₂O₃ solution F->G H Record volume of titrant G->H I Calculate [I⁻] at each time point H->I J Plot 1/[I⁻] vs. time I->J K Determine rate constant (k) from the slope J->K

Caption: Workflow for the kinetic analysis of the SN2 reaction.

Protocol 2: Synthesis of (R)-2-methylbutyl acetate via SN2 Reaction

This protocol describes the synthesis of (R)-2-methylbutyl acetate from (S)-1-bromo-2-methylbutane, demonstrating the Walden inversion.

Materials:

  • (S)-1-bromo-2-methylbutane

  • Sodium acetate (NaOAc)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium acetate and dimethylformamide.

    • Add (S)-1-bromo-2-methylbutane to the mixture.

  • Reaction:

    • Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir for several hours (e.g., 12 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by distillation.

    • Characterize the final product, (R)-2-methylbutyl acetate, by NMR and polarimetry to confirm the inversion of stereochemistry.

Conclusion

The SN2 reaction of this compound serves as an excellent model for understanding the principles of bimolecular nucleophilic substitution. The steric hindrance provided by the β-methyl group offers a nuanced example of how substrate structure affects reaction kinetics. The protocols provided herein offer a framework for the quantitative analysis and synthetic application of this reaction, which are foundational for professionals in chemical research and drug development.

References

Preparation of 2-Methylbutylmagnesium Bromide from 1-Bromo-2-methylbutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of the Grignard reagent, 2-methylbutylmagnesium bromide, from 1-bromo-2-methylbutane. This reagent is a valuable nucleophilic building block in organic synthesis, enabling the formation of carbon-carbon bonds for the construction of more complex molecules. Particular attention is given to the stereochemical implications when using an optically active starting material.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are highly reactive organometallic compounds that serve as potent nucleophiles and strong bases in organic synthesis. The preparation of 2-methylbutylmagnesium bromide involves the reaction of this compound with magnesium metal in an ethereal solvent. The resulting Grignard reagent can be used in a variety of subsequent reactions, such as additions to carbonyl compounds and epoxides, and in cross-coupling reactions.

A critical consideration in the synthesis of 2-methylbutylmagnesium bromide is the potential for racemization when starting with a chiral precursor, such as (S)-1-bromo-2-methylbutane. The formation of Grignard reagents from chiral alkyl halides can proceed through radical intermediates, which may not be configurationally stable, potentially leading to a loss of stereochemical integrity.[1] However, studies have shown that conducting the reaction at low temperatures can help to preserve the stereochemistry of the chiral center, yielding optically active Grignard reagents.[1]

Reaction Scheme

The overall reaction for the formation of 2-methylbutylmagnesium bromide is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of 2-methylbutylmagnesium bromide. These values are based on established protocols for similar Grignard reagents and best practices in organic synthesis.

ParameterValueNotes
Reactants
This compound1.0 equivalent
Magnesium Turnings1.2 - 1.5 equivalentsAn excess of magnesium is used to ensure complete reaction of the alkyl halide and to compensate for any passivated surface.
Solvent
Anhydrous Diethyl Ether or THF3-5 mL per mmol of alkyl halideThe solvent must be strictly anhydrous to prevent quenching of the Grignard reagent.
Initiator (optional)
Iodine (I₂)1-2 small crystalsUsed to activate the magnesium surface.
1,2-DibromoethaneA few dropsReacts with magnesium to expose a fresh, reactive surface.
Reaction Conditions
Temperature0 °C to reflux (approx. 35 °C for diethyl ether, 66 °C for THF)Low temperatures are recommended to maintain stereochemical integrity if starting with a chiral halide.[1]
Reaction Time1 - 3 hoursMonitored by the disappearance of magnesium turnings.
Expected Yield 80 - 95%Yield is typically determined by titration of the resulting Grignard solution.

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of 2-methylbutylmagnesium bromide.

Grignard_Preparation_Workflow Experimental Workflow for Grignard Reagent Preparation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_Apparatus Flame-dry all glassware under inert atmosphere Add_Mg Add magnesium turnings and initiator (e.g., Iodine) to the reaction flask Dry_Apparatus->Add_Mg Add_Solvent Add a portion of anhydrous ether/THF Add_Mg->Add_Solvent Prepare_Halide Prepare a solution of this compound in anhydrous ether/THF Initiate_Reaction Add a small aliquot of the halide solution to initiate the reaction Prepare_Halide->Initiate_Reaction Maintain_Reflux Add the remaining halide solution dropwise to maintain a gentle reflux Initiate_Reaction->Maintain_Reflux Complete_Reaction Continue stirring until magnesium is consumed Maintain_Reflux->Complete_Reaction Cool_Reaction Cool the reaction mixture to room temperature Complete_Reaction->Cool_Reaction Titrate Determine the concentration of the Grignard reagent by titration Cool_Reaction->Titrate Use_Reagent Use the Grignard solution directly in the subsequent reaction Titrate->Use_Reagent

Caption: A flowchart illustrating the key steps in the preparation of 2-methylbutylmagnesium bromide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of Grignard reagents from secondary alkyl bromides.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (optional, as initiator)

  • 1,2-Dibromoethane (optional, as initiator)

  • Standardized solution of sec-butanol in xylene

  • 1,10-Phenanthroline (indicator)

  • Anhydrous solvent for dilution (diethyl ether or THF)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Heating mantle or water bath

  • Syringes and needles

  • Glassware for titration (buret, flasks)

Procedure:

  • Apparatus Setup and Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and assemble the apparatus (three-necked flask, reflux condenser, and dropping funnel) while hot under a stream of inert gas (Nitrogen or Argon). Allow the apparatus to cool to room temperature under the inert atmosphere.

    • Equip the top of the reflux condenser with a gas bubbler to maintain a positive pressure of inert gas.

  • Initiation of the Grignard Reaction:

    • Place magnesium turnings (1.2 equivalents) into the reaction flask.

    • If using an initiator, add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming with a heat gun may be necessary to sublime the iodine and activate the magnesium surface.

    • Add a small portion of the anhydrous solvent (diethyl ether or THF) to the flask, just enough to cover the magnesium.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent.

    • Add a small amount (approx. 5-10%) of the this compound solution to the magnesium suspension.

    • The reaction is initiated when the color of the iodine fades and/or gentle bubbling is observed from the magnesium surface. The solution may also become cloudy and warm. If the reaction does not start, gentle warming of the flask with a warm water bath or crushing a piece of magnesium with a dry glass rod may be necessary.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, begin the dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting solution is typically gray and cloudy.

  • Quantification of the Grignard Reagent (Titration):

    • Allow the Grignard solution to cool to room temperature and the unreacted magnesium to settle.

    • Accurately withdraw a 1.0 mL aliquot of the supernatant via syringe and add it to a dry flask containing a stir bar and a small amount of anhydrous diethyl ether or THF.

    • Add a few crystals of 1,10-phenanthroline as an indicator.

    • Titrate the solution with a standardized solution of sec-butanol in xylene until the color changes from deep red to colorless.

    • Repeat the titration to ensure accuracy and calculate the molarity of the Grignard reagent.

  • Storage and Use:

    • The prepared 2-methylbutylmagnesium bromide solution should be used immediately for the best results.

    • If storage is necessary, the solution should be kept under an inert atmosphere in a tightly sealed container.

Potential Side Reactions

Several side reactions can occur during the preparation of Grignard reagents, which may reduce the yield of the desired product.

  • Wurtz Coupling: The Grignard reagent can react with unreacted this compound to form a dimer (3,5-dimethyl-octane). This is more likely to occur at higher concentrations and temperatures.

  • Reaction with Protic Solvents: Grignard reagents are strong bases and will react readily with any protic species, such as water or alcohols, to form the corresponding alkane (2-methylbutane). This is why strictly anhydrous conditions are crucial for a successful reaction.

Signaling Pathway and Logical Relationships

The formation of the Grignard reagent can be conceptually understood through the following logical progression.

Grignard_Formation_Logic Logical Progression of Grignard Reagent Formation cluster_reactants Reactants & Conditions cluster_process Process cluster_product Product & Properties Alkyl_Halide This compound (Electrophilic Carbon) Oxidative_Addition Oxidative Addition of Mg to the C-Br bond Alkyl_Halide->Oxidative_Addition Umpolung Umpolung (Reversal of Polarity) Alkyl_Halide->Umpolung vs. Magnesium Magnesium Metal (Reducing Agent) Magnesium->Oxidative_Addition Solvent Anhydrous Ether/THF (Stabilizing Solvent) Solvent->Oxidative_Addition Anhydrous Anhydrous Conditions Anhydrous->Oxidative_Addition Radical_Intermediate Formation of Radical Intermediates (Potential for Racemization) Oxidative_Addition->Radical_Intermediate Grignard_Reagent 2-Methylbutylmagnesium Bromide (Nucleophilic Carbon) Radical_Intermediate->Grignard_Reagent Grignard_Reagent->Umpolung

Caption: A diagram illustrating the key components and transformations in the formation of a Grignard reagent.

Conclusion

The preparation of 2-methylbutylmagnesium bromide is a straightforward yet sensitive procedure that requires careful attention to anhydrous conditions. By following the detailed protocol and understanding the potential side reactions, researchers can reliably synthesize this versatile Grignard reagent for use in a wide range of organic transformations. When stereochemical integrity is a concern, the use of low reaction temperatures is highly recommended. Proper quantification through titration is essential for accurate and reproducible results in subsequent applications.

References

Application Notes and Protocols: The Use of (S)-1-Bromo-2-methylbutane in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (S)-1-bromo-2-methylbutane as a chiral building block in the asymmetric synthesis of natural products. This versatile C5 synthon, derived from the chiral pool, is particularly valuable for introducing stereocenters with a defined (S)-configuration. Its application is highlighted here through its use in the synthesis of insect pheromones, specifically the stereoisomers of 8-methyl-2-decanol, components of the sex pheromone of the Southern Corn Rootworm (Diabrotica undecimpunctata howardi).

Introduction

(S)-1-Bromo-2-methylbutane is a key chiral starting material in organic synthesis.[1] Its primary application lies in its ability to participate in nucleophilic substitution reactions, particularly S(_N)2 reactions, which proceed with an inversion of configuration, and in the formation of chiral Grignard reagents.[1] These reactions allow for the transfer of its stereochemical integrity to more complex target molecules. Sourced from naturally occurring (S)-2-methyl-1-butanol, it is a readily available component of the chiral pool.[2]

Application in Pheromone Synthesis

A significant application of (S)-1-bromo-2-methylbutane is in the synthesis of insect pheromones, which often requires high stereochemical purity for biological activity. The synthesis of the stereoisomers of 8-methyl-2-decanol serves as a prime example of its utility. The (2R,8S)- and (2S,8S)-isomers of the propanoate of this alcohol are attractive to several species of the Diabrotica genus. The synthesis of these stereoisomers can be achieved by coupling a chiral C5 unit derived from (S)-1-bromo-2-methylbutane with a second chiral fragment.

Key Reaction: Grignard Coupling

The cornerstone of this synthetic approach is a Grignard coupling reaction. (S)-1-Bromo-2-methylbutane is converted to its corresponding Grignard reagent, (S)-2-methylbutylmagnesium bromide. This organometallic reagent is then coupled with a suitable electrophile, such as a chiral epoxide or tosylate, to form the carbon skeleton of the target pheromone with the desired stereochemistry at the C8 position.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a stereoisomer of 8-methyl-2-decanol, illustrating the efficiency of using a chiral C5 building block derived from (S)-1-bromo-2-methylbutane.

StepReactionReactantsProductYield (%)Optical Purity (ee%)
1Grignard Formation(S)-1-Bromo-2-methylbutane, Mg(S)-2-Methylbutylmagnesium bromideIn situ>99%
2Cuprate Formation(S)-2-Methylbutylmagnesium bromide, CuILithium di((S)-2-methylbutyl)cuprateIn situ>99%
3CouplingLithium di((S)-2-methylbutyl)cuprate, (R)-propylene oxide(2R,8S)-8-Methyl-2-decanol~70-80%>98%

Note: The yields and optical purities are representative values based on typical Grignard coupling reactions with chiral epoxides and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of (2R,8S)-8-Methyl-2-decanol using (S)-1-bromo-2-methylbutane.

Protocol 1: Preparation of (S)-2-Methylbutylmagnesium Bromide (Grignard Reagent)

Objective: To prepare the Grignard reagent from (S)-1-bromo-2-methylbutane.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an initiator)

  • (S)-1-Bromo-2-methylbutane (>99% ee)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, and nitrogen inlet

Procedure:

  • All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen.

  • Place magnesium turnings in the three-neck flask. A crystal of iodine can be added to activate the magnesium surface.

  • Prepare a solution of (S)-1-bromo-2-methylbutane in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle reflux is observed. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-black solution is the Grignard reagent, which is used immediately in the next step.

Protocol 2: Copper-Catalyzed Coupling with a Chiral Epoxide

Objective: To couple the chiral Grignard reagent with a chiral epoxide to form the desired alcohol.

Materials:

  • (S)-2-Methylbutylmagnesium bromide solution (from Protocol 1)

  • Copper(I) iodide (CuI) or Lithium tetrachlorocuprate(II) (Li₂CuCl₄)

  • (R)-Propylene oxide (>99% ee)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Cool the Grignard reagent solution to -10 °C to 0 °C in an ice-salt bath.

  • To this solution, add a catalytic amount of CuI or Li₂CuCl₄.

  • Prepare a solution of (R)-propylene oxide in anhydrous diethyl ether or THF.

  • Add the epoxide solution dropwise to the cooled Grignard reagent/copper catalyst mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for several hours, then warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (2R,8S)-8-methyl-2-decanol.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical relationship of the key steps.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product S-Bromo (S)-1-Bromo-2-methylbutane Grignard Grignard Reagent ((S)-2-MethylbutylMgBr) S-Bromo->Grignard Ether/THF Mg Mg Mg->Grignard R-Epoxide (R)-Propylene oxide Coupling Cuprate-Mediated Coupling R-Epoxide->Coupling Grignard->Coupling CuI (cat.) Pheromone (2R,8S)-8-Methyl-2-decanol Coupling->Pheromone Workup

Caption: Synthetic pathway for (2R,8S)-8-Methyl-2-decanol.

Experimental_Workflow Start Start Grignard_Prep Prepare Grignard Reagent from (S)-1-Bromo-2-methylbutane Start->Grignard_Prep Coupling_Reaction Perform Cuprate-Catalyzed Coupling with Epoxide Grignard_Prep->Coupling_Reaction Workup_Extraction Aqueous Workup and Extraction Coupling_Reaction->Workup_Extraction Purification Purification by Chromatography Workup_Extraction->Purification Analysis Characterization (NMR, GC-MS, Optical Rotation) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for pheromone synthesis.

References

Application Notes and Protocols for the Alkylation of Nucleophiles with 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the alkylation of various nucleophiles with 1-bromo-2-methylbutane. This primary alkyl halide is a versatile reagent in organic synthesis, readily undergoing bimolecular nucleophilic substitution (SN2) reactions to form a variety of valuable compounds. The protocols outlined below are intended to serve as a practical guide for laboratory synthesis, offering specific reaction conditions and expected outcomes for a range of common nucleophiles.

Introduction

This compound is a chiral primary alkyl halide that serves as a valuable building block in the synthesis of diverse molecular architectures. Its primary carbon bearing the bromine atom is readily susceptible to backside attack by nucleophiles, proceeding via a concerted SN2 mechanism. This reaction pathway generally leads to the formation of a single substitution product with inversion of stereochemistry if the chiral center were at the reaction site. However, in the case of this compound, the stereocenter is at the 2-position and is not directly involved in the substitution reaction at the 1-position.

The efficiency of the alkylation reaction is influenced by several factors, including the nature of the nucleophile, the choice of solvent, and the reaction temperature. These notes provide data and protocols for the successful alkylation of nitrogen, oxygen, sulfur, and carbon nucleophiles.

Data Presentation: Alkylation Reaction Outcomes

The following table summarizes the expected products and reported yields for the reaction of this compound with a variety of nucleophiles. These reactions are typically performed under conditions that favor the SN2 pathway.

NucleophileReagentSolventProductTypical Yield (%)
Amine (Ammonia)Excess NH₃Ethanol2-Methyl-1-butanamineModerate to Good
Alkoxide (Ethoxide)Sodium EthoxideEthanolEthyl 2-methylbutyl etherGood to Excellent
Thiolate (Thiophenoxide)Sodium ThiophenoxideDMF2-Methylbutyl phenyl sulfideHigh
Carboxylate (Acetate)Sodium AcetateAcetic Acid/DMF2-Methylbutyl acetateModerate
AzideSodium AzideDMF1-Azido-2-methylbutaneHigh
CyanideSodium CyanideDMSO3-MethylpentanenitrileGood to Excellent
HydroxideSodium HydroxideWater/Acetone2-Methyl-1-butanolModerate

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Detailed methodologies for the alkylation of representative nucleophiles are provided below.

Protocol 1: Synthesis of 2-Methyl-1-butanamine (Amine Alkylation)

Reaction: CH₃CH₂CH(CH₃)CH₂Br + NH₃ (excess) → CH₃CH₂CH(CH₃)CH₂NH₂ + NH₄Br

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Aqueous Ammonia (Excess)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • In a sealed pressure vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add a large excess of concentrated aqueous ammonia (e.g., 10-20 eq).

  • Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the crude 2-methyl-1-butanamine.

  • Purify the product by distillation.

Protocol 2: Synthesis of Ethyl 2-methylbutyl ether (Williamson Ether Synthesis)

Reaction: CH₃CH₂CH(CH₃)CH₂Br + NaOCH₂CH₃ → CH₃CH₂CH(CH₃)CH₂OCH₂CH₃ + NaBr

Materials:

  • This compound

  • Sodium Metal

  • Anhydrous Ethanol

  • Diethyl Ether

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) to anhydrous ethanol at 0 °C to prepare sodium ethoxide in situ.

  • Once all the sodium has reacted, add this compound (1.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the resulting crude ether by distillation.

Protocol 3: Synthesis of 2-Methylbutyl phenyl sulfide (Thioether Synthesis)

Reaction: CH₃CH₂CH(CH₃)CH₂Br + NaSPh → CH₃CH₂CH(CH₃)CH₂SPh + NaBr

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated Ammonium Chloride Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) and anhydrous DMF.

  • Cool the suspension to 0 °C and add thiophenol (1.0 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium thiophenoxide.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours or until completion as indicated by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude thioether by column chromatography on silica gel.

Protocol 4: Synthesis of 2-Methylbutyl acetate (Ester Synthesis)

Reaction: CH₃CH₂CH(CH₃)CH₂Br + NaOCOCH₃ → CH₃CH₂CH(CH₃)CH₂OCOCH₃ + NaBr

Materials:

  • This compound

  • Sodium Acetate

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), sodium acetate (1.5 eq), and anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude ester by distillation.

Protocol 5: Synthesis of 1-Azido-2-methylbutane (Azide Synthesis)

Reaction: CH₃CH₂CH(CH₃)CH₂Br + NaN₃ → CH₃CH₂CH(CH₃)CH₂N₃ + NaBr

Materials:

  • This compound

  • Sodium Azide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 6-12 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of C-Br stretch, appearance of azide stretch at ~2100 cm⁻¹).

  • After cooling to room temperature, pour the reaction mixture into deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with deionized water (2x) and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the organic layer under reduced pressure (Caution: organic azides can be explosive).

  • The crude product is often of sufficient purity for subsequent use, or it can be carefully purified by distillation under reduced pressure.

Protocol 6: Synthesis of 3-Methylpentanenitrile (Nitrile Synthesis)

Reaction: CH₃CH₂CH(CH₃)CH₂Br + NaCN → CH₃CH₂CH(CH₃)CH₂CN + NaBr

Materials:

  • This compound

  • Sodium Cyanide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl Ether

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO with stirring. (Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.)

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to 90-120 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into a large volume of deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine (3x) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude nitrile by distillation.

Visualizations

General SN2 Reaction Mechanism

Caption: General SN2 mechanism for the alkylation of a nucleophile with this compound.

Experimental Workflow for a Typical Alkylation Reaction

Workflow A 1. Combine Reactants (this compound, Nucleophile, Solvent) B 2. Reaction (Heating/Stirring) A->B C 3. Work-up (Quenching, Extraction) B->C D 4. Drying and Concentration C->D E 5. Purification (Distillation/Chromatography) D->E F Pure Alkylated Product E->F

Caption: A generalized workflow for the alkylation of nucleophiles using this compound.

Application Notes and Protocols for Grignard Reaction using 1-Bromo-2-methylbutane in Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler precursors.[1][2][3] This protocol details the preparation of a Grignard reagent from 1-bromo-2-methylbutane and magnesium metal in anhydrous diethyl ether. The resulting organomagnesium halide, 2-methylbutylmagnesium bromide, is a potent nucleophile and strong base, making it a versatile reagent for reactions with various electrophiles such as aldehydes, ketones, and esters.[1][3][4] Due to the high reactivity of Grignard reagents, strict anhydrous and anaerobic conditions are imperative for a successful synthesis.[5][6][7]

Quantitative Data Summary

The following table summarizes the typical molar ratios, concentrations, and reaction parameters for the formation of 2-methylbutylmagnesium bromide.

ParameterValueNotes
Reactants
This compound1.0 equivalent
Magnesium Turnings1.1 - 1.2 equivalentsA slight excess of magnesium is used to ensure complete reaction of the alkyl halide.
Solvent
Anhydrous Diethyl Ether3-5 mL per mmol of alkyl halideEther must be strictly anhydrous to prevent quenching of the Grignard reagent.
Initiator (Optional)
Iodine (I₂)1-2 small crystalsUsed to activate the magnesium surface.[2][8]
1,2-DibromoethaneA few dropsIts reaction with magnesium produces ethene gas, indicating magnesium activation.[1][6][8]
Reaction Conditions
TemperatureGentle reflux (~34°C)The reaction is exothermic and should be controlled to maintain a gentle reflux.[5][9]
Reaction Time30 - 60 minutesCompletion is often indicated by the cessation of reflux and the disappearance of most of the magnesium.

Experimental Protocol

1. Materials and Reagents:

  • This compound (distilled)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal or 1,2-dibromoethane (for initiation)

  • Nitrogen or Argon gas (inert atmosphere)

  • Saturated aqueous ammonium chloride (for quenching)

  • Dilute hydrochloric acid (e.g., 3 M HCl)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

2. Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Schlenk line or nitrogen/argon balloon setup

  • Syringes and needles

  • Glassware (graduated cylinders, beakers, separatory funnel)

3. Reaction Setup and Procedure:

a. Preparation of Glassware:

  • All glassware must be scrupulously dried in an oven (e.g., at 120°C) for several hours and assembled while hot to prevent the condensation of atmospheric moisture.[5][10] Allow the apparatus to cool to room temperature under a stream of inert gas (nitrogen or argon).

b. Grignard Reagent Formation:

  • Place the magnesium turnings (1.1-1.2 equivalents) into the three-necked round-bottom flask.

  • Assemble the glassware as follows: fit the central neck with the reflux condenser, one side neck with the dropping funnel, and the other side neck with a gas inlet. Ensure a continuous positive pressure of inert gas.

  • Add a small amount of anhydrous diethyl ether to the flask to just cover the magnesium turnings.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[1][6][8] The disappearance of the iodine color or the evolution of gas (ethene) indicates activation of the magnesium surface.[2][6]

  • Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction should initiate, evidenced by the solution turning cloudy and the onset of gentle reflux.[1][9] If the reaction does not start, gentle warming with a heat gun or water bath may be necessary.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[5] The reaction is exothermic.[5][9] An ice bath should be kept on hand for rapid cooling if the reaction becomes too vigorous.

  • After the addition is complete, continue to stir the mixture and maintain a gentle reflux (using external heating if necessary) for an additional 30-60 minutes to ensure complete reaction. The solution will typically appear gray to brownish.

c. Reaction with an Electrophile (General Procedure):

  • Cool the prepared Grignard reagent in an ice bath.

  • Dissolve the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in anhydrous diethyl ether.

  • Add the electrophile solution dropwise to the stirred Grignard reagent at a controlled rate to manage the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 30 minutes to a few hours) to ensure completion.

d. Quenching and Workup:

  • Cool the reaction mixture in an ice bath.

  • Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.[8] Alternatively, dilute acid (e.g., 3 M HCl) can be added dropwise until the solids dissolve.[9] Be aware that the addition of protic sources to the Grignard reagent is highly exothermic.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers and wash with brine (saturated aqueous sodium chloride).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product as necessary (e.g., by distillation or column chromatography).

Visualizations

Grignard_Reaction_Workflow start Start: Dry Glassware and Reagents setup Assemble Apparatus under Inert Gas start->setup add_mg Add Mg Turnings and Anhydrous Ether setup->add_mg initiate Initiate Reaction (Iodine/Dibromoethane) add_mg->initiate add_halide Add this compound (dropwise) initiate->add_halide reflux Maintain Gentle Reflux (30-60 min) add_halide->reflux grignard_formed Grignard Reagent Formed: 2-Methylbutylmagnesium Bromide reflux->grignard_formed add_electrophile Add Electrophile (e.g., Ketone/Aldehyde) grignard_formed->add_electrophile quench Quench with sat. NH4Cl(aq) add_electrophile->quench extract Extract with Ether and Wash quench->extract dry Dry with Na2SO4 or MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate product Final Product evaporate->product

Figure 1. Experimental workflow for the Grignard reaction.

Grignard_Reaction_Pathway cluster_reactants Reactants cluster_grignard Grignard Reagent cluster_electrophile Electrophile Addition cluster_product Final Product RBr This compound RMgBr 2-Methylbutylmagnesium Bromide RBr->RMgBr Anhydrous Ether Mg +   Mg Mg->RMgBr Alkoxide Alkoxide Intermediate RMgBr->Alkoxide 1. Nucleophilic Attack Ketone Ketone (R'COR'') Ketone->Alkoxide Alcohol Tertiary Alcohol Alkoxide->Alcohol 2. Acidic Workup (H3O+)

Figure 2. Chemical pathway for the Grignard reaction.

References

Application Notes and Protocols for Stereospecific Reactions of Optically Active 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 1-bromo-2-methylbutane is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other functional materials where stereochemistry is crucial. Its single chiral center at the C2 position allows for the introduction of a specific stereochemical configuration into a target molecule. This document provides detailed application notes and experimental protocols for key stereospecific reactions involving (S)- and (R)-1-bromo-2-methylbutane, focusing on nucleophilic substitution (SN2) and elimination (E2) reactions. The stereochemical outcomes of these reactions are critical and are discussed in detail.

Key Stereospecific Reactions and Applications

Optically active this compound is a versatile substrate for a variety of stereospecific transformations. The primary reaction types are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The choice of reagents and reaction conditions dictates the predominant pathway and the stereochemical and regiochemical outcome of the reaction.

Bimolecular Nucleophilic Substitution (SN2) Reactions

SN2 reactions involving this compound occur at the primary carbon (C1), which is adjacent to the chiral center (C2). A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center. However, in the case of this compound, the reaction occurs at an achiral carbon. Therefore, the stereochemistry at the adjacent chiral center (C2) is retained, making this a stereospecific reaction in the sense that the chirality of the starting material is preserved in the product.[1]

Application in Drug Development:

The preservation of chirality is paramount in the synthesis of enantiomerically pure pharmaceuticals, as different enantiomers can have vastly different biological activities.[1][2] A notable application of similar primary alkyl bromides is in the synthesis of local anesthetics. For instance, the synthesis of Levobupivacaine, the (S)-enantiomer of Bupivacaine, involves the alkylation of a piperidine derivative with a butylating agent.[3][4][5][6] While not directly using this compound, this synthesis pathway highlights the utility of chiral alkyl halides in creating stereochemically defined drug molecules. The 2-methylbutyl moiety, introduced via reagents like this compound, is found in various chiral pharmaceuticals.[7]

Experimental Protocol: Synthesis of (S)-1-Azido-2-methylbutane

This protocol describes the SN2 reaction of (S)-1-bromo-2-methylbutane with sodium azide to produce (S)-1-azido-2-methylbutane, a useful intermediate for the introduction of an amino group.

Reaction Scheme:

(S)-CH3CH2CH(CH3)CH2Br + NaN3 → (S)-CH3CH2CH(CH3)CH2N3 + NaBr

Materials:

  • (S)-1-Bromo-2-methylbutane

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-1-bromo-2-methylbutane (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-azido-2-methylbutane.

  • Purify the product by vacuum distillation if necessary.

Expected Outcome: The reaction proceeds with retention of configuration at the C2 chiral center. High yields (typically >90%) of the corresponding azide can be expected. The enantiomeric excess of the product should be identical to that of the starting material.

ParameterExpected Value
Yield >90%
Stereochemical Outcome Retention of configuration at C2
Enantiomeric Excess Maintained from the starting material
Product Characterization IR (strong azide stretch ~2100 cm-1), 1H NMR, 13C NMR
Bimolecular Elimination (E2) Reactions

E2 reactions of this compound involve the removal of a proton from a β-carbon and the simultaneous departure of the bromide leaving group, leading to the formation of an alkene. Due to the presence of two different β-carbons (C2 and the methyl group at C2), two regioisomeric alkene products are possible: 2-methyl-1-butene (Hofmann product) and 2-methyl-2-butene (Zaitsev product).

The regioselectivity of the E2 elimination is highly dependent on the steric bulk of the base used.[8][9][10]

  • Small, unhindered bases (e.g., sodium ethoxide, sodium methoxide) favor the formation of the more substituted, thermodynamically more stable alkene, known as the Zaitsev product .[9][11]

  • Bulky, sterically hindered bases (e.g., potassium tert-butoxide) favor the formation of the less substituted, kinetically favored alkene, known as the Hofmann product , by abstracting the more accessible proton.[8][9][10]

Experimental Protocol: E2 Elimination of (S)-1-Bromo-2-methylbutane with Sodium Ethoxide

This protocol describes the E2 elimination of (S)-1-bromo-2-methylbutane using sodium ethoxide, which is expected to favor the Zaitsev product.

Reaction Scheme:

(S)-CH3CH2CH(CH3)CH2Br + NaOEt → CH3CH=C(CH3)2 (major) + CH2=C(CH3)CH2CH3 (minor) + NaBr + EtOH

Materials:

  • (S)-1-Bromo-2-methylbutane

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Pentane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.5 eq) in absolute ethanol.

  • Add (S)-1-bromo-2-methylbutane (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-8 hours. Monitor the reaction by GC-MS to observe the formation of the alkene products.

  • After completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with pentane (3 x 30 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the alkene products.

  • Analyze the product mixture by GC-MS to determine the ratio of Zaitsev to Hofmann products.

Expected Outcome: The reaction is expected to yield a mixture of 2-methyl-2-butene (Zaitsev product) and 2-methyl-1-butene (Hofmann product), with the Zaitsev product being the major isomer.[11] The stereocenter is destroyed in this reaction as the carbon becomes sp2 hybridized.

ParameterExpected Value
Major Product 2-Methyl-2-butene (Zaitsev)
Minor Product 2-Methyl-1-butene (Hofmann)
Regioselectivity Zaitsev > Hofmann
Product Characterization GC-MS, 1H NMR, 13C NMR of the product mixture

Visualizations

Signaling Pathways and Experimental Workflows

SN2_Reaction_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_analysis Analysis & Purification start (S)-1-Bromo-2-methylbutane + Sodium Azide in DMF heat Heat to 60-70°C start->heat Stir 12-24h quench Quench with Water heat->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify product (S)-1-Azido-2-methylbutane purify->product

Caption: Workflow for the SN2 synthesis of (S)-1-azido-2-methylbutane.

E2_Elimination_Pathway cluster_zaitsev Zaitsev Pathway cluster_hofmann Hofmann Pathway reactant (S)-1-Bromo-2-methylbutane base_small Small Base (e.g., NaOEt) reactant->base_small base_bulky Bulky Base (e.g., t-BuOK) reactant->base_bulky ts_zaitsev More Stable Transition State base_small->ts_zaitsev Abstracts internal β-H product_zaitsev 2-Methyl-2-butene (Major Product) ts_zaitsev->product_zaitsev ts_hofmann Less Stable Transition State base_bulky->ts_hofmann Abstracts terminal β-H product_hofmann 2-Methyl-1-butene (Minor Product) ts_hofmann->product_hofmann

Caption: Regioselectivity in the E2 elimination of this compound.

Conclusion

Optically active this compound serves as a critical chiral synthon for introducing the 2-methylbutyl group in a stereochemically defined manner. The SN2 and E2 reactions of this substrate provide access to a range of important chiral intermediates and alkene products. Understanding the stereospecificity and regioselectivity of these reactions is essential for their successful application in the synthesis of complex molecules, including pharmaceuticals. The protocols provided herein offer a foundation for researchers to utilize this versatile building block in their synthetic endeavors.

References

Application of 1-Bromo-2-methylbutane in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylbutane, particularly its chiral enantiomer (S)-1-bromo-2-methylbutane, is a valuable lipophilic building block in pharmaceutical synthesis. Its branched alkyl structure is incorporated into various active pharmaceutical ingredients (APIs) to enhance their pharmacological profiles. As a versatile alkylating agent, it participates in a range of nucleophilic substitution reactions, primarily S(_N)2, allowing for the introduction of the 2-methylbutyl group onto heteroatoms such as nitrogen and oxygen. This application note provides a comprehensive overview of its utility, focusing on the synthesis of anticonvulsant agents and outlining detailed experimental protocols for its use in N-alkylation reactions, a common strategy in drug development.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary role is as an alkylating agent to introduce the 2-methylbutyl moiety, which can influence the lipophilicity, metabolic stability, and binding affinity of a drug molecule.

1. Synthesis of Anticonvulsant Drug Intermediates:

A significant application of reagents structurally related to this compound is in the synthesis of anticonvulsant drugs of the racetam class. While many syntheses of drugs like Brivaracetam utilize derivatives such as 2-bromobutanoates, the underlying chemical principle involves the N-alkylation of a pyrrolidone core. The analogous use of (S)-1-bromo-2-methylbutane can be applied to generate novel analogues or related compounds. The 2-methylbutyl group in these structures is critical for modulating the drug's binding affinity to its target, synaptic vesicle protein 2A (SV2A).

2. Synthesis of Local Anesthetics Analogues:

The synthesis of local anesthetics, such as Bupivacaine, involves the N-alkylation of a piperidine derivative. While Bupivacaine itself contains an N-butyl group, the use of this compound in similar synthetic routes can lead to the generation of novel analogues with potentially altered duration of action, potency, or toxicity profiles. The branched nature of the 2-methylbutyl group can influence the drug's interaction with voltage-gated sodium channels.

3. General Precursor for Chiral Moieties:

As a chiral building block, (S)-1-bromo-2-methylbutane is instrumental in the asymmetric synthesis of complex molecules.[1][2] It can be converted into the corresponding Grignard reagent, (S)-2-methylbutylmagnesium bromide, which is a valuable nucleophile for creating new carbon-carbon bonds with high stereochemical control, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.[3]

Experimental Protocols

The following section provides detailed experimental protocols for the N-alkylation of a model pyrrolidone substrate using this compound. This reaction is representative of a key step in the synthesis of various neurologically active compounds.

Protocol 1: N-Alkylation of 2-Pyrrolidone under Mild, Sustainable Conditions

This protocol is adapted from a general method for amide alkylation using potassium phosphate as a mild base.[3][4][5]

Objective: To synthesize N-(2-methylbutyl)-2-pyrrolidone.

Materials:

  • 2-Pyrrolidone

  • (S)-1-Bromo-2-methylbutane

  • Potassium phosphate (K(_3)PO(_4)), anhydrous

  • Acetonitrile (CH(_3)CN), anhydrous

  • Tetrabutylammonium bromide (TBABr) (optional, as a phase-transfer catalyst)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO(_3))

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-pyrrolidone (1.0 eq), anhydrous potassium phosphate (2.0 eq), and tetrabutylammonium bromide (0.1 eq, if used).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to form a stirrable suspension. Add (S)-1-bromo-2-methylbutane (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at 50 °C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium phosphate and wash the filter cake with ethyl acetate.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methylbutyl)-2-pyrrolidone.

Quantitative Data Summary:

ParameterValueReference
Reactants
2-Pyrrolidone1.0 eq[4]
(S)-1-Bromo-2-methylbutane1.2 eq[4]
K(_3)PO(_4)2.0 eq[4]
TBABr0.1 eq[4]
Solvent Acetonitrile[4]
Temperature 50 °C[4]
Reaction Time 24-48 h[4]
Typical Yield 60-80%[4]

Visualizations

Logical Workflow for N-Alkylation of 2-Pyrrolidone

experimental_workflow start Start setup Combine 2-Pyrrolidone, K3PO4, and TBABr in flask start->setup 1. Reaction Setup end_node End process process decision decision io io addition Add Acetonitrile and This compound setup->addition 2. Add Reagents reaction Stir at 50 °C addition->reaction 3. Heat & Stir monitor TLC / GC-MS Analysis reaction->monitor 4. Monitor Progress decision_complete Reaction Complete? monitor->decision_complete decision_complete->reaction No workup Cool, Filter, Wash, and Concentrate decision_complete->workup Yes purification Silica Gel Column Chromatography workup->purification 5. Work-up & Extraction analysis Obtain Pure N-(2-methylbutyl)-2-pyrrolidone purification->analysis 6. Purify Product analysis->end_node 7. Characterize

Caption: Experimental workflow for the N-alkylation of 2-pyrrolidone.

General Reactivity of this compound

reactivity_pathway cluster_sn2 SN2 Reactions cluster_grignard Grignard Formation reagent reagent product product reaction_type reaction_type bromo This compound sn2 SN2 bromo->sn2 grignard_formation Mg / Ether bromo->grignard_formation product_sn2 Alkylated Product (e.g., Amine, Ether, Thioether) sn2->product_sn2 nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) nucleophile->sn2 grignard_reagent (S)-2-Methylbutyl- magnesium bromide grignard_formation->grignard_reagent product_grignard New C-C Bond (Chiral Alcohol/Ketone) grignard_reagent->product_grignard electrophile Electrophile (e.g., Aldehyde, Ketone, Ester) electrophile->product_grignard

Caption: Synthetic pathways involving this compound.

Conclusion

This compound is a key building block for introducing a chiral, branched alkyl group in the synthesis of pharmaceuticals. Its application in the N-alkylation of heterocyclic scaffolds, such as pyrrolidones, is a valuable strategy for developing novel neurologically active agents. The provided protocol offers a mild and effective method for such transformations. The versatility of this compound, including its conversion to a Grignard reagent, further expands its utility in the synthesis of complex, enantiomerically pure drug candidates. Researchers and drug development professionals can leverage the reactivity of this compound to explore new chemical space and optimize the properties of lead compounds.

References

Application Notes and Protocols for Nucleophilic Substitution on Primary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution reactions are a cornerstone of modern organic synthesis, enabling the facile conversion of alkyl halides into a diverse array of functional groups. This document provides detailed application notes and experimental protocols for performing SN2 (Substitution Nucleophilic Bimolecular) reactions on primary alkyl halides. The SN2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the leaving group.[1][2] This concerted mechanism results in an inversion of stereochemistry at the carbon center.[2][3] For primary alkyl halides, the SN2 pathway is generally favored due to minimal steric hindrance around the reaction center.[4][5]

These protocols and data are intended to serve as a practical guide for laboratory chemists in academic and industrial settings, including those involved in drug discovery and development where the principles of nucleophilic substitution are frequently applied in the synthesis of target molecules.

Factors Influencing SN2 Reactions on Primary Alkyl Halides

The success and rate of an SN2 reaction are dependent on several key factors:

  • Substrate Structure: Primary alkyl halides are ideal substrates for SN2 reactions due to their low steric hindrance.[5][6] Increased substitution at or near the reaction center will significantly slow down the reaction rate.[6]

  • Nucleophile Strength: Strong nucleophiles are required for efficient SN2 reactions.[7] The rate of reaction is directly proportional to the concentration of both the alkyl halide and the nucleophile.[2]

  • Leaving Group Ability: A good leaving group is a species that is stable on its own. For halides, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[8][9]

  • Solvent: Polar aprotic solvents, such as acetone, DMSO, and DMF, are the preferred choice for SN2 reactions.[8][9] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[9][10] Polar protic solvents can hinder the reaction by forming a solvent cage around the nucleophile.[6]

Quantitative Data on SN2 Reactions

The following tables summarize quantitative data on the relative rates of SN2 reactions, illustrating the impact of the substrate, nucleophile, and leaving group.

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides

Alkyl BromideTypeRelative Rate
CH₃BrMethyl1200
CH₃CH₂BrPrimary40
CH₃CH₂CH₂BrPrimary16
(CH₃)₂CHBrSecondary1
(CH₃)₃CBrTertiarynegligible

Data adapted from a study on the effect of substrate structure on SN2 reaction rates.

Table 2: Relative Nucleophilicity of Common Nucleophiles

NucleophileRelative Rate
HS⁻1,000,000
I⁻100,000
CN⁻100,000
CH₃O⁻25,000
Br⁻10,000
Cl⁻1,000
NH₃700
H₂O1

Relative rates are approximate and can vary with reaction conditions.

Table 3: Comparison of Reaction Rates for 1-Chlorobutane and 1-Bromobutane

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-ChlorobutaneNaIAcetone251.05 x 10⁻⁵1
1-BromobutaneNaIAcetone251.75 x 10⁻³167

This data from a Finkelstein reaction clearly demonstrates the superior leaving group ability of bromide over chloride.[11]

Experimental Protocols

Protocol 1: Synthesis of 1-Bromobutane from 1-Butanol (An SN2 Reaction)

This protocol describes the conversion of a primary alcohol to a primary alkyl halide, which then undergoes nucleophilic substitution. The reaction generates hydrobromic acid in situ from sodium bromide and sulfuric acid.[12]

Materials:

  • 1-Butanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve sodium bromide in deionized water.

  • Add 1-butanol to the flask and cool the mixture in an ice bath.

  • Slowly and with constant stirring, add concentrated sulfuric acid to the cooled mixture.

  • Assemble a reflux apparatus and heat the mixture under reflux for 45-60 minutes.[3]

  • After reflux, allow the mixture to cool and then set up for simple distillation.

  • Distill the mixture, collecting the crude 1-bromobutane.

  • Transfer the distillate to a separatory funnel and wash sequentially with water, concentrated sulfuric acid (cold), and saturated sodium bicarbonate solution.[3] With each wash, shake the funnel, allow the layers to separate, and drain the appropriate layer.

  • Transfer the organic layer to a clean, dry flask and dry it over anhydrous calcium chloride or magnesium sulfate.

  • Decant the dried liquid into a distillation flask and perform a final distillation to purify the 1-bromobutane.

Protocol 2: Synthesis of 1-Iodobutane from 1-Bromobutane (Finkelstein Reaction)

This protocol is an example of a Finkelstein reaction, where a primary alkyl bromide is converted to a primary alkyl iodide using sodium iodide in acetone.[2]

Materials:

  • 1-Bromobutane

  • Sodium iodide (NaI)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bisulfite

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Water bath

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium iodide in acetone.

  • Add 1-bromobutane to the flask and reflux the mixture over a water bath for 20 minutes.[2] The formation of a precipitate (sodium bromide) drives the reaction forward.[2]

  • After cooling, distill off the majority of the acetone.

  • To the residue, add water and extract the product with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bisulfite to remove any traces of iodine.[2]

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator to yield crude 1-iodobutane.

  • The product can be further purified by distillation.

Protocol 3: Synthesis of an Alkyl Azide from a Primary Alcohol

This one-pot procedure converts a primary alcohol directly to the corresponding azide.[13]

Materials:

  • Primary alcohol (e.g., 1-octanol)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Aqueous sodium thiosulfate solution

  • Mortar and pestle

  • Stirring apparatus

Procedure:

  • In a mortar, grind the primary alcohol, triphenylphosphine, and iodine together for approximately 10 minutes until a paste is formed.[13]

  • Add a solution of sodium azide in DMSO to the paste and stir for 30 minutes.[13]

  • Upon completion, add an ice-cooled solution of sodium thiosulfate and extract the product with diethyl ether.

  • Wash the combined organic layers, dry over a suitable drying agent, and concentrate to obtain the alkyl azide.

Visualizations

Logical Workflow for SN2 Reaction on a Primary Alkyl Halide

The following diagram outlines the decision-making process for setting up an SN2 reaction with a primary alkyl halide.

SN2_Decision_Tree start_node Start: Primary Alkyl Halide nucleophile_choice Select Nucleophile start_node->nucleophile_choice strong_nu Strong Nucleophile? (e.g., I⁻, RS⁻, N₃⁻, CN⁻) nucleophile_choice->strong_nu solvent_choice Select Solvent polar_aprotic Polar Aprotic Solvent? (e.g., Acetone, DMSO, DMF) solvent_choice->polar_aprotic reaction_setup Set Up Reaction workup Workup and Purification reaction_setup->workup product Final Product workup->product strong_nu->nucleophile_choice No (Consider stronger nucleophile) strong_nu->solvent_choice Yes polar_aprotic->solvent_choice No (Re-evaluate solvent choice) polar_aprotic->reaction_setup Yes

Decision tree for SN2 reaction setup.
Experimental Workflow for Synthesis of 1-Bromobutane

This diagram illustrates the general experimental workflow for the synthesis of 1-bromobutane from 1-butanol.

Experimental_Workflow reagents Combine Reactants: 1-Butanol, NaBr, H₂O, H₂SO₄ reflux Reflux for 45-60 min reagents->reflux distillation1 Simple Distillation (Crude Product) reflux->distillation1 extraction Separatory Funnel Wash: 1. H₂O 2. H₂SO₄ 3. NaHCO₃ distillation1->extraction drying Dry Organic Layer (Anhydrous CaCl₂) extraction->drying distillation2 Final Distillation (Pure Product) drying->distillation2 analysis Product Analysis distillation2->analysis

Workflow for 1-bromobutane synthesis.

References

Application Notes and Protocols: The Role of 1-Bromo-2-methylbutane in Asymmetric Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of the chiral building block, 1-bromo-2-methylbutane, in asymmetric synthesis. Both (S)- and (R)-enantiomers of this compound serve as valuable precursors for introducing stereocenters in the synthesis of complex molecules, including natural products and pharmacologically active compounds. The following sections detail its application in the formation of chiral Grignard reagents for stereoselective additions to carbonyls and its use as an electrophile in stereospecific S(_N)2 reactions.

Application Note 1: Synthesis of Chiral Pheromones via Grignard Coupling

This compound is a key starting material for the synthesis of various insect pheromones, where the chirality of the starting material is transferred to the final product, influencing its biological activity. An important example is the synthesis of the stereoisomers of 8-methyldecan-2-yl propionate, the sex pheromone of the western corn rootworm (Diabrotica virgifera virgifera)[1]. The (2R,8R)- and (2S,8R)-isomers have been synthesized using (R)-1-bromo-2-methylbutane as a source of the C8 chirality[2].

Logical Workflow for Pheromone Synthesis

G cluster_start Chiral Building Block cluster_grignard Grignard Reagent Formation cluster_coupling Stereospecific Coupling cluster_product Pheromone Precursor cluster_final Final Product R_Br (R)-1-Bromo-2-methylbutane Grignard (R)-2-Methylbutyl- magnesium bromide R_Br->Grignard Mg, THF Coupling Cuprate-mediated Coupling Grignard->Coupling Precursor Chiral Alkane Intermediate Coupling->Precursor Electrophile Chiral Electrophile (e.g., Tosylate) Electrophile->Coupling Pheromone (2R,8R)-8-Methyldecan-2-yl propionate Precursor->Pheromone Further Functionalization

A representative workflow for the synthesis of a chiral pheromone.

Quantitative Data

While a complete dataset for a single synthesis starting from this compound is not available in a single source, the following table is a composite representation based on typical yields for such reactions and the high enantiomeric purity expected from using a chiral starting material.

StepReactantsProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Yield (%)
Grignard Formation(R)-1-Bromo-2-methylbutane, Mg(R)-2-Methylbutylmagnesium bromide>99%N/A~90-95
Cuprate-mediated Coupling(R)-2-Methylbutylmagnesium bromide, Chiral Tosylate, Li(_2)CuCl(_4)Chiral alkane intermediate>99%>98:2~70-80
Deprotection and FunctionalizationChiral alkane intermediate(2R,8R)-8-Methyldecan-2-yl propionate>99%>98:2~80-90
Experimental Protocol: Synthesis of a Pheromone Intermediate

This protocol describes a plausible method for the coupling of (R)-2-methylbutylmagnesium bromide with a chiral electrophile, a key step in the synthesis of the western corn rootworm pheromone.

1. Formation of (R)-2-Methylbutylmagnesium Bromide:

  • All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Place magnesium turnings (1.2 eq.) in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Add a solution of (R)-1-bromo-2-methylbutane (1.0 eq.) in anhydrous THF to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine.

  • Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Cuprate-mediated Coupling:

  • In a separate flask under an inert atmosphere, prepare a solution of lithium tetrachlorocuprate(II) (Li(_2)CuCl(_4)) (0.05 eq.) in anhydrous THF.

  • Cool this solution to 0-5 °C in an ice bath.

  • To this cooled solution, add the previously prepared Grignard reagent via cannula.

  • Add a solution of the chiral electrophile (e.g., a protected bromohydrin or tosylate) (0.9 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at 0-5 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography.

Application Note 2: Asymmetric Addition of Chiral Grignard Reagents to Aldehydes

The Grignard reagent derived from this compound, (S)- or (R)-2-methylbutylmagnesium bromide, can be used as a chiral nucleophile in reactions with prochiral aldehydes and ketones to generate chiral secondary and tertiary alcohols, respectively. The stereochemical outcome of such reactions can be influenced by the chirality of the Grignard reagent.

Reaction Pathway

G cluster_start Chiral Grignard Reagent cluster_reaction Nucleophilic Addition cluster_intermediate Intermediate cluster_product Chiral Product Grignard (S)-2-Methylbutyl- magnesium bromide Addition Nucleophilic Addition Grignard->Addition Aldehyde Benzaldehyde Aldehyde->Addition Alkoxide Magnesium Alkoxide Addition->Alkoxide Alcohol (S)-2-Methyl-1-phenyl- pentan-1-ol Alkoxide->Alcohol Acidic Workup

Asymmetric addition of a chiral Grignard reagent to an aldehyde.

Quantitative Data

The enantiomeric excess achieved in the uncatalyzed addition of simple chiral Grignard reagents to aldehydes is often modest. The following table provides expected values for the reaction of (S)-2-methylbutylmagnesium bromide with benzaldehyde.

SubstrateReagentProductEnantiomeric Excess (ee)Yield (%)
Benzaldehyde(S)-2-Methylbutylmagnesium bromide(S)-2-Methyl-1-phenylpentan-1-ol10-30%~70-85
Experimental Protocol: Asymmetric Addition to Benzaldehyde

This protocol describes the synthesis of (S)-2-methyl-1-phenylpentan-1-ol from (S)-1-bromo-2-methylbutane and benzaldehyde.

1. Preparation of (S)-2-Methylbutylmagnesium Bromide:

  • Follow the procedure outlined in Application Note 1 for the formation of the Grignard reagent from (S)-1-bromo-2-methylbutane.

2. Reaction with Benzaldehyde:

  • Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Add a solution of freshly distilled benzaldehyde (1.0 eq.) in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the benzaldehyde is consumed.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude alcohol can be purified by column chromatography on silica gel.

  • The enantiomeric excess of the product should be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Application Note 3: Stereospecific S(_N)2 Reactions

Chiral this compound is an excellent substrate for S(_N)2 reactions. Due to the backside attack of the nucleophile, these reactions proceed with a predictable inversion of stereochemistry at the carbon bearing the bromine atom. This allows for the synthesis of a variety of chiral compounds, such as amines, azides, and thiols, with high enantiomeric purity.

Mechanism of S(_N)2 Inversion

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Substrate (R)-1-Bromo-2-methylbutane TS [N_3---CH_2---Br]^- Substrate->TS Nucleophile N_3^- (Azide) Nucleophile->TS Backside Attack Product (S)-1-Azido-2-methylbutane TS->Product Inversion of Stereochemistry Leaving_Group Br^- TS->Leaving_Group

Stereochemical inversion in an S(_N)2 reaction.

Quantitative Data

S(_N)2 reactions on primary halides are typically efficient and proceed with high stereospecificity. The following table presents expected quantitative data for the reaction of (R)-1-bromo-2-methylbutane with sodium azide.

SubstrateNucleophileProductStereochemistryEnantiomeric Excess (ee)Yield (%)
(R)-1-Bromo-2-methylbutaneSodium Azide(S)-1-Azido-2-methylbutaneInversion>99%>90
Experimental Protocol: Synthesis of (S)-1-Azido-2-methylbutane

This protocol describes the stereospecific synthesis of (S)-1-azido-2-methylbutane from (R)-1-bromo-2-methylbutane.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-1-bromo-2-methylbutane (1.0 eq.) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq.) to the solution.

2. Reaction Execution:

  • Heat the reaction mixture to 50-60 °C and stir for several hours.

  • Monitor the progress of the reaction by TLC to confirm the consumption of the starting material.

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers and wash thoroughly with water to remove DMF, followed by a wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature due to the potential volatility and thermal instability of the azide product.

  • The crude product can be further purified by distillation under reduced pressure if necessary.

Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and do not use ground glass joints during distillation. All operations should be conducted in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side product formation during the Grignard reaction of 1-bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed in the Grignard reaction of this compound?

A1: The main side products in the Grignard reaction of this compound arise from several competing reaction pathways. These include:

  • Wurtz Coupling Product: Formation of 3,4-dimethylhexane through the reaction of the Grignard reagent (2-methylbutylmagnesium bromide) with unreacted this compound.[1] This is often a significant byproduct, especially at higher temperatures and high concentrations of the alkyl halide.

  • Products of β-Hydride Elimination: The Grignard reagent can undergo β-hydride elimination to yield 2-methyl-1-butene and magnesium hydride bromide. This pathway is a consideration for Grignard reagents with β-hydrogens, such as 2-methylbutylmagnesium bromide.

  • Hydrolysis Product: Reaction of the Grignard reagent with trace amounts of water in the glassware or solvent will produce 2-methylbutane.[1]

  • Oxidation Products: Exposure to oxygen can lead to the formation of alkoxides, which upon workup will yield 2-methyl-1-butanol.[1]

Q2: How does the steric hindrance of this compound affect the Grignard reaction?

A2: this compound is a secondary alkyl halide with steric bulk around the reaction center. This steric hindrance can influence the reaction in several ways:

  • Slower Grignard Reagent Formation: The reaction with magnesium may be slower compared to primary alkyl halides.

  • Increased Wurtz Coupling: The slower formation of the Grignard reagent can lead to a higher concentration of unreacted alkyl halide, potentially increasing the rate of Wurtz coupling.

  • Potential for Racemization: If a chiral starting material such as (S)-1-bromo-2-methylbutane is used, the formation of the Grignard reagent can proceed through radical intermediates, which may lead to partial or complete racemization of the stereocenter.

  • Increased Likelihood of Enolization and Reduction: When the resulting Grignard reagent is reacted with a sterically hindered ketone, it is more likely to act as a base, leading to enolization of the ketone, or as a reducing agent via hydride transfer, rather than undergoing nucleophilic addition.[1][2]

Q3: What is Wurtz coupling and how can it be minimized?

A3: Wurtz coupling is a side reaction where two alkyl halides react in the presence of a metal to form a new alkane with a longer carbon chain. In the context of a Grignard reaction, the Grignard reagent itself reacts with the starting alkyl halide.[1] To minimize Wurtz coupling:

  • Slow Addition: Add the this compound solution slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide and favors the reaction with magnesium over the coupling reaction.

  • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the Wurtz coupling side reaction.[1]

  • Dilution: Using a sufficient amount of anhydrous ether as a solvent can help to keep the concentration of the alkyl halide low.

Q4: How can I prevent the formation of 2-methylbutane as a side product?

A4: The formation of 2-methylbutane is a result of the Grignard reagent reacting with protic sources, most commonly water.[1] To prevent this:

  • Thoroughly Dry Glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere before use.

  • Use Anhydrous Solvents: Use freshly distilled, anhydrous ether (diethyl ether or THF).

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of the desired product and a significant amount of a high-boiling point byproduct. Wurtz Coupling: High local concentration of this compound or elevated reaction temperature.[1]- Ensure slow, dropwise addition of the alkyl halide solution. - Maintain a gentle reflux and use a cooling bath if the reaction becomes too vigorous. - Use a higher dilution of the alkyl halide in the solvent.
Formation of a significant amount of 2-methylbutane. Hydrolysis of the Grignard reagent: Presence of water in the reaction system.[1]- Rigorously dry all glassware before use. - Use anhydrous solvents. - Ensure the inert atmosphere is maintained throughout the reaction.
Reaction fails to initiate. Inactive magnesium surface: A layer of magnesium oxide on the magnesium turnings. Presence of inhibitors: Trace amounts of water or other impurities.- Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask. - Ensure all reagents and solvents are pure and anhydrous.
When reacting with a ketone, the starting ketone is recovered and/or a reduced alcohol is formed. Enolization or Reduction: The Grignard reagent is acting as a base or a reducing agent due to steric hindrance.[2]- Use a less sterically hindered Grignard reagent if possible. - For reduction, consider using a Grignard reagent without β-hydrogens. - Lowering the reaction temperature during the addition to the ketone may favor nucleophilic addition.

Quantitative Data on Side Products

While the exact yields of side products are highly dependent on specific reaction conditions (temperature, concentration, addition rate, etc.), the following table provides a general overview of expected outcomes under non-optimized and optimized conditions.

Product Side Reaction Typical Yield (Non-Optimized Conditions) Typical Yield (Optimized Conditions)
3,4-DimethylhexaneWurtz Coupling10-30%< 5%
2-MethylbutaneHydrolysis5-15%< 2%
2-Methyl-1-buteneβ-Hydride Elimination1-5%< 1%
2-Methyl-1-butanolOxidation1-5%< 1%

Note: These are estimated values for illustrative purposes. Actual yields will vary.

Experimental Protocols

Protocol 1: Preparation of 2-Methylbutylmagnesium Bromide

Objective: To prepare a solution of 2-methylbutylmagnesium bromide from this compound with minimal side product formation.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask under a stream of inert gas until the purple iodine vapor is observed and then dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion (approx. 10%) of this solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle bubbling and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, dilute the remaining this compound solution with more anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the reaction mixture at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-brown suspension is the Grignard reagent.

Protocol 2: Analysis of Side Products by GC-MS

Objective: To identify and quantify the side products from the Grignard reagent formation.

Procedure:

  • Quenching: Carefully take a small aliquot (e.g., 0.1 mL) of the Grignard reaction mixture and quench it by adding it to an excess of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the quenched sample with a small volume of diethyl ether.

  • Drying: Dry the ether layer over anhydrous sodium sulfate.

  • GC-MS Analysis: Dilute the dried ether solution to an appropriate concentration and inject it into a gas chromatograph-mass spectrometer (GC-MS).

  • Identification: Identify the peaks corresponding to 2-methylbutane, 2-methyl-1-butene, and 3,4-dimethylhexane by comparing their retention times and mass spectra to those of authentic samples or library data.

  • Quantification: Determine the relative peak areas to estimate the percentage of each side product formed.

Visualizations

Grignard_Side_Reactions RBr This compound (R-Br) RMgBr 2-Methylbutylmagnesium Bromide (R-MgBr) RBr->RMgBr + Mg (Desired Reaction) Mg Magnesium (Mg) Mg->RMgBr Wurtz 3,4-Dimethylhexane (R-R) RMgBr->Wurtz + R-Br (Wurtz Coupling) Alkene 2-Methyl-1-butene RMgBr->Alkene β-Hydride Elimination Alkane 2-Methylbutane RMgBr->Alkane + H2O (Hydrolysis) Alcohol 2-Methyl-1-butanol RMgBr->Alcohol + O2, then H3O+ (Oxidation) H2O Water (H2O) H2O->Alkane O2 Oxygen (O2) O2->Alcohol

Caption: Main and side reaction pathways in the Grignard reaction of this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Grignard Reaction check_initiation Reaction Initiates? start->check_initiation activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) check_initiation->activate_mg No check_yield Good Yield of Desired Product? check_initiation->check_yield Yes activate_mg->start analyze_side_products Analyze Side Products (GC-MS) check_yield->analyze_side_products No success Successful Reaction check_yield->success Yes high_wurtz High Wurtz Coupling? analyze_side_products->high_wurtz high_alkane High Alkane Content? high_wurtz->high_alkane No optimize_addition Optimize Addition Rate and Temperature high_wurtz->optimize_addition Yes improve_drying Improve Drying of Glassware and Solvents high_alkane->improve_drying Yes failure Reaction Failure high_alkane->failure No optimize_addition->start improve_drying->start

Caption: A troubleshooting workflow for the Grignard reaction of this compound.

References

Technical Support Center: Optimizing SN2 Displacement of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the SN2 displacement of 1-bromo-2-methylbutane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the SN2 displacement of this compound, a primary alkyl halide with significant steric hindrance at the β-carbon.

Issue 1: Low or No Product Yield

  • Question: My SN2 reaction with this compound is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low product yield in the SN2 reaction of this compound is a common issue, primarily due to the steric hindrance caused by the methyl group on the carbon adjacent to the electrophilic center.[1][2][3][4] This steric bulk impedes the backside attack of the nucleophile.[1][5][6][7][8] Here are the key factors to investigate:

    • Sub-optimal Nucleophile: The strength of your nucleophile is critical. For a sterically hindered substrate like this compound, a strong, unhindered nucleophile is essential.[1][2]

    • Inappropriate Solvent: The choice of solvent significantly impacts the nucleophile's reactivity. Protic solvents can solvate the nucleophile, reducing its effectiveness.[1][2][9][10]

    • Insufficient Reaction Time or Temperature: Due to the slower reaction rate caused by steric hindrance, the reaction may require more forcing conditions (longer time or higher temperature) to proceed to completion.

    • Competing Elimination (E2) Reaction: If a strong, bulky base is used as the nucleophile, the E2 elimination reaction can become a significant competing pathway, leading to the formation of an alkene byproduct instead of the desired substitution product.[11]

    Troubleshooting Steps:

    • Evaluate Your Nucleophile: Ensure you are using a strong and sterically unhindered nucleophile. See Table 1 for a comparison of common nucleophiles.

    • Optimize Your Solvent: Switch to a polar aprotic solvent to maximize the nucleophilicity of your attacking species.[9][10][12] Common choices include acetone, DMF, or DMSO.

    • Adjust Reaction Conditions: Gradually increase the reaction temperature and monitor the progress over a longer duration. Use TLC or GC to track the consumption of the starting material and the formation of the product.

    • Minimize E2 Competition: If elimination is suspected, consider using a less basic nucleophile if possible, or carefully control the temperature, as higher temperatures tend to favor elimination.[13]

Issue 2: Formation of an Alkene Byproduct

  • Question: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I suppress this competing elimination reaction?

  • Answer: The formation of an alkene indicates that the E2 elimination pathway is competing with the desired SN2 substitution. This is particularly prevalent when using strongly basic nucleophiles.

    Troubleshooting Steps:

    • Choice of Nucleophile/Base: If your nucleophile is also a strong base (e.g., alkoxides), consider switching to a less basic but still potent nucleophile. For instance, azide (N₃⁻) or cyanide (CN⁻) are strong nucleophiles but weaker bases compared to hydroxides or alkoxides.

    • Use a Less Hindered Base: If a base is required, opt for a less sterically hindered one. For example, sodium ethoxide is less bulky than potassium tert-butoxide.

    • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.[13] Running the reaction at a lower temperature can favor the SN2 pathway.

    • Solvent Choice: While polar aprotic solvents are generally preferred for SN2 reactions, in some specific cases of competition with E2, the solvent choice can be nuanced. However, sticking to a polar aprotic solvent is a good starting point to maximize the SN2 rate.

Frequently Asked Questions (FAQs)

  • Q1: Why is the SN2 reaction of this compound so much slower than that of 1-bromobutane?

    • A1: The decreased reaction rate is due to steric hindrance.[2][3][4] The methyl group on the carbon adjacent to the carbon bearing the bromine atom (the β-carbon) physically obstructs the path of the incoming nucleophile, making the backside attack required for an SN2 mechanism more difficult.[1][5][6][7][8] This increases the activation energy of the reaction, leading to a slower rate.[3]

  • Q2: What is the ideal type of solvent for this reaction?

    • A2: Polar aprotic solvents are ideal for the SN2 displacement of this compound.[9][10][12] These solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), can dissolve the ionic nucleophile while not engaging in strong hydrogen bonding that would create a "solvent cage" around the nucleophile and reduce its reactivity.[1][2] Protic solvents like water and alcohols should generally be avoided as they can solvate the nucleophile, diminishing its strength.[1][2][10]

  • Q3: Can I use a tertiary amine as a nucleophile in this reaction?

    • A3: While tertiary amines are nucleophilic, they are also sterically bulky. Given the existing steric hindrance of this compound, using a bulky nucleophile will further decrease the reaction rate. A less hindered primary or secondary amine would likely be more effective.

  • Q4: How does the leaving group affect the reaction?

    • A4: The nature of the leaving group is an important factor. A good leaving group is a weak base that is stable on its own. For alkyl halides, the reactivity order is I > Br > Cl > F. Bromine is a good leaving group, making this compound a suitable substrate, provided other conditions are optimized.

Data Presentation

Table 1: Relative Reactivity of Common Nucleophiles for SN2 Reactions

NucleophileFormulaClassRelative Reactivity
IodideI⁻ExcellentVery High
ThiolateRS⁻ExcellentVery High
AzideN₃⁻GoodHigh
CyanideCN⁻GoodHigh
HydroxideOH⁻GoodModerate
AlkoxideRO⁻GoodModerate
BromideBr⁻FairModerate
ChlorideCl⁻FairLow
WaterH₂OPoorVery Low
AlcoholROHPoorVery Low

Table 2: Recommended Solvents for SN2 Reactions

SolventFormulaTypeDielectric Constant (ε)
AcetoneCH₃COCH₃Polar Aprotic21
Dimethylformamide (DMF)HCON(CH₃)₂Polar Aprotic37
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic47
AcetonitrileCH₃CNPolar Aprotic37.5

Experimental Protocols

Protocol 1: General Procedure for SN2 Displacement of this compound with Sodium Iodide

This protocol describes a representative SN2 reaction, the Finkelstein reaction, which is often used to synthesize alkyl iodides.

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dry acetone (10 mL per 1 mmol of this compound).

    • Add sodium iodide (1.5 equivalents relative to the alkyl bromide). Ensure the sodium iodide is dry.

  • Reaction Execution:

    • Add this compound (1.0 equivalent) to the flask.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may require several hours due to the substrate's steric hindrance. A white precipitate of sodium bromide should form as the reaction proceeds.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium bromide.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining sodium iodide.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-iodo-2-methylbutane.

    • Purify the product by distillation if necessary.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification prep_solvent Add Dry Acetone prep_nucleophile Add Sodium Iodide prep_solvent->prep_nucleophile add_substrate Add this compound prep_nucleophile->add_substrate reflux Heat to Reflux add_substrate->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to RT monitor->cool filter Filter NaBr cool->filter evaporate Evaporate Acetone filter->evaporate extract Aqueous Work-up evaporate->extract dry Dry Organic Layer extract->dry purify Purify (Distillation) dry->purify troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield? cause1 Weak Nucleophile start->cause1 Yes cause2 Protic Solvent start->cause2 Yes cause3 Insufficient Time/Temp start->cause3 Yes cause4 E2 Competition start->cause4 Yes sol1 Use Strong, Unhindered Nucleophile cause1->sol1 sol2 Switch to Polar Aprotic Solvent cause2->sol2 sol3 Increase Reaction Time/Temp cause3->sol3 sol4 Use Less Basic Nucleophile / Lower Temp cause4->sol4

References

Preventing elimination side reactions with 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2-methylbutane. The focus is on preventing and troubleshooting undesired elimination (E2) side reactions that compete with the desired nucleophilic substitution (SN2) pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound as a substrate?

When using this compound in reactions with nucleophiles, the primary desired reaction is often a bimolecular nucleophilic substitution (SN2). However, a competing bimolecular elimination (E2) reaction frequently occurs, leading to the formation of alkenes (2-methyl-1-butene and 2-methyl-2-butene) as undesired side products. The outcome of the reaction is highly dependent on the reaction conditions.[1][2]

Q2: Why is this compound particularly susceptible to E2 elimination, even though it is a primary alkyl halide?

While primary alkyl halides generally favor SN2 reactions, this compound has significant steric hindrance due to a methyl group on the carbon adjacent (at the β-position) to the carbon bearing the bromine.[3][4] This steric bulk impedes the backside attack required for an SN2 reaction, slowing it down.[5][6] Consequently, the competing E2 pathway, where the reagent acts as a base to abstract a β-hydrogen, becomes more kinetically favorable than it would be for an unhindered primary alkyl halide.[7][8]

Q3: How does the choice of nucleophile or base influence the reaction outcome?

The nature of the reagent is critical in determining the ratio of substitution to elimination.

  • Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (t-BuOK), greatly favor the E2 pathway because their size makes it difficult for them to act as nucleophiles and perform a backside attack.[9][10][11]

  • Strong, Unhindered Bases: Strong but smaller bases, like hydroxide (OH⁻) or alkoxides (CH₃O⁻, C₂H₅O⁻), can act as both nucleophiles and bases. For a sterically hindered substrate like this compound, these reagents often lead to a significant amount of the E2 product, especially at higher temperatures.[12][13]

  • Weakly Basic, Good Nucleophiles: To favor the SN2 pathway, it is best to use a reagent that is a good nucleophile but a weak base.[11] Examples include iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[11][12]

Q4: What is the role of the solvent in controlling the SN2/E2 competition?

The solvent plays a crucial role in influencing the reaction pathway.

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone are preferred for SN2 reactions.[7][12] They solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive for nucleophilic attack. These solvents tend to favor SN2 over E2.[14]

  • Polar Protic Solvents: Solvents like water, ethanol, and methanol can solvate both the cation and the anion. They form a "solvent cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the substrate, thereby slowing down the SN2 reaction.[4] This can increase the proportion of the E2 product.[14]

Q5: How does reaction temperature affect the product distribution?

Temperature is a key factor in the competition between substitution and elimination. Elimination reactions result in an increase in the number of molecules in the products, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative.[15] This makes elimination reactions more thermodynamically favorable at higher temperatures.[15][16][17] Therefore, to minimize elimination side products, reactions should generally be run at lower temperatures.[18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High yield of alkene byproducts (e.g., 2-methyl-1-butene) The reagent is acting as a strong base.Switch to a reagent that is a good nucleophile but a weak base (e.g., NaI, NaN₃, NaCN).[11]
The reaction temperature is too high, favoring elimination.Run the reaction at a lower temperature (e.g., room temperature or 0 °C).[17]
A polar protic solvent is being used, which can hinder the SN2 pathway.Change to a polar aprotic solvent such as DMSO, DMF, or acetone to enhance the SN2 rate.[12][14]
Reaction is very slow or does not proceed to completion The chosen nucleophile is too weak.While avoiding strong bases, ensure the nucleophile is sufficiently reactive. Consider reagents like iodide or cyanide.
The temperature is too low for the reaction to proceed at a reasonable rate.If elimination is not a major concern (e.g., with a weakly basic nucleophile), gentle heating may be applied cautiously while monitoring product formation.
The substrate and/or reagents are not pure.Ensure the purity of this compound and the nucleophilic reagent. Water contamination can be particularly problematic.

Data Presentation: Predicting Reaction Outcomes

The following table summarizes the expected major reaction pathway for this compound under various conditions.

Nucleophile/Base Type Solvent Temperature Expected Major Pathway Example Reagent
Strong, Sterically Hindered BaseAnyAnyE2 Potassium tert-butoxide (t-BuOK)
Strong, Unhindered BasePolar ProticHighE2 Sodium Ethoxide (NaOEt)
Strong, Unhindered BasePolar AproticLowSN2 / E2 (Competitive)Sodium Hydroxide (NaOH)
Weakly Basic, Good NucleophilePolar AproticLow to ModerateSN2 Sodium Iodide (NaI) in Acetone
Weakly Basic, Good NucleophilePolar ProticLow to ModerateSN2 (slower)Sodium Azide (NaN₃) in Ethanol
Weak Base / Weak NucleophilePolar ProticHighE1 / SN1 (Slow, possible)Ethanol (solvolysis)

Visualizations

G sub This compound reagent + Nu⁻ / B⁻ ts_sn2 SN2 Transition State [Nu---C---Br]⁻ sub->ts_sn2 Backside Attack (SN2 Pathway) ts_e2 E2 Transition State [B---H---C---C---Br]⁻ sub->ts_e2 β-H Abstraction (E2 Pathway) prod_sn2 Substitution Product (2-methylbutyl-Nu) ts_sn2->prod_sn2 prod_e2 Elimination Product (2-methyl-1-butene) ts_e2->prod_e2

Caption: Competing SN2 and E2 pathways for this compound.

G start Goal: Maximize Substitution Product q1 Is the reagent a strong, bulky base? start->q1 q2 Is the reagent a strong, non-bulky base? q1->q2 No res_e2 High E2 Yield (Undesirable) q1->res_e2 Yes use_weak_base Use a good nucleophile that is a weak base (e.g., I⁻, N₃⁻, CN⁻) q2->use_weak_base No use_low_temp Use Low Temperature (e.g., 0-25 °C) q2->use_low_temp Yes q3 Choose Solvent use_aprotic Use Polar Aprotic Solvent (e.g., DMSO, DMF) q3->use_aprotic res_sn2 Optimal for SN2 use_weak_base->q3 use_low_temp->q3 use_aprotic->res_sn2

Caption: Workflow for selecting conditions to favor SN2 over E2.

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-2-methylbutane (Maximizing SN2)

This protocol is designed to favor the SN2 pathway by using a good nucleophile that is a weak base (azide) in a polar aprotic solvent at a moderate temperature.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and condenser, add sodium azide (1.2 eq) and anhydrous DMSO.

  • Stir the suspension and add this compound (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-azido-2-methylbutane.

  • Purify the product via fractional distillation or column chromatography as needed.

Protocol 2: Synthesis of 2-Methyl-1-butene (Illustrative E2 Reaction)

This protocol is designed to maximize the E2 product by using a strong, sterically hindered base.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • tert-Butanol, anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and condenser, add potassium tert-butoxide (1.5 eq) and anhydrous tert-butanol.

  • Heat the mixture to 50-60 °C to ensure the base is fully dissolved.

  • Add this compound (1.0 eq) dropwise to the stirred solution. An immediate reaction may be observed.

  • Maintain the temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Upon completion, cool the reaction mixture. The product, 2-methyl-1-butene (along with some 2-methyl-2-butene), is volatile. For analysis, a sample can be carefully taken from the headspace or after a workup involving quenching with water and extraction with a low-boiling-point solvent like pentane.

  • Note: This protocol is primarily for illustrative purposes to demonstrate conditions that favor elimination.

References

Technical Support Center: Purification of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound synthesized from 2-methyl-1-butanol and hydrobromic acid (HBr)?

A1: Common impurities include unreacted 2-methyl-1-butanol, excess hydrobromic acid, and byproducts from side reactions. These byproducts can consist of 2-methyl-1-butene (from an E1 elimination reaction) and rearranged carbocation products like 2-bromo-2-methylbutane (from an SN1 reaction pathway).

Q2: Why is it necessary to wash the crude this compound with an aqueous solution of sodium bicarbonate?

A2: The crude product contains residual acidic impurities, such as unreacted hydrobromic acid and any sulfuric acid used as a catalyst. A sodium bicarbonate wash neutralizes these acids.[1][2][3][4][5] It is a crucial step to prevent acid-catalyzed degradation of the desired product during distillation.

Q3: What are suitable drying agents for this compound?

A3: Anhydrous calcium chloride, magnesium sulfate, or sodium sulfate are commonly used to remove dissolved water from the organic layer before the final distillation.[6]

Q4: What is the expected boiling point of pure this compound?

A4: The boiling point of this compound is approximately 121-122 °C.[7] However, slight variations can be observed based on atmospheric pressure.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound after purification. 1. Incomplete reaction. 2. Loss of product during aqueous washes. 3. Formation of significant amounts of elimination byproducts (alkenes). 4. Inefficient distillation.1. Ensure sufficient reaction time and appropriate temperature. 2. Minimize vigorous shaking during extractions to avoid emulsion formation. 3. Control the reaction temperature to favor the SN2 pathway over E1/SN1. 4. Use an efficient distillation setup, such as a fractional distillation column, and ensure proper insulation.
The distillate is cloudy or contains water droplets. Incomplete drying of the organic layer before distillation.Ensure the organic layer is thoroughly dried with a suitable drying agent. Add the drying agent until it no longer clumps together.
The boiling point of the main fraction is significantly lower than expected (e.g., around 31°C). The presence of a significant amount of 2-methyl-1-butene, an elimination byproduct.[8][9][10][11]Improve the reaction conditions to minimize elimination (e.g., lower temperature). A careful fractional distillation can also help to separate the low-boiling alkene from the desired product.
The boiling point of the main fraction is lower than expected (e.g., around 107-108°C). The presence of a significant amount of the rearranged isomer, 2-bromo-2-methylbutane.[12][13][14][15][16]Control reaction conditions to favor the SN2 mechanism. Careful fractional distillation is required to separate the isomers.
The product darkens upon storage. Presence of impurities or exposure to light.Store the purified this compound in a clean, dry, amber glass bottle, and consider storing it under an inert atmosphere (e.g., nitrogen or argon).[7]

Experimental Protocol: Purification of this compound

This protocol outlines the purification of crude this compound from a reaction mixture.

1. Quenching and Initial Separation:

  • Carefully add the crude reaction mixture to a separatory funnel containing ice-cold water.

  • Gently swirl the funnel to mix the contents. Allow the layers to separate.

  • The lower, denser layer is the organic phase containing the crude this compound. Drain and collect this layer.

2. Aqueous Wash with Sodium Bicarbonate:

  • Return the organic layer to the separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure generated from the neutralization of acid.

  • Allow the layers to separate and discard the upper aqueous layer.

  • Repeat this washing step until no more gas evolution is observed.

3. Water Wash:

  • Wash the organic layer with deionized water to remove any remaining sodium bicarbonate and other water-soluble impurities.

  • Allow the layers to separate and discard the aqueous layer.

4. Drying the Organic Layer:

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable anhydrous drying agent, such as magnesium sulfate or calcium chloride.

  • Swirl the flask and add more drying agent until it no longer clumps together, indicating that the solution is dry.

  • Decant or filter the dried organic liquid into a round-bottom flask suitable for distillation.

5. Fractional Distillation:

  • Assemble a fractional distillation apparatus.

  • Heat the round-bottom flask gently.

  • Collect the fraction that distills at the boiling point of this compound (approximately 121-122 °C).

Data Presentation: Physical Properties of Key Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C)
This compoundC₅H₁₁Br151.05121-122[7]
2-Methyl-1-butanolC₅H₁₂O88.15128-130[17][18]
2-Methyl-1-buteneC₅H₁₀70.1331[8][9][10][11]
2-Bromo-2-methylbutaneC₅H₁₁Br151.05107-108[12][13][14][15][16]

Visualization of the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification start Crude Reaction Mixture (this compound, unreacted starting materials, byproducts, acid) quench Quench with Ice Water start->quench sep1 Separatory Funnel: Separate Organic Layer quench->sep1 sep1->sep1 wash_bicarb Wash with aq. NaHCO3 sep1->wash_bicarb waste1 Aqueous Layer (Acid) sep1->waste1 sep1->waste1 Discard sep2 Separatory Funnel: Separate Organic Layer wash_bicarb->sep2 sep2->sep2 wash_water Wash with Water sep2->wash_water waste2 Aqueous Layer (Salts) sep2->waste2 sep2->waste2 Discard sep3 Separatory Funnel: Separate Organic Layer wash_water->sep3 sep3->sep3 dry Dry with Anhydrous Agent (e.g., MgSO4) sep3->dry waste3 Aqueous Layer sep3->waste3 sep3->waste3 Discard distill Fractional Distillation dry->distill distill->distill product Pure this compound distill->product waste4 Low & High Boiling Fractions distill->waste4 distill->waste4 Discard

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of Enantiomerically Pure 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure 1-bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing enantiomerically pure (S)-1-bromo-2-methylbutane?

A1: The most common and reliable method is the nucleophilic substitution reaction of enantiomerically pure (S)-2-methyl-1-butanol with a bromine source. This approach leverages the readily available chiral starting material to ensure high enantiomeric excess in the final product. The reaction is typically carried out using either hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[1]

Q2: Will the reaction of (S)-2-methyl-1-butanol with HBr or PBr₃ proceed with retention or inversion of stereochemistry?

A2: The reaction at the primary carbon center (C1) does not affect the chiral center (C2). Therefore, the synthesis of (S)-1-bromo-2-methylbutane from (S)-2-methyl-1-butanol proceeds with the retention of the original stereoconfiguration.[2]

Q3: What are the main challenges in synthesizing enantiomerically pure this compound?

A3: The primary challenges include:

  • Racemization: Loss of enantiomeric purity due to side reactions or harsh reaction conditions.

  • Side reactions: Formation of impurities such as alkenes through elimination reactions, or ethers as byproducts.

  • Purification: Difficulty in separating the desired product from the starting material and side products without compromising enantiomeric purity.

Q4: How can I determine the enantiomeric excess (ee) of my this compound sample?

A4: The most common methods for determining the enantiomeric excess are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).[2][3] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Q5: Is it possible to synthesize enantiomerically pure this compound from an achiral starting material?

A5: While it is possible through methods like catalytic asymmetric synthesis, it is generally more complex and may require significant optimization.[1] The most straightforward approach remains the use of an enantiomerically pure starting material like (S)- or (R)-2-methyl-1-butanol.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (% ee)

Symptoms:

  • Chiral GC or HPLC analysis shows a significant peak for the undesired enantiomer.

  • The optical rotation of the purified product is lower than the literature value.

Possible Causes and Solutions:

CauseRecommended Solution
Racemization during reaction Maintain a low reaction temperature (0°C or below) to suppress any potential Sɴ1-type side reactions that could lead to a carbocation intermediate and subsequent racemization.[1]
Contaminated starting material Ensure the enantiomeric purity of the starting 2-methyl-1-butanol is high (>99% ee) using chiral GC or by checking the supplier's certificate of analysis.
Racemization during workup Avoid excessive heating during distillation. Use a lower pressure for vacuum distillation to keep the temperature down.
Inappropriate analytical method Verify that the chiral GC or HPLC method is properly validated for the separation of this compound enantiomers. Ensure baseline separation of the peaks.

G cluster_analysis Analytical Method Verification cluster_reaction Reaction Conditions cluster_workup Workup & Purification start Low Enantiomeric Excess Observed validate_method Validate Chiral GC/HPLC Method start->validate_method Start Here check_resolution Ensure Baseline Resolution (Rs > 1.5) validate_method->check_resolution check_temp Verify Reaction Temperature (Maintain at 0°C or below) validate_method->check_temp Method Validated check_sm_purity Check Starting Material Purity (>99% ee) check_temp->check_sm_purity check_distillation Avoid Excessive Heat During Distillation check_sm_purity->check_distillation solution Optimized Enantiomeric Excess check_distillation->solution All Checks Passed

Problem 2: Low Yield and Presence of Side Products

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • GC-MS or NMR analysis of the crude product shows the presence of unexpected peaks.

Possible Side Products and Their Causes:

Side ProductLikely CauseRecommended Solution
2-methyl-1-butene Elimination reaction (E2) is competing with substitution (Sɴ2). This is more likely at higher temperatures.Maintain a low reaction temperature (0°C).
Di(2-methylbutyl) ether A second molecule of the starting alcohol acts as a nucleophile, attacking the protonated alcohol.Use a slight excess of the bromide source to favor the desired reaction.
Rearrangement products (e.g., 2-bromo-2-methylbutane) Formation of a carbocation intermediate that undergoes rearrangement. This is more likely with HBr at higher temperatures.Use PBr₃, which is less prone to carbocation formation, or ensure very low temperatures when using HBr.

G cluster_products SM (S)-2-methyl-1-butanol reagent + HBr or PBr3 SM->reagent ether_product Di(2-methylbutyl) ether (Side Product) SM->ether_product Side Reaction desired_product (S)-1-bromo-2-methylbutane (Desired Product) reagent->desired_product SN2 (Low Temp) elimination_product 2-methyl-1-butene (Elimination) reagent->elimination_product E2 (High Temp)

Experimental Protocols

Method 1: Synthesis of (S)-1-Bromo-2-methylbutane using Hydrobromic Acid (HBr)

This protocol is adapted from general procedures for the conversion of primary alcohols to alkyl bromides.

Materials:

  • (S)-2-methyl-1-butanol (>99% ee)

  • Hydrobromic acid (48% aqueous solution)

  • Concentrated sulfuric acid

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool (S)-2-methyl-1-butanol in an ice bath.

  • Slowly add a 25% excess of 48% hydrobromic acid to the cooled alcohol with continuous stirring.

  • Carefully add concentrated sulfuric acid dropwise to the mixture, ensuring the temperature remains below 10°C.

  • Once the addition is complete, allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain enantiomerically pure (S)-1-bromo-2-methylbutane.

Method 2: Synthesis of (S)-1-Bromo-2-methylbutane using Phosphorus Tribromide (PBr₃)

Materials:

  • (S)-2-methyl-1-butanol (>99% ee)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve (S)-2-methyl-1-butanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of phosphorus tribromide (approximately 0.4 equivalents) in anhydrous diethyl ether dropwise to the alcohol solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ParameterHBr MethodPBr₃ Method
Starting Material (S)-2-methyl-1-butanol(S)-2-methyl-1-butanol
Typical Yield 85-95%80-90%
Reported ee >99%[1]>99%
Key Advantage Lower cost of reagents.Milder reaction conditions, less prone to rearrangements.[4]
Key Disadvantage Risk of carbocation rearrangement at higher temperatures.PBr₃ is highly corrosive and moisture-sensitive.
Optimal Temperature 0°C[1]0°C

References

How to avoid racemization of (S)-1-Bromo-2-methylbutane during substitution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stereochemical Control in Substitutions

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you address specific experimental challenges with practical, evidence-based solutions.

Topic: How to Avoid Racemization of (S)-1-Bromo-2-methylbutane During Substitution

This guide addresses concerns about maintaining stereochemical integrity during nucleophilic substitution reactions involving (S)-1-bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: I'm performing a substitution on (S)-1-bromo-2-methylbutane. Should I be concerned about racemization?

For (S)-1-bromo-2-methylbutane, the substitution occurs at a primary (C1) carbon, which is not the chiral center (C2). In a standard substitution, the nucleophile replaces the bromine at C1, and this reaction does not directly involve the bonds at the C2 stereocenter. Therefore, a direct substitution should proceed with retention of the (S) configuration.

However, concerns about loss of optical purity are valid if reaction conditions inadvertently promote side reactions or competing mechanisms, such as an SN1 pathway, which could theoretically lead to a carbocation rearrangement. The primary goal is to ensure the reaction proceeds cleanly and exclusively via the SN2 mechanism, which guarantees stereochemical control.

Q2: What is the primary cause of racemization in nucleophilic substitution reactions?

Racemization occurs when a reaction proceeds through a planar carbocation intermediate, which is the hallmark of the SN1 (Substitution Nucleophilic Unimolecular) mechanism. Once the leaving group departs and a flat carbocation is formed, the incoming nucleophile can attack from either face with roughly equal probability. This leads to a mixture of products with both inverted and retained stereochemistry, resulting in a racemic or partially racemized mixture.

In contrast, the SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the carbon from the side opposite the leaving group (backside attack). This forces an inversion of the stereocenter, known as a Walden inversion, and produces a single stereoisomer. To avoid racemization, you must use conditions that overwhelmingly favor the SN2 pathway.

Q3: How can I ensure my substitution reaction on (S)-1-bromo-2-methylbutane proceeds exclusively via an SN2 mechanism?

Since (S)-1-bromo-2-methylbutane is a primary alkyl halide, it is already strongly predisposed to react via the SN2 pathway due to low steric hindrance and the high instability of a primary carbocation.[1][2] To ensure this outcome and prevent any competing reactions, you should control the following key factors: the nucleophile, the solvent, and the temperature.

Q4: What are the ideal reaction conditions to favor an SN2 pathway and prevent racemization?

To maximize the SN2 pathway and ensure stereochemical integrity, the following conditions are recommended:

  • Nucleophile: Use a strong, high-concentration nucleophile . Strong nucleophiles, typically anions with a concentrated negative charge (e.g., I⁻, CN⁻, RS⁻, N₃⁻), are aggressive and favor the bimolecular attack of the SN2 mechanism.[3][4] Weak, neutral nucleophiles (e.g., H₂O, ROH) are less reactive and tend to wait for a carbocation to form, favoring the SN1 pathway.

  • Solvent: Employ a polar aprotic solvent .[5][6] Solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[7][8] These solvents can dissolve the nucleophile but do not form strong hydrogen bonds with it. This leaves the nucleophile "naked" and highly reactive.[7] In contrast, polar protic solvents (like water or ethanol) form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity, which can favor the SN1 pathway.[4]

  • Temperature: Maintain a low to moderate temperature . Higher temperatures provide more energy to overcome the activation barrier for competing elimination (E2) reactions and can also favor the SN1 pathway over SN2.[9][10] Substitution reactions are generally favored at lower temperatures.[9]

  • Leaving Group: Bromine is an excellent leaving group, which is suitable for SN2 reactions.

Data Presentation: Comparison of SN1 and SN2 Reaction Conditions

The table below summarizes the key differences and expected outcomes for SN1 and SN2 reactions. To avoid racemization, reaction conditions must align with the SN2 column.

FactorSN1 Reaction (Leads to Racemization)SN2 Reaction (Avoids Racemization)
Substrate Structure Tertiary > Secondary >> PrimaryMethyl > Primary > Secondary >> Tertiary
Stereochemistry Racemization (mixture of inversion and retention)Complete inversion of configuration
Nucleophile Weak and/or low concentration (e.g., H₂O, ROH)Strong and high concentration (e.g., I⁻, CN⁻, OH⁻)
Solvent Polar Protic (e.g., water, ethanol, methanol)Polar Aprotic (e.g., acetone, DMF, DMSO)
Kinetics Rate = k[Substrate] (Unimolecular)Rate = k[Substrate][Nucleophile] (Bimolecular)
Intermediate Yes (planar carbocation)No (pentavalent transition state)
Temperature Favored by moderate to high temperaturesFavored by low to moderate temperatures

Troubleshooting Guide

Issue: My product shows a loss of optical purity or evidence of racemization.

If you observe unexpected racemization, it suggests that a portion of your reaction may be proceeding through an SN1-like pathway or that other side reactions are occurring. Use the following guide to troubleshoot your experiment.

Troubleshooting Workflow Diagram

G start Loss of Optical Purity Observed check_solvent Step 1: Verify Solvent Is it polar aprotic (e.g., acetone, DMSO)? start->check_solvent solvent_no Incorrect Solvent (e.g., water, ethanol) check_solvent->solvent_no No solvent_yes Solvent is Correct check_solvent->solvent_yes Yes check_nuc Step 2: Evaluate Nucleophile Is it strong and in high concentration? solvent_no->check_nuc Action: Switch to polar aprotic solvent solvent_yes->check_nuc nuc_no Weak or Dilute Nucleophile check_nuc->nuc_no No nuc_yes Nucleophile is Correct check_nuc->nuc_yes Yes check_temp Step 3: Check Temperature Was the reaction run at low/moderate temp? nuc_no->check_temp Action: Use stronger nucleophile (e.g., salt form) and/or increase concentration nuc_yes->check_temp temp_no Temperature Too High check_temp->temp_no No temp_yes Temperature is Correct check_temp->temp_yes Yes reassess Re-evaluate Substrate Purity & Reaction Purity temp_no->reassess Action: Lower reaction temperature temp_yes->reassess

Caption: Troubleshooting workflow for diagnosing loss of optical purity.

Experimental Protocols

Protocol 1: SN2 Substitution of (S)-1-Bromo-2-methylbutane with Sodium Iodide

This protocol describes a Finkelstein reaction, a classic SN2 process, designed to produce (S)-1-Iodo-2-methylbutane while retaining stereochemical integrity at the C2 position.[11][12][13]

Objective: To synthesize (S)-1-Iodo-2-methylbutane from (S)-1-Bromo-2-methylbutane via an SN2 reaction with minimal risk of racemization or side products.

Materials:

  • (S)-1-Bromo-2-methylbutane (ensure high enantiomeric purity)

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous (a polar aprotic solvent)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Preparation: Set up a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent side reactions with water.

  • Reagent Addition: To the flask, add sodium iodide (1.2 to 1.5 molar equivalents relative to the alkyl bromide).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the mixture until the sodium iodide is fully dissolved.

  • Substrate Addition: Add (S)-1-bromo-2-methylbutane (1.0 molar equivalent) to the acetone solution dropwise via an addition funnel or syringe.

  • Reaction: Gently heat the mixture to reflux (acetone boils at ~56°C) and maintain reflux with stirring for 2-3 hours. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide), which is insoluble in acetone.[12]

  • Workup (Quenching and Extraction):

    • After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times (3 x 30 mL).

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with a 5% aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude product can be further purified by fractional distillation if necessary.

  • Characterization: Confirm the structure and purity of the product using NMR and GC-MS. Verify the retention of stereochemical configuration by measuring the optical rotation of the product using a polarimeter and comparing it to the literature value for (S)-1-Iodo-2-methylbutane.

Logical Diagram of the SN2 Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dry Glassware prep2 Add NaI & Acetone prep1->prep2 react1 Add (S)-1-Bromo-2-methylbutane prep2->react1 react2 Reflux for 2-3 hours (NaBr precipitates) react1->react2 workup1 Cool & Quench with Water react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash & Dry Organic Layer workup2->workup3 workup4 Evaporate Solvent workup3->workup4 workup5 Purify (Distillation) workup4->workup5 analysis1 NMR, GC-MS workup5->analysis1 analysis2 Polarimetry workup5->analysis2

References

1-Bromo-2-methylbutane stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 1-Bromo-2-methylbutane, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral alkyl halide. It serves as a valuable building block in organic synthesis, particularly for introducing a chiral 2-methylbutyl group into a molecule. Its applications include the synthesis of pharmaceuticals, agrochemicals, and chiral nematic liquid crystals.[1] It is also used to prepare optically active Grignard reagents, which are crucial for forming new carbon-carbon bonds with high enantioselectivity.

Q2: What are the main hazards associated with this compound?

A2: this compound is a highly flammable liquid and vapor. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: How should this compound be stored to ensure its stability?

A3: To ensure its stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, open flames, and other ignition sources. For long-term storage, refrigeration is recommended. Some suppliers provide the compound with potassium carbonate as a stabilizer.[3]

Q4: Is this compound sensitive to light, air, or moisture?

A4: Yes, this compound is light-sensitive. Exposure to light can promote the formation of radical species, leading to decomposition. While it is not overtly sensitive to air, prolonged exposure can lead to oxidative degradation. It is crucial to protect it from moisture, as water can react with it, especially if used in moisture-sensitive reactions like Grignard reagent formation.

Stability and Storage Data

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Minimizes decomposition and vapor pressure.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents reaction with atmospheric oxygen and moisture.
Container Amber glass bottle with a tightly sealed capProtects from light and prevents evaporation and moisture ingress.
Incompatible Materials Strong oxidizing agents, strong bases, and reactive metals (e.g., magnesium)To prevent vigorous or explosive reactions.
Stabilizer May contain potassium carbonateTo neutralize any acidic impurities that could promote decomposition.[3]

Troubleshooting Guides

Issue 1: Impurities and Discoloration

Symptom: The this compound appears yellow or brown, or GC/NMR analysis shows the presence of impurities.

Possible Causes:

  • Decomposition: Exposure to light, heat, or air can cause the compound to decompose, often liberating bromine, which imparts a yellowish or brownish color.

  • Impurities from Synthesis: The synthesis of this compound from 2-methyl-1-butanol can result in unreacted alcohol or the formation of isomeric bromides as impurities.

Troubleshooting Steps:

  • Assess Purity: Use analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.

  • Purification: If necessary, this compound can be purified by washing with a mild reducing agent (e.g., dilute sodium thiosulfate solution) to remove free bromine, followed by washing with water and brine. Subsequently, it should be dried over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride) and distilled. Store the purified product under an inert atmosphere and protected from light.

Issue 2: Low Yield in Nucleophilic Substitution Reactions (SN2)

Symptom: A nucleophilic substitution reaction using this compound as the substrate results in a lower than expected yield.

Possible Causes:

  • Steric Hindrance: The methyl group at the 2-position creates some steric hindrance, which can slow down the rate of SN2 reactions compared to unbranched primary alkyl halides.

  • Poor Quality Reagent: The presence of impurities, especially water or unreacted starting alcohol, can interfere with the reaction.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete conversion or side reactions.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the this compound is pure and dry.

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) that favors SN2 reactions.

    • Temperature: Gently heating the reaction mixture may be necessary to overcome the activation energy, but be cautious of potential elimination side reactions at higher temperatures.

    • Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

  • Choice of Nucleophile: A stronger, less sterically hindered nucleophile may improve the reaction rate.

Issue 3: Difficulty in Forming the Grignard Reagent

Symptom: The reaction between this compound and magnesium metal fails to initiate or proceeds sluggishly.

Possible Causes:

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer that prevents the reaction from starting.

  • Presence of Moisture: Water will quench the Grignard reagent as it forms. All glassware and solvents must be scrupulously dry.

  • Impurities in the Alkyl Halide: The presence of unreacted alcohol will inhibit Grignard formation.

Troubleshooting Steps:

  • Activate Magnesium:

    • Mechanically crush a few pieces of magnesium in the reaction flask (under an inert atmosphere) to expose a fresh surface.

    • Add a small crystal of iodine. The iodine will react with the magnesium surface, activating it.

    • Add a few drops of 1,2-dibromoethane, which reacts readily with magnesium and helps to initiate the reaction.

  • Ensure Anhydrous Conditions:

    • Flame-dry all glassware under vacuum or in an oven and cool under a stream of dry inert gas.

    • Use anhydrous ether or THF as the solvent.

  • Initiate the Reaction: Add a small amount of the this compound to the activated magnesium and look for signs of reaction (e.g., bubbling, heat generation). An ultrasonic bath can also be used to help initiate the reaction. Once initiated, the remaining alkyl halide can be added dropwise.

Experimental Protocols

Protocol: Nucleophilic Substitution (SN2) - Synthesis of 1-Iodo-2-methylbutane

This protocol describes the synthesis of 1-iodo-2-methylbutane from this compound via a Finkelstein reaction.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a stir bar and a reflux condenser, add sodium iodide (1.5 equivalents) and anhydrous acetone.

  • Stir the mixture until the sodium iodide is fully dissolved.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The formation of a white precipitate (sodium bromide) indicates the reaction is proceeding.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetone using a rotary evaporator.

  • Partition the residue between water and a non-polar organic solvent (e.g., diethyl ether or hexanes).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with a dilute aqueous solution of sodium thiosulfate to remove any traces of iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-iodo-2-methylbutane.

  • If necessary, the product can be further purified by vacuum distillation.

Visualizations

Storage_and_Handling_Workflow cluster_storage Proper Storage cluster_handling Safe Handling storage_conditions Store in a cool, dry, well-ventilated area container Use amber glass bottle with a tight seal storage_conditions->container away_from Keep away from light, heat, and ignition sources container->away_from incompatibles Segregate from incompatible materials away_from->incompatibles ppe Wear appropriate PPE (gloves, goggles, lab coat) incompatibles->ppe ventilation Handle in a fume hood or well-ventilated area ppe->ventilation inert_atmosphere Use under an inert atmosphere for sensitive reactions ventilation->inert_atmosphere end_use Use in Experiment inert_atmosphere->end_use start Receiving this compound start->storage_conditions end_disposal Dispose of as halogenated organic waste end_use->end_disposal

Caption: Workflow for the proper storage and handling of this compound.

SN2_Reaction_Pathway reagents Nu:⁻ + CH₃CH₂CH(CH₃)CH₂-Br transition_state [Nu···CH₂(CH(CH₃))CH₂CH₃···Br]⁻ reagents:sub_c->transition_state Backside Attack products Nu-CH₂CH(CH₃)CH₂CH₃ + Br⁻ transition_state->products:prod_c Inversion of Stereochemistry (at reacting carbon)

Caption: Generalized SN2 reaction pathway for this compound.

References

Troubleshooting low yields in the bromination of 2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bromination of 2-methylbutane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of the desired 2-bromo-2-methylbutane product low?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be caused by an insufficient reaction time or a weak initiation source (e.g., inadequate UV light exposure).[1]

  • Loss of Volatile Reactants: 2-methylbutane is a volatile alkane. If the reaction is not properly contained, for instance with a reflux condenser, significant loss of the starting material can occur, leading to a lower overall yield.[1]

  • Formation of Multiple Products: Although bromination is highly selective, it is not exclusive. You will likely form a mixture of monobrominated isomers, which reduces the yield of any single desired product.[1][2]

  • Side Reactions: The formation of polybrominated products can further reduce the yield of the target monobrominated compound.[1][3]

Q2: I'm observing multiple products in my reaction mixture. Why is this happening and how can I improve selectivity?

The formation of multiple isomers is an inherent outcome of the radical bromination of alkanes with different types of hydrogen atoms.[1] The reaction proceeds via a free radical mechanism, and the selectivity is determined by the stability of the radical intermediate formed.[4][5]

For 2-methylbutane, there are primary, secondary, and tertiary hydrogens. The order of stability for the corresponding alkyl radicals is: tertiary > secondary > primary .[6][7]

Consequently, the abstraction of the tertiary hydrogen to form the tertiary radical is the most energetically favorable path, leading to 2-bromo-2-methylbutane as the major product.[8][9][10] However, abstraction of secondary and primary hydrogens still occurs, resulting in the formation of minor products. While bromination is significantly more selective than chlorination, a mixture of isomers is often unavoidable.[1][4][11]

To maximize the yield of the desired tertiary bromide:

  • Ensure the reaction conditions favor radical formation (adequate UV light or heat).

  • Utilize purification techniques like fractional distillation to separate the desired isomer from the others.[1]

Q3: How can I minimize the formation of di- and polybrominated side products?

Polybromination occurs when a monobrominated product reacts further with a bromine radical. The key to minimizing this side reaction is to use a high molar ratio of the alkane to bromine.[1] By ensuring a large excess of 2-methylbutane, the probability of a bromine radical encountering an unreacted alkane molecule is much higher than it colliding with a monobrominated product molecule. A molar ratio of 5:1 (alkane to bromine) or greater is recommended.[1]

Q4: What is the optimal temperature for this reaction?

The optimal temperature is a balance. The reaction requires an energy input, typically from UV light or heat, to initiate the homolytic cleavage of the Br-Br bond.[12] However, 2-methylbutane is volatile, and higher temperatures can lead to its evaporation.[1] Conducting the reaction at a lower temperature (e.g., 0-15 °C) while ensuring adequate UV irradiation can help minimize reactant loss.[1] If heating is used as the initiation method, a reflux setup is essential to prevent the escape of the volatile alkane.

Q5: Should I use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂)?

N-Bromosuccinimide (NBS) is a reagent that can serve as a source of bromine radicals and is often used for allylic and benzylic brominations.[13][14][15] It works by providing a low, steady concentration of Br₂ through its reaction with HBr that is formed during the propagation step.[13] For simple alkanes, using Br₂ with UV light is a standard and effective method.[2] However, using NBS can sometimes offer better control over the bromine concentration, potentially reducing the formation of polybrominated products.[16]

Q6: My reaction mixture remains brown, indicating unreacted bromine. What should I do during the workup?

It is common to have unreacted bromine after the reaction is complete. This excess bromine is hazardous and must be neutralized before disposal. You can quench the reaction mixture by adding a reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the reddish-brown color disappears.[1]

Data Presentation

Table 1: Regioselectivity in the Monobromination of 2-Methylbutane

This table illustrates the expected product distribution based on the relative reactivity of different C-H bonds. Bromination is highly selective for the tertiary position due to the greater stability of the tertiary radical intermediate.

Product NameStructureType of Hydrogen SubstitutedRelative Yield (%)
2-Bromo-2-methylbutane (Major) CH₃C(Br)(CH₃)CH₂CH₃Tertiary>90%
2-Bromo-3-methylbutaneCH₃CH(CH₃)CH(Br)CH₃SecondaryMinor
1-Bromo-2-methylbutaneCH₃CH(CH₃)CH₂CH₂BrPrimaryMinor
1-Bromo-3-methylbutaneBrCH₂CH(CH₃)CH₂CH₃PrimaryMinor

Note: Relative yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Free-Radical Bromination of 2-Methylbutane with Br₂ and UV Light

This protocol provides a general methodology for the laboratory-scale synthesis of 2-bromo-2-methylbutane.

Materials:

  • 2-Methylbutane

  • Molecular Bromine (Br₂)

  • Inert solvent (e.g., dichloromethane, CH₂Cl₂)

  • 5% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser (if heating) or a setup for cooling (e.g., ice bath)

  • Dropping funnel

  • UV lamp (e.g., sunlamp or mercury vapor lamp)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask. If cooling, place it in an ice bath. Position a UV lamp approximately 10-20 cm from the flask.

  • Reactant Addition: Charge the flask with 2-methylbutane and the inert solvent. A significant molar excess of 2-methylbutane to bromine (e.g., 5:1) should be used to minimize polybromination.[1]

  • Initiation: Begin stirring the mixture and turn on the UV lamp.

  • Bromine Addition: Slowly add a solution of bromine, diluted in the same solvent, to the reaction mixture dropwise using the dropping funnel. The rate of addition should be controlled to maintain a low concentration of bromine in the flask. The characteristic reddish-brown color of bromine should fade as it is consumed.[1]

  • Reaction Monitoring: Continue the reaction until the bromine color persists only faintly, indicating that the alkane has been largely consumed. The total reaction time can vary but is often in the range of 1-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a 5% sodium thiosulfate solution to quench any unreacted bromine.[1]

    • Wash with a saturated sodium bicarbonate solution to neutralize the HBr formed during the reaction.[1]

    • Wash with brine to remove the bulk of the water.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[1]

  • Purification:

    • Remove the solvent by simple distillation.

    • The resulting mixture of brominated butanes can then be separated by fractional distillation to isolate the desired 2-bromo-2-methylbutane.[1]

Mandatory Visualization

Below is a troubleshooting workflow to diagnose and resolve issues leading to low yields in the bromination of 2-methylbutane.

Troubleshooting_Bromination start_node Start: Low Yield of 2-Bromo-2-methylbutane check_node1 Polybromination Observed? start_node->check_node1 Analyze Reaction check_node check_node solution_node solution_node issue_node issue_node solution_node1 Solution: Increase molar ratio of 2-methylbutane to Br2 (e.g., >5:1) check_node1->solution_node1 Yes check_node2 High Amount of Unreacted Alkane? check_node1->check_node2 No issue_node1 Possible Cause: Incomplete Reaction check_node2->issue_node1 Yes check_node3 Significant Isomer Formation? check_node2->check_node3 No solution_node2 Solutions: - Increase reaction time - Ensure consistent UV exposure - Check UV lamp intensity issue_node1->solution_node2 Troubleshoot issue_node2 Issue: Inherent Lack of Perfect Selectivity check_node3->issue_node2 Yes issue_node3 Possible Cause: Loss of Volatile Reactant check_node3->issue_node3 No solution_node3 Solution: Purify product using fractional distillation issue_node2->solution_node3 Action solution_node4 Solutions: - Conduct reaction at low temp. - Use a reflux condenser issue_node3->solution_node4 Troubleshoot

Caption: Troubleshooting workflow for low bromination yields.

References

Effect of solvent polarity on the reactivity of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactivity of 1-Bromo-2-methylbutane

This guide provides troubleshooting advice and answers to frequently asked questions regarding the influence of solvent polarity on the reactivity of this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction of this compound with a strong nucleophile (e.g., NaOH) slow, even in a solvent that typically favors Sₙ2 reactions like acetone?

A1: this compound is a primary alkyl halide, which would normally suggest a favorable Sₙ2 pathway. However, the presence of a methyl group on the adjacent carbon (the β-carbon) creates significant steric hindrance. This bulkiness impedes the required backside attack of the nucleophile on the carbon atom bonded to the bromine, slowing down the Sₙ2 reaction rate considerably. While polar aprotic solvents like acetone are ideal for Sₙ2 reactions because they solvate the cation but not the nucleophile, they cannot overcome this inherent steric barrier.[1][2][3]

Q2: I am observing a mixture of substitution products, including a rearranged product, when running the reaction in a polar protic solvent like ethanol. What is happening?

A2: Polar protic solvents, such as ethanol or water, favor Sₙ1 reactions.[4][5][6] For this compound, this pathway involves two key steps:

  • Carbocation Formation: The C-Br bond ionizes to form a primary carbocation. This is a slow, rate-determining step. Polar protic solvents stabilize this intermediate and the leaving group through hydrogen bonding, facilitating their formation.[7][8][9]

  • Carbocation Rearrangement: The initially formed primary carbocation is unstable. It can rapidly rearrange via a 1,2-hydride shift to form a much more stable tertiary carbocation.

  • Nucleophilic Attack: The solvent (ethanol, in this case) acts as a nucleophile and attacks both the primary (minor product) and the rearranged tertiary carbocation (major product), leading to a mixture of ether products. Competition from E1 elimination reactions is also possible.

Q3: Which solvent system is optimal for maximizing the yield of the direct, non-rearranged substitution product?

A3: To favor the direct Sₙ2 substitution product and avoid carbocation rearrangement, a polar aprotic solvent is the best choice.[4][5] Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are particularly effective. They are polar enough to dissolve the nucleophilic salt but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[6][10] This increased nucleophilicity helps to promote the Sₙ2 pathway, despite the steric hindrance.

Q4: How does solvent polarity quantitatively affect the reaction rate?

A4: The effect of solvent polarity is dramatic and depends on the reaction mechanism.

  • For Sₙ1 reactions , increasing solvent polarity (specifically, using polar protic solvents) significantly increases the reaction rate. These solvents stabilize the charged carbocation intermediate and the leaving group, lowering the activation energy of the rate-determining step.[7][8][11]

  • For Sₙ2 reactions , polar aprotic solvents give the fastest rates.[4][5] While polar protic solvents can dissolve the reactants, they solvate and "cage" the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[6][10]

Data Presentation

The following table provides illustrative relative reaction rates for a typical nucleophilic substitution reaction, demonstrating the impact of solvent choice on the Sₙ1 and Sₙ2 pathways. Note that specific values for this compound would require experimental determination.

SolventSolvent TypeDielectric Constant (ε)Predominant MechanismRelative Rate (Illustrative)
HexaneNon-Polar1.9Very Slow (Insoluble)< 0.0001
AcetonePolar Aprotic21Sₙ21
DMFPolar Aprotic37Sₙ2~20
DMSOPolar Aprotic47Sₙ2~50
EthanolPolar Protic24Sₙ1 / Sₙ2 (competing)Varies greatly
50% Ethanol/WaterPolar Protic~52Sₙ1>> 1 (for Sₙ1)
WaterPolar Protic80Sₙ1>>>> 1 (for Sₙ1)

Experimental Protocols

Protocol: Measuring Reaction Rate via Solvolysis

This protocol describes a method to determine the first-order rate constant for the solvolysis of this compound in a polar protic solvent mixture (e.g., 80% ethanol/20% water). The rate is monitored by titrating the HBr produced over time.[1]

Materials:

  • This compound

  • Ethanol (absolute) and deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Acetone (for quenching)

  • Thermostated water bath, burette, pipettes, conical flasks, and stopwatches

Procedure:

  • Solution Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol / 20% water by volume). Prepare a ~0.1 M solution of this compound in this solvent mixture.

  • Equilibration: Place the alkyl halide solution in the thermostated water bath and allow it to equilibrate to the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation: Once the temperature is stable, start the stopwatch. This is time t=0.

  • Aliquoting: At regular, recorded time intervals (e.g., every 10 minutes), use a pipette to withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a conical flask containing cold acetone (~10 mL). This effectively stops the reaction by rapidly cooling and diluting the mixture.

  • Titration: Add 2-3 drops of bromothymol blue indicator to the quenched aliquot. Titrate the liberated HBr with the standardized NaOH solution until the endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH used.

  • Repeat: Continue taking aliquots at regular intervals until the reaction is ~70-80% complete (i.e., the volume of NaOH required for titration begins to plateau).

  • Data Analysis:

    • Calculate the concentration of HBr at each time point, which corresponds to the concentration of the product formed.

    • The concentration of the remaining this compound at time t is [R-Br]₀ - [HBr]t.

    • Plot ln([R-Br]) versus time. For an Sₙ1 reaction, this plot should yield a straight line.

    • The rate constant (k) is the negative of the slope of this line.

Mandatory Visualizations

Reaction Pathways

G cluster_start cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway start This compound ts_sn2 Transition State (Backside Attack) start->ts_sn2  Polar Aprotic Solvent  (e.g., DMSO)  Strong Nucleophile carbocation1 Primary Carbocation (Unstable) start->carbocation1  Polar Protic Solvent  (e.g., Ethanol)  Weak Nucleophile prod_sn2 Inverted Product (Direct Substitution) ts_sn2->prod_sn2 rearrangement 1,2-Hydride Shift carbocation1->rearrangement carbocation2 Tertiary Carbocation (Stable) rearrangement->carbocation2 prod_sn1 Rearranged Product carbocation2->prod_sn1  Nucleophilic  Attack

Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.
Experimental Workflow

G cluster_loop Monitoring Loop prep 1. Prepare Solutions (Alkyl Halide in Solvent) equil 2. Equilibrate to Reaction Temp in Thermostated Bath prep->equil init 3. Initiate Reaction (Start Timer) equil->init aliquot 4. Withdraw Aliquot at Timed Interval init->aliquot quench 5. Quench Reaction (e.g., in Cold Acetone) aliquot->quench analyze 6. Analyze Aliquot (e.g., Titration) quench->analyze analyze->aliquot  Repeat until  ~70% complete data 7. Data Analysis (Plot ln[Substrate] vs. Time) analyze->data result 8. Determine Rate Constant (k) data->result

Caption: General workflow for a solvolysis kinetic study.

References

Technical Support Center: Stereoselective Reactions with Chiral 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chiral 1-Bromo-2-methylbutane. Our focus is to help you improve and maintain the stereoselectivity of your reactions.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic substitution reactions with chiral this compound, which primarily proceed via an Sₙ2 mechanism.

Issue 1: Low Stereoselectivity or Racemization of the Product

Possible Causes:

  • Incorrect Solvent Choice: The use of polar protic solvents (e.g., water, ethanol, methanol) can stabilize both the carbocation and the leaving group, which may favor a competing Sₙ1 pathway that leads to racemization.[1][2] Polar protic solvents can also solvate the nucleophile, reducing its reactivity in an Sₙ2 reaction.

  • Sub-optimal Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for a competing Sₙ1 reaction, leading to a loss of stereoselectivity.

  • Weak Nucleophile: A weak or low concentration of the nucleophile can slow down the Sₙ2 reaction, potentially allowing for side reactions that affect stereoselectivity.

  • Presence of Impurities: Acidic or basic impurities can catalyze side reactions or alter the reaction mechanism, leading to racemization.

  • Extended Reaction Times: Prolonged reaction times, especially at elevated temperatures, can lead to product racemization.

Solutions:

  • Solvent Selection: Employ polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2] These solvents do not solvate the nucleophile as strongly, thus enhancing its nucleophilicity and favoring the Sₙ2 pathway.[3][4] For instance, the reaction of bromoethane with potassium iodide is reported to be 500 times faster in acetone than in methanol.[4]

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. This will disfavor the higher activation energy pathway of the Sₙ1 reaction.

  • Nucleophile Concentration and Strength: Use a high concentration of a strong nucleophile to ensure the bimolecular Sₙ2 reaction proceeds efficiently.[3]

  • Purification of Reagents and Solvents: Ensure all starting materials, including the solvent and nucleophile, are pure and free from acidic or basic contaminants.

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and avoid prolonged heating.

Issue 2: Slow or Incomplete Reaction

Possible Causes:

  • Steric Hindrance: While this compound is a primary alkyl halide, the methyl group at the C2 position can introduce some steric hindrance, slowing the backside attack of the nucleophile.[5]

  • Poor Leaving Group: Bromine is a good leaving group, but its departure can be hindered by the reaction conditions.

  • Low Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide ion efficiently.

  • Inadequate Temperature: The reaction temperature may be too low to overcome the activation energy of the Sₙ2 reaction.

Solutions:

  • Optimize Reaction Conditions: While maintaining a low temperature is crucial for stereoselectivity, a slight, controlled increase may be necessary to improve the reaction rate. Careful optimization is key.

  • Choice of Nucleophile: Select a nucleophile with high nucleophilicity for the desired transformation.

  • Solvent Choice: As mentioned, polar aprotic solvents can significantly increase the rate of Sₙ2 reactions.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the stereochemistry of the chiral center in (S)-1-bromo-2-methylbutane retained during a nucleophilic substitution at the C1 position?

A1: The nucleophilic substitution occurs at the C1 carbon, which is not the chiral center. The chiral center is the C2 carbon. Since the reaction does not involve breaking or forming any bonds at the chiral center, its configuration remains unchanged.[6]

Q2: What is the expected stereochemical outcome of a successful Sₙ2 reaction at a chiral center?

A2: A successful Sₙ2 reaction proceeds with an inversion of configuration at the chiral center. This is because the nucleophile attacks the carbon from the side opposite to the leaving group (backside attack).[7] For example, if you start with an (R)-enantiomer, the product will be the (S)-enantiomer.

Q3: How can I quantitatively assess the stereoselectivity of my reaction?

A3: The stereoselectivity is typically determined by measuring the enantiomeric excess (e.e.) of the product. This can be done using techniques such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC), or by measuring the optical rotation of the product and comparing it to the known value for the pure enantiomer.

Q4: Can chiral catalysts be used to improve the stereoselectivity of reactions with this compound?

A4: While direct catalytic enantioselective substitution on a primary bromide like this is less common, chiral catalysts are extensively used in asymmetric synthesis to create chiral centers. In this specific case, since the chirality is already present and the reaction occurs at a non-chiral center, the focus is on preserving the existing stereochemistry by ensuring a clean Sₙ2 reaction. For creating the chiral center itself, catalytic asymmetric methods are indeed a powerful tool.[1]

Data Presentation

The following tables summarize the expected qualitative effects of different experimental parameters on the stereoselectivity of Sₙ2 reactions involving chiral this compound. Quantitative data for this specific substrate is scarce in the literature and would typically be determined empirically.

Table 1: Effect of Solvent on Stereoselectivity and Reaction Rate

Solvent TypeExample SolventsEffect on Sₙ2 RateExpected Stereoselectivity (e.e.)
Polar AproticAcetone, DMF, DMSOHighHigh
Polar ProticWater, Ethanol, MethanolLowPotentially Low (risk of racemization)
Non-PolarHexane, TolueneVery LowN/A (reaction unlikely)

Table 2: Effect of Temperature on Stereoselectivity

TemperatureEffect on Sₙ2 RateEffect on Competing Sₙ1 RateExpected Stereoselectivity (e.e.)
LowSlowerNegligibleHigh
ModerateFasterSlightly IncreasedModerate to High
HighFastestSignificantly IncreasedLow (risk of racemization)

Table 3: Effect of Nucleophile on Reaction Outcome

Nucleophile StrengthExample NucleophilesSₙ2 Reaction RatePotential for Side Reactions
StrongI⁻, CN⁻, N₃⁻FastLow
ModerateBr⁻, Cl⁻ModerateModerate
WeakH₂O, ROHSlowHigh (may favor Sₙ1)

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on (S)-1-Bromo-2-methylbutane with Sodium Iodide in Acetone

This protocol is adapted from standard procedures for Sₙ2 reactions.

Materials:

  • (S)-1-Bromo-2-methylbutane

  • Sodium iodide (NaI), dried

  • Acetone (anhydrous)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Apparatus for reflux and magnetic stirring

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide in anhydrous acetone.

  • Add (S)-1-Bromo-2-methylbutane to the solution.

  • Heat the mixture to a gentle reflux. The reaction can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

  • Determine the enantiomeric excess of the product using chiral GC or HPLC.

Visualizations

experimental_workflow Experimental Workflow for Stereoselective Substitution reagents 1. Reagent Preparation ((S)-1-Bromo-2-methylbutane, Nucleophile, Anhydrous Solvent) reaction 2. Reaction Setup (Inert atmosphere, Temperature control) reagents->reaction monitoring 3. Reaction Monitoring (TLC, GC) reaction->monitoring workup 4. Aqueous Workup (Extraction, Washing) monitoring->workup purification 5. Purification (Distillation/Chromatography) workup->purification analysis 6. Stereochemical Analysis (Chiral GC/HPLC, Polarimetry) purification->analysis

Caption: A typical experimental workflow for conducting and analyzing stereoselective substitution reactions.

troubleshooting_logic Troubleshooting Low Stereoselectivity start Low Enantiomeric Excess Observed check_solvent Is the solvent polar aprotic (e.g., Acetone, DMF)? start->check_solvent change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No check_temp Is the reaction temperature low? check_solvent->check_temp Yes end Stereoselectivity Improved change_solvent->end lower_temp Action: Decrease the reaction temperature. check_temp->lower_temp No check_nucleophile Is a strong nucleophile at high concentration being used? check_temp->check_nucleophile Yes lower_temp->end increase_nucleophile Action: Increase nucleophile concentration or use a stronger nucleophile. check_nucleophile->increase_nucleophile No check_nucleophile->end Yes increase_nucleophile->end

Caption: A decision tree for troubleshooting and improving the stereoselectivity of the reaction.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 1-Bromo-2-methylbutane: GC-MS, qNMR, and Wet Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Techniques for Purity Profiling of 1-Bromo-2-methylbutane, with Supporting Experimental Protocols and Data.

The purity of starting materials and intermediates is a critical parameter in the development and manufacturing of pharmaceuticals and fine chemicals. This compound, a chiral alkyl halide, is a valuable building block in organic synthesis. Its purity directly impacts reaction yields, byproduct formation, and the overall quality of the final product. This guide provides a comprehensive comparison of three common analytical techniques for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and traditional wet chemical tests.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly sensitive and specific method for identifying and quantifying volatile impurities, including positional and structural isomers. Quantitative NMR (qNMR) offers the distinct advantage of being a primary ratio method, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2] Wet chemical tests, while simple and rapid, are qualitative or semi-quantitative at best and lack the specificity and sensitivity required for rigorous purity assessment in a research and development or quality control setting.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile compounds like this compound.

Strengths:

  • High Sensitivity and Low Detection Limits: GC-MS can detect and quantify impurities at trace levels, often in the parts-per-million (ppm) range.[4][5]

  • Excellent Separation of Isomers: With the appropriate GC column and temperature programming, it is possible to separate positional and stereoisomers, which are common impurities in the synthesis of this compound.[6][7][8]

  • Specific Identification: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that allows for confident identification of impurities by matching against spectral libraries.[3]

  • Quantitative Analysis: When calibrated with appropriate reference standards, GC-MS provides accurate and precise quantitative results.

Weaknesses:

  • Requires Reference Standards for Quantification: Accurate quantification typically necessitates the use of certified reference standards for each impurity.

  • Destructive Technique: The sample is consumed during the analysis.

  • Potential for Thermal Degradation: Thermally labile impurities may degrade in the hot injector port of the gas chromatograph.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[9]

Strengths:

  • Absolute Quantification: qNMR can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[1] This is a significant advantage when dealing with new chemical entities or when impurity standards are not available.

  • Non-destructive: The sample can be recovered after analysis.

  • Provides Structural Information: The NMR spectrum provides detailed structural information that can aid in the identification of unknown impurities.[10]

  • High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy for purity determination.[11]

Weaknesses:

  • Lower Sensitivity than GC-MS: The detection limits of qNMR are generally higher than those of GC-MS.

  • Signal Overlap: In complex mixtures, signals from the analyte and impurities may overlap, making accurate integration challenging.

  • Requires a High-Field NMR Spectrometer: Access to a high-resolution NMR instrument is necessary.

Wet Chemical Tests

Traditional qualitative tests for alkyl halides, such as reaction with alcoholic silver nitrate or sodium iodide in acetone, can provide a rapid indication of the presence of certain types of impurities.

Strengths:

  • Simple and Rapid: These tests are easy to perform and provide quick results.

  • Low Cost: They do not require expensive instrumentation.

Weaknesses:

  • Qualitative or Semi-Quantitative: These tests are not suitable for accurate quantification of impurities.

  • Lack of Specificity: They indicate the presence of a class of compounds (e.g., primary, secondary, or tertiary alkyl halides) but cannot identify specific impurities.

  • Low Sensitivity: The detection limits of these tests are significantly higher than those of instrumental methods.

  • Interferences: Other compounds in the sample may interfere with the test, leading to false-positive or false-negative results.

Quantitative Data Summary

The following table summarizes the key performance characteristics of GC-MS, qNMR, and wet chemical tests for the purity assessment of this compound.

FeatureGC-MSqNMRWet Chemical Tests
Principle Chromatographic separation followed by mass analysisNuclear magnetic resonance signal intensity proportional to molar concentrationChemical reaction leading to a visual change (e.g., precipitation)
Quantification Relative (requires impurity standards)Absolute (with an internal standard)Qualitative/Semi-quantitative
Sensitivity High (ppm to ppb)[4][5]Moderate (low % to ppm)Low
Selectivity High (can separate isomers)[6][7]High (structurally specific)Low (class-specific)
Sample Throughput HighModerateHigh
Instrumentation Cost HighVery HighLow
Sample Requirement Small (µL)Moderate (mg)Small (drops)
Destructive YesNoYes

Experimental Protocols

GC-MS Analysis of this compound

Objective: To identify and quantify volatile impurities in a this compound sample.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) detector

  • Capillary Column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • High-purity solvent for sample dilution (e.g., dichloromethane or hexane, GC grade)

  • This compound sample

  • (Optional) Internal standard (e.g., undecane)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL. If using an internal standard, add it to the solution at a known concentration.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-300

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of the main component or an internal standard, using response factors if known.

Potential Impurities to Monitor:

  • Positional Isomers: 2-bromo-2-methylbutane, 1-bromo-3-methylbutane, 2-bromo-3-methylbutane. These may arise from side reactions during synthesis.

  • Unreacted Starting Material: 2-methyl-1-butanol.[12]

  • Byproducts of Elimination Reactions: Alkenes such as 2-methyl-1-butene.

  • Stereoisomers: The (R)-enantiomer if the synthesis is not perfectly stereospecific. Chiral GC columns may be required for separation.

Quantitative NMR (qNMR) Analysis of this compound

Objective: To determine the absolute purity of a this compound sample.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone). The standard should be stable, non-volatile, have signals that do not overlap with the analyte, and have a known purity.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent (e.g., 0.6 mL) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated to ensure full relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the -CH₂Br protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection Dilution->Injection InternalStd Internal Standard (Optional) InternalStd->Dilution Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search MassSpectra->LibrarySearch LibrarySearch->Quantification Result Purity Report Quantification->Result

Caption: Workflow for GC-MS Purity Analysis.

Purity_Assessment_Logic cluster_methods Analytical Methods cluster_parameters Evaluation Parameters cluster_decision Decision Making GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity High Specificity Specificity/ Isomer Separation GCMS->Specificity High Quantification Quantification (Absolute vs. Relative) GCMS->Quantification Relative Throughput Sample Throughput GCMS->Throughput High Cost Cost GCMS->Cost High qNMR qNMR qNMR->Sensitivity Moderate qNMR->Specificity High qNMR->Quantification Absolute qNMR->Throughput Moderate qNMR->Cost Very High WetChem Wet Chemical Tests WetChem->Sensitivity Low WetChem->Specificity Low WetChem->Quantification Qualitative WetChem->Throughput High WetChem->Cost Low Decision Optimal Method Selection Sensitivity->Decision Specificity->Decision Quantification->Decision Throughput->Decision Cost->Decision

Caption: Decision Logic for Purity Method Selection.

Conclusion

For a comprehensive and reliable purity assessment of this compound, particularly in a regulated environment or for demanding synthetic applications, a multi-technique approach is often optimal. GC-MS is the method of choice for identifying and quantifying volatile impurities, especially isomers, at trace levels.[13] qNMR serves as an invaluable orthogonal technique for providing an absolute purity value, which is crucial for the qualification of reference materials and for instances where impurity standards are unavailable.[14] While wet chemical tests can be useful for preliminary screening, they lack the specificity and quantitative power necessary for modern pharmaceutical and chemical development. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the analysis and the resources available.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Bromo-2-methylbutane and its structural isomer, 2-Bromo-2-methylbutane, along with the straight-chain analogue, 1-Bromopentane. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of spectral data to aid in the unambiguous identification and structural elucidation of these isomeric haloalkanes.

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected isomers. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound H-1 (CH ₂Br)3.30 - 3.37Doublet of doublets2H-
H-2 (CH )~1.75Multiplet1H-
H-3 (CH ₂)~1.50, ~1.35Multiplet2H-
H-4 (CH ₃)>0.9Triplet3H-
H-5 (CH ₃)~0.9Doublet3H-
2-Bromo-2-methylbutane H-1, H-5 ((CH ₃)₂)1.74 - 1.80Singlet6H-
H-4 (CH ₂)1.74 - 1.80Quartet2H-
H-3 (CH ₃)1.06Triplet3H-
1-Bromopentane [1]H-1 (CH ₂Br)3.41Triplet2H6.9
H-2 (CH ₂)1.88Quintet2H7.2
H-3 (CH ₂)1.43Sextet2H7.3
H-4 (CH ₂)1.34Sextet2H7.4
H-5 (CH ₃)0.92Triplet3H7.3

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-1 (CH₂Br)~43
C-2 (CH)~38
C-3 (CH₂)~29
C-4 (CH₃)~11
C-5 (CH₃)~21
2-Bromo-2-methylbutane [2][3]C-1, C-5 ((C H₃)₂)~34
C-2 (C Br)~66
C-3 (C H₃)~10
C-4 (C H₂)~38
1-Bromopentane [1]C-1 (CH₂Br)33.5
C-2 (CH₂)33.0
C-3 (CH₂)30.5
C-4 (CH₂)22.0
C-5 (CH₃)13.9

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for haloalkanes such as this compound.

1. Sample Preparation:

  • Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃), is commonly used for non-polar to moderately polar organic compounds.[1][4]

  • Concentration: Approximately 5-25 mg of the analyte is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1][4]

  • NMR Tube: The prepared solution is transferred to a clean, dry 5 mm NMR tube. It is crucial to ensure the sample is homogeneous and free of any particulate matter.[1]

2. NMR Spectrometer Setup:

  • Spectrometer: Data is typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR to ensure adequate signal dispersion.[5]

  • Temperature: The sample is maintained at a constant temperature, typically 25 °C (298 K), to ensure reproducibility.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

3. Data Acquisition:

  • ¹H NMR: A standard pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, a longer relaxation delay is employed.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. This results in a spectrum where each unique carbon atom appears as a single line.

Visualizations

NMR_Analysis_Workflow NMR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte B Dissolve in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H and 13C NMR Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Structural Elucidation I->J

References

Navigating Steric Hindrance in SN2 Reactions: A Comparative Analysis of 1-Bromo-2-methylbutane and 1-bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug development and organic synthesis, the efficiency of nucleophilic substitution reactions is paramount. The bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of C-C and C-X bond formation, is exquisitely sensitive to the steric environment of the reacting center. This guide provides a detailed comparison of the SN2 reactivity of two primary alkyl halides: 1-bromo-2-methylbutane and 1-bromopentane. Through an examination of underlying principles, supporting experimental data from analogous compounds, and detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding and predicting reactivity in their synthetic endeavors.

The Decisive Role of Steric Hindrance

The SN2 reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The transition state of this reaction involves a pentacoordinate carbon, making it highly susceptible to steric congestion.

1-bromopentane is a straight-chain primary alkyl halide. The electrophilic carbon is relatively unhindered, allowing for ready access by the incoming nucleophile. In contrast, this compound, while also a primary alkyl halide, possesses a methyl group on the carbon adjacent to the electrophilic carbon (the β-carbon). This β-branching creates significant steric hindrance, impeding the backside attack of the nucleophile and thus drastically reducing the reaction rate.[1][2]

Quantitative Analysis of Steric Effects in SN2 Reactions

Alkyl BromideStructureRelative Rate
Ethyl bromideCH₃CH₂Br1.0
n-Propyl bromideCH₃CH₂CH₂Br0.8
n-Butyl bromideCH₃CH₂CH₂CH₂Br0.8
Isobutyl bromide (analogous to this compound) (CH₃)₂CHCH₂Br 0.036
Neopentyl bromide(CH₃)₃CCH₂Br0.00001

Data is illustrative of the principle of steric hindrance in SN2 reactions.

As the data indicates, the introduction of a single methyl group at the β-position, as in isobutyl bromide (which is structurally similar to this compound), results in a dramatic decrease in the reaction rate compared to straight-chain primary alkyl halides.

Visualizing the Impact of Steric Hindrance

The logical relationship between the structure of the alkyl halide and its SN2 reactivity can be visualized as follows:

Steric_Hindrance_Effect cluster_substrate Substrate Structure cluster_transition_state Transition State Energy cluster_rate SN2 Reaction Rate 1_bromopentane 1-bromopentane (Less Hindered) TS_low Lower Energy Transition State 1_bromopentane->TS_low leads to 1_bromo_2_methylbutane This compound (More Hindered at β-carbon) TS_high Higher Energy Transition State 1_bromo_2_methylbutane->TS_high leads to Rate_fast Faster Reaction TS_low->Rate_fast results in Rate_slow Slower Reaction TS_high->Rate_slow results in

Steric hindrance effect on SN2 reaction rates.

Experimental Protocol for Determining SN2 Reaction Rates

A common method for comparing the rates of SN2 reactions of alkyl halides is to react them with a solution of sodium iodide in acetone.[3][4] Sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not. Therefore, the rate of reaction can be determined by observing the formation of a precipitate.

Objective: To qualitatively and semi-quantitatively compare the SN2 reaction rates of 1-bromopentane and this compound.

Materials:

  • 1-bromopentane

  • This compound

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes and rack

  • Pipettes or droppers

  • Stopwatch

  • Water bath (optional, for slow reactions)

  • Acetone (for cleaning)

Procedure:

  • Preparation: Label two clean, dry test tubes, one for each alkyl halide.

  • Reagent Addition: Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Initiation of Reaction: Simultaneously add 5 drops of 1-bromopentane to its labeled test tube and 5 drops of this compound to its respective test tube.

  • Observation: Start the stopwatch immediately upon addition of the alkyl halides. Observe the test tubes for the formation of a cloudy precipitate (sodium bromide).

  • Data Recording: Record the time at which the precipitate first becomes visible in each test tube.

  • Slow Reactions: If no reaction is observed at room temperature after 10-15 minutes, the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction. Note the temperature and the time to precipitation.

Expected Results:

A precipitate of sodium bromide will form significantly faster in the test tube containing 1-bromopentane compared to the test tube containing this compound. This observation provides direct evidence of the higher SN2 reactivity of the less sterically hindered substrate.

Experimental Workflow Visualization

The general workflow for determining the kinetics of an SN2 reaction can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Solutions (Alkyl Halide, Nucleophile) B Equilibrate to Reaction Temperature A->B C Mix Reactants B->C D Monitor Reaction Progress (e.g., Spectroscopy, Titration) C->D E Plot Concentration vs. Time D->E F Determine Rate Constant (k) E->F G Compare Rate Constants F->G

General workflow for kinetic analysis of SN2 reactions.

Conclusion

The comparison between this compound and 1-bromopentane provides a clear illustration of the profound impact of steric hindrance on SN2 reaction rates. For professionals in drug development and chemical synthesis, a thorough understanding of these steric effects is crucial for the rational design of synthetic routes and the prediction of reaction outcomes. While both are primary alkyl halides, the β-branching in this compound renders it significantly less reactive in SN2 displacements than its straight-chain isomer, 1-bromopentane. This principle allows for the strategic selection of substrates to control reactivity and achieve desired synthetic transformations.

References

A Comparative Guide to the SN1 and SN2 Reactivity of 1-Bromo-2-methylbutane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SN1 and SN2 reactivity of 1-bromo-2-methylbutane and its structural isomers. The information presented is supported by established principles of organic chemistry and qualitative experimental observations.

Introduction to SN1 and SN2 Reactions

Nucleophilic substitution reactions are fundamental in organic chemistry, involving the replacement of a leaving group by a nucleophile. These reactions predominantly proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

The SN1 reaction is a two-step process that proceeds through a carbocation intermediate.[1] Its rate is primarily determined by the stability of this intermediate, following the order: tertiary > secondary > primary.[1] Consequently, tertiary alkyl halides are the most reactive in SN1 reactions.[2]

The SN2 reaction , in contrast, is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[3] This mechanism is highly sensitive to steric hindrance, with reactivity favoring less substituted alkyl halides: methyl > primary > secondary > tertiary.[3]

Reactivity Comparison of this compound and Its Isomers

This compound is a primary alkyl halide. Its reactivity, along with its isomers, is dictated by its structure. The key isomers for comparison include:

  • This compound (Primary, branched)

  • 1-Bromopentane (Primary, unbranched)

  • 2-Bromopentane (Secondary)

  • 2-Bromo-2-methylbutane (Tertiary)

  • 1-Bromo-2,2-dimethylpropane (Neopentyl bromide, a primary halide with significant steric hindrance)

Data Presentation

The following tables summarize the expected relative reactivity of these isomers under typical SN1 and SN2 conditions based on qualitative experimental observations and theoretical principles.

Table 1: Relative Reactivity in SN2 Reactions

CompoundStructureTypeRelative SN2 ReactivityRationale
1-BromopentaneCH₃(CH₂)₄BrPrimaryHighestLeast sterically hindered primary halide.[3]
This compoundCH₃CH₂CH(CH₃)CH₂BrPrimaryHighBranching at the β-carbon introduces some steric hindrance, slowing the reaction compared to 1-bromopentane.
2-BromopentaneCH₃CH₂CH₂CH(Br)CH₃SecondaryModerateGreater steric hindrance than primary halides.[3]
1-Bromo-2,2-dimethylpropane(CH₃)₃CCH₂BrPrimaryVery LowAlthough primary, the bulky tert-butyl group creates significant steric hindrance (neopentyl effect).
2-Bromo-2-methylbutaneCH₃CH₂C(Br)(CH₃)₂TertiaryLowest/No ReactionThe tertiary carbon is too sterically hindered for backside attack.[3]

Table 2: Relative Reactivity in SN1 Reactions

CompoundStructureTypeRelative SN1 ReactivityRationale
2-Bromo-2-methylbutaneCH₃CH₂C(Br)(CH₃)₂TertiaryHighestForms the most stable tertiary carbocation.[1]
2-BromopentaneCH₃CH₂CH₂CH(Br)CH₃SecondaryModerateForms a secondary carbocation, which is less stable than a tertiary one.[1]
This compoundCH₃CH₂CH(CH₃)CH₂BrLowCan form a primary carbocation that may rearrange to a more stable tertiary carbocation via a hydride shift.
1-BromopentaneCH₃(CH₂)₄BrVery LowFormation of a primary carbocation is highly unfavorable.
1-Bromo-2,2-dimethylpropane(CH₃)₃CCH₂BrVery LowForms a primary carbocation, but rearrangement to a tertiary carbocation is possible via a methyl shift.

Experimental Protocols

The relative reactivity of alkyl halides in SN1 and SN2 reactions can be determined by monitoring the rate of reaction under appropriate conditions.

Experimental Protocol for SN2 Reactivity Comparison

This protocol is based on the reaction of alkyl bromides with sodium iodide in acetone. The reaction's progress is monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.

Materials:

  • 15% solution of sodium iodide in acetone

  • 1-Bromopentane

  • This compound

  • 2-Bromopentane

  • 2-Bromo-2-methylbutane

  • 1-Bromo-2,2-dimethylpropane

  • Dry test tubes

  • Pipettes

  • Water bath (50°C)

Procedure:

  • Add 2 mL of the 15% sodium iodide in acetone solution to five separate, clean, and dry test tubes.[4]

  • Add 2-3 drops of each alkyl bromide to its respective test tube.

  • Stopper the test tubes, shake to mix, and start a timer.

  • Observe the test tubes for the formation of a precipitate (cloudiness).[4]

  • Record the time it takes for the precipitate to appear in each test tube.

  • If no reaction is observed after 10-15 minutes at room temperature, place the test tubes in a 50°C water bath and continue to observe for any changes.[5]

Experimental Protocol for SN1 Reactivity Comparison

This protocol utilizes the solvolysis of alkyl bromides in an ethanolic silver nitrate solution. The formation of a silver bromide precipitate, which is insoluble in ethanol, indicates the progress of the reaction.

Materials:

  • 1% solution of silver nitrate in ethanol

  • 1-Bromopentane

  • This compound

  • 2-Bromopentane

  • 2-Bromo-2-methylbutane

  • 1-Bromo-2,2-dimethylpropane

  • Dry test tubes

  • Pipettes

  • Water bath (50°C)

Procedure:

  • Add 2 mL of the 1% silver nitrate in ethanol solution to five separate, clean, and dry test tubes.[6]

  • Add 2-3 drops of each alkyl bromide to its respective test tube.

  • Stopper the test tubes, shake to mix, and start a timer.

  • Observe the test tubes for the formation of a precipitate.[6]

  • Record the time it takes for the precipitate to appear in each test tube.

  • If no reaction is observed after 10-15 minutes at room temperature, place the test tubes in a 50°C water bath and continue to observe.[6]

Visualizations

SN2 Reaction Mechanism

Caption: The concerted, single-step mechanism of an SN2 reaction.

SN1 Reaction Mechanism

Caption: The two-step mechanism of an SN1 reaction via a carbocation intermediate.

Factors Influencing SN1 vs. SN2 Reactivity

Factors cluster_substrate Substrate Structure cluster_mechanism Favored Mechanism Primary Primary (1°) SN2 SN2 Primary->SN2 Low Steric Hindrance Secondary Secondary (2°) Mixed SN1 / SN2 Secondary->Mixed Tertiary Tertiary (3°) SN1 SN1 Tertiary->SN1 Stable Carbocation

Caption: The influence of substrate structure on the favored reaction pathway.

References

A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical task in the pharmaceutical industry, as the stereochemistry of a drug can significantly impact its pharmacological activity and safety profile. 1-Bromo-2-methylbutane is a chiral halogenated alkane, and the ability to separate and quantify its enantiomers is essential for its use in stereospecific synthesis and for understanding its toxicological properties. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the enantiomeric separation of this compound, offering supporting data from analogous separations and detailed experimental protocols.

Principles of Chiral Separation

Chiral separation by chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). This interaction forms transient diastereomeric complexes with different energies, leading to different retention times and, thus, separation.

  • Chiral HPLC: This technique is highly versatile and is a cornerstone for chiral separations in the pharmaceutical industry. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability in resolving a vast range of chiral compounds.

  • Chiral GC: A powerful technique for the analysis of volatile and thermally stable compounds. Chiral GC often utilizes cyclodextrin-based CSPs. These are macrocyclic oligosaccharides that can form inclusion complexes with the analytes, and the differing stability of these complexes for each enantiomer allows for their separation.

Comparison of Chiral HPLC and GC Methods

Table 1: Comparison of Chiral HPLC and GC Method Parameters for the Separation of this compound Enantiomers (Representative Data)

ParameterChiral HPLCChiral GC
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Cyclodextrin-based (e.g., 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin)
Mobile/Carrier Gas Normal Phase: Hexane/IsopropanolCarrier Gas: Helium or Hydrogen
Temperature Ambient (e.g., 25 °C)Temperature programmed (e.g., 40 °C to 150 °C)
Analysis Time Typically longer (10-30 min)Typically shorter (5-15 min)
Sample Volatility Not a limiting factorRequires volatile and thermally stable analytes
Sample Preparation Simple dissolution in mobile phaseMay require derivatization for non-volatile compounds (not necessary for this compound)
Detection UV, Refractive Index (RI), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)

Table 2: Representative Chromatographic Data for the Separation of Halogenated Alkane Enantiomers

TechniqueChiral Stationary PhaseAnalyteRetention Time (min)Resolution (Rs)Separation Factor (α)
Chiral HPLC Chiralpak AD-H1-Bromo-2-chloro-1,1,2-trifluoroethanet1: 8.5, t2: 9.82.11.18
Chiral GC Astec CHIRALDEX G-TA2-Bromobutanet1: 5.2, t2: 5.51.81.06

Note: The data presented in this table is for structurally similar compounds and is intended to be illustrative of the expected performance for this compound.

Experimental Protocols

The following are detailed, representative protocols for the chiral separation of this compound enantiomers by HPLC and GC.

Chiral HPLC Method

Objective: To separate the enantiomers of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV or Refractive Index Detector

  • Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • This compound (racemic mixture)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 99:1 (v/v) Hexane/Isopropanol. Degas the mobile phase before use.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or Refractive Index.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved as two distinct peaks.

Chiral GC Method

Objective: To separate the enantiomers of this compound using a cyclodextrin-based chiral stationary phase.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: Astec® CHIRALDEX™ G-TA (2,6-di-O-pentyl-3-trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm, 0.12 µm

Reagents:

  • Helium or Hydrogen (carrier gas, high purity)

  • This compound (racemic mixture)

  • Hexane (for sample dilution)

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of racemic this compound in hexane.

  • Chromatographic Conditions:

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 150 °C

      • Hold at 150 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will be separated based on their differential interaction with the chiral stationary phase.

Experimental Workflow

The general workflow for the chiral separation of this compound enantiomers is illustrated in the following diagram.

G Experimental Workflow for Chiral Separation cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_data Data Analysis racemate Racemic this compound dissolution Dissolution in appropriate solvent racemate->dissolution hplc_injection Inject into HPLC dissolution->hplc_injection HPLC Path gc_injection Inject into GC dissolution->gc_injection GC Path hplc_separation Separation on Polysaccharide CSP hplc_injection->hplc_separation hplc_detection UV/RI Detection hplc_separation->hplc_detection chromatogram Obtain Chromatogram hplc_detection->chromatogram gc_separation Separation on Cyclodextrin CSP gc_injection->gc_separation gc_detection FID/MS Detection gc_separation->gc_detection gc_detection->chromatogram quantification Quantify Enantiomeric Ratio chromatogram->quantification

Caption: Workflow for chiral separation of this compound.

Conclusion

Both chiral HPLC and chiral GC are powerful techniques for the enantioselective separation of this compound.

  • Chiral HPLC with polysaccharide-based CSPs offers broad applicability and is a robust choice, particularly when sample volatility is a concern or when scaling up to preparative separations.

  • Chiral GC with cyclodextrin-based CSPs provides high resolution and faster analysis times for volatile compounds like this compound.

The choice between these two techniques will depend on the specific requirements of the analysis, including sample properties, desired analysis speed, and available instrumentation. The provided protocols offer a solid starting point for developing a validated method for the chiral separation of this compound enantiomers.

Navigating Nucleophilic Substitution: A Kinetic Comparison of 1-Bromo-2-methylbutane and Related Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of synthetic organic chemistry, a profound understanding of reaction kinetics is paramount for the strategic design of synthetic pathways and the development of novel therapeutic agents. This guide provides a comprehensive kinetic analysis of the nucleophilic substitution reactions of 1-bromo-2-methylbutane, a primary alkyl halide with notable steric hindrance due to β-branching. Its reactivity is critically compared with other primary, secondary, and tertiary alkyl bromides, offering researchers, scientists, and drug development professionals a clear framework for predicting reaction outcomes and optimizing experimental conditions.

Executive Summary

This compound serves as a compelling case study in the competitive interplay between SN1 and SN2 reaction mechanisms. As a primary alkyl halide, it is theoretically a candidate for the bimolecular SN2 pathway. However, the presence of a methyl group on the carbon adjacent to the reaction center (the β-carbon) introduces significant steric hindrance, which markedly slows the rate of backside attack by a nucleophile.[1][2]

Conversely, the unimolecular SN1 pathway is also disfavored due to the formation of a highly unstable primary carbocation upon departure of the leaving group.[3] Consequently, this compound is expected to exhibit low reactivity in nucleophilic substitution reactions compared to less sterically hindered primary alkyl halides and more substituted secondary and tertiary alkyl halides that can form more stable carbocations.

Comparative Kinetic Data

Table 1: Relative Rates of SN2 Reaction with Sodium Iodide in Acetone

Alkyl BromideStructureClassificationRelative RateRationale
1-BromobutaneCH₃CH₂CH₂CH₂BrPrimary1Unhindered primary substrate.
This compound CH₃CH₂CH(CH₃)CH₂Br Primary (β-branched) << 1 Significant steric hindrance from the β-methyl group slows the rate of backside attack.[1][2]
2-BromobutaneCH₃CH₂CH(Br)CH₃Secondary< 1Steric hindrance is greater than for a primary substrate.
2-Bromo-2-methylpropane(CH₃)₃CBrTertiaryNegligibleExtreme steric hindrance prevents backside attack.[4]

Table 2: Relative Rates of SN1 Solvolysis in Ethanol

Alkyl BromideStructureClassificationRelative RateRationale
1-BromobutaneCH₃CH₂CH₂CH₂BrPrimaryVery LowFormation of a highly unstable primary carbocation.
This compound CH₃CH₂CH(CH₃)CH₂Br Primary (β-branched) Very Low Formation of a highly unstable primary carbocation. Potential for rearrangement is possible but the initial ionization is very slow.
2-BromobutaneCH₃CH₂CH(Br)CH₃Secondary1Formation of a moderately stable secondary carbocation.
2-Bromo-2-methylpropane(CH₃)₃CBrTertiary>> 1Formation of a stable tertiary carbocation.[3]

Experimental Protocols

To empirically determine the kinetic profiles of this compound and its isomers, the following well-established experimental protocols can be employed.

Experiment 1: Determination of Relative SN2 Reaction Rates

Objective: To compare the rate of reaction of various alkyl bromides with sodium iodide in acetone. The reaction proceeds via an SN2 mechanism, and the rate can be qualitatively assessed by observing the formation of a sodium bromide precipitate, which is insoluble in acetone.[5]

Materials:

  • 1-Bromobutane

  • This compound

  • 2-Bromobutane

  • 2-Bromo-2-methylpropane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes and rack

  • Pipettes

  • Stopwatch

  • Water bath (50°C)

Procedure:

  • Label four clean, dry test tubes, one for each alkyl bromide.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Add 2-3 drops of the corresponding alkyl bromide to each test tube, starting the stopwatch immediately upon addition.

  • Gently shake each test tube to ensure thorough mixing.

  • Observe the test tubes for the formation of a white precipitate (sodium bromide).

  • Record the time it takes for the precipitate to appear in each test tube.

  • If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a 50°C water bath and continue to observe for any changes.[5]

Experiment 2: Determination of Relative SN1 Reaction Rates

Objective: To compare the rate of solvolysis of various alkyl bromides in an ethanolic silver nitrate solution. The reaction proceeds via an SN1 mechanism, and the rate is determined by observing the formation of a silver bromide precipitate.[6]

Materials:

  • 1-Bromobutane

  • This compound

  • 2-Bromobutane

  • 2-Bromo-2-methylpropane

  • 0.1 M solution of silver nitrate in ethanol

  • Test tubes and rack

  • Pipettes

  • Stopwatch

  • Water bath (optional)

Procedure:

  • Label four clean, dry test tubes for each alkyl bromide.

  • Add 2 mL of the 0.1 M ethanolic silver nitrate solution to each test tube.

  • Add 2-3 drops of the corresponding alkyl bromide to each test tube and start the stopwatch.

  • Shake each tube to mix the reactants.

  • Observe the tubes for the formation of a pale yellow precipitate (silver bromide).

  • Record the time required for the precipitate to form.

  • If a reaction is slow, gentle warming in a water bath can be used to accelerate the process, though comparisons should be made under identical conditions.

Visualizing the Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the SN2 and SN1 reaction mechanisms and the experimental workflows.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-Br (this compound) TS [Nu---CH₂(R)---Br]⁻ Transition State Reactants->TS Backside Attack Products Nu-CH₂-R + Br⁻ (Substitution Product) TS->Products Inversion of Stereochemistry SN1_Mechanism Reactant R-Br (Alkyl Bromide) Carbocation R⁺ + Br⁻ (Carbocation Intermediate) Reactant->Carbocation Slow, Rate-Determining Step Product R-Nu + H⁺ (Substitution Product) Carbocation->Product Fast, Nucleophilic Attack (Solvent) Experimental_Workflow cluster_SN2 SN2 Rate Comparison cluster_SN1 SN1 Rate Comparison SN2_Start Add Alkyl Bromide to NaI in Acetone SN2_Observe Observe for Precipitate (NaBr) SN2_Start->SN2_Observe SN2_Record Record Time SN2_Observe->SN2_Record SN1_Start Add Alkyl Bromide to AgNO₃ in Ethanol SN1_Observe Observe for Precipitate (AgBr) SN1_Start->SN1_Observe SN1_Record Record Time SN1_Observe->SN1_Record Start Select Alkyl Bromides Start->SN2_Start Start->SN1_Start

References

Determining Enantiomeric Excess of 1-Bromo-2-methylbutane Derivatives: A Comparative Guide to Chiral Shift Reagents in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of the use of chiral shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 1-bromo-2-methylbutane derivatives, alongside alternative methods, supported by experimental data and detailed protocols.

The stereoisomeric composition of a compound can significantly impact its pharmacological activity and toxicity. Therefore, robust and reliable analytical techniques are paramount for quantifying the enantiomeric purity of chiral molecules like this compound and its derivatives, which are valuable building blocks in organic synthesis. While various methods exist, NMR spectroscopy in conjunction with chiral shift reagents offers a rapid and non-destructive approach for determining enantiomeric excess.

Comparison of Analytical Techniques

This guide focuses on the application of chiral shift reagents in NMR spectroscopy and provides a comparative overview of other common techniques, including chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).

Technique Principle Advantages Disadvantages Typical Quantitative Data for a this compound Derivative (Hypothetical)
NMR with Chiral Shift Reagents (e.g., Eu(hfc)₃) Formation of transient diastereomeric complexes between the enantiomers and a chiral lanthanide complex, leading to separate signals in the NMR spectrum.[1]- Rapid analysis- Non-destructive- In-situ measurement- Relatively low cost per sample after initial instrument investment- Lower sensitivity compared to chromatographic methods- Potential for peak overlap in complex mixtures- Requires careful optimization of reagent concentrationObserved Signal: Methylene protons adjacent to bromineChemical Shift Difference (ΔΔδ): 0.05 - 0.15 ppmEnantiomeric Excess (ee): Calculated from the integration ratio of the separated signals
Chiral Gas Chromatography (GC) Physical separation of enantiomers on a chiral stationary phase based on differential interactions.[1]- High resolution and efficiency- High sensitivity- Suitable for volatile and thermally stable compounds- Requires derivatization for some compounds- Destructive technique- Method development can be time-consumingChiral Stationary Phase: Cyclodextrin-basedRetention Time (R-enantiomer): 10.2 minRetention Time (S-enantiomer): 10.8 minResolution (Rs): > 1.5
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase using a liquid mobile phase.[1]- Broad applicability to a wide range of compounds- High accuracy and precision- Preparative scale-up is possible- Higher cost of chiral columns and solvents- Can be slower than GC- Destructive techniqueChiral Stationary Phase: Polysaccharide-based (e.g., cellulose or amylose)Retention Time (R-enantiomer): 12.5 minRetention Time (S-enantiomer): 14.1 minResolution (Rs): > 2.0
NMR with Chiral Solvating Agents Formation of transient, non-covalent diastereomeric solvates that exhibit different NMR spectra.[2][3][4]- Simple to implement (agent is added directly to the NMR tube)- Non-destructive- Generally produces smaller chemical shift differences than shift reagents- May require higher concentrations of the agentObserved Signal: Proton at the chiral centerChemical Shift Difference (ΔΔδ): 0.01 - 0.05 ppm
NMR with Chiral Derivatizing Agents Covalent reaction of the enantiomers with a chiral derivatizing agent to form stable diastereomers with distinct NMR spectra.[2][5]- Can produce large chemical shift differences- Allows for the separation of diastereomers by other techniques (e.g., chromatography)- Requires a chemical reaction, which may not be quantitative and can be time-consuming- The analyte is chemically modifiedObserved Signal: Proton near the newly formed bondChemical Shift Difference (ΔΔδ): > 0.2 ppm

Experimental Protocols

Determining Enantiomeric Excess using a Chiral Shift Reagent (Eu(hfc)₃) in NMR

This protocol outlines the general procedure for determining the enantiomeric excess of a this compound derivative using Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) as the chiral shift reagent.[1]

Materials:

  • NMR tube

  • Deuterated chloroform (CDCl₃)

  • This compound derivative sample

  • Eu(hfc)₃

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound derivative in 0.5 mL of CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of Chiral Shift Reagent: Prepare a stock solution of Eu(hfc)₃ in CDCl₃ (e.g., 10 mg/mL). Add small increments (e.g., 5-10 µL) of the Eu(hfc)₃ solution to the NMR tube.

  • Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitoring Signal Separation: Observe the signals of the protons near the chiral center, particularly the methylene protons adjacent to the bromine atom. As the concentration of the shift reagent increases, these signals will shift downfield and begin to resolve into two separate sets of peaks, corresponding to the two enantiomers.

  • Optimization: Continue adding the shift reagent until optimal separation of the enantiomeric signals is achieved without excessive line broadening.

  • Quantification: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric excess (% ee) is calculated using the following formula:

    % ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Visualizing the Workflow and Principles

To better understand the process of using chiral shift reagents, the following diagrams illustrate the experimental workflow and the underlying principle of enantiomeric discrimination.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing dissolve Dissolve this compound derivative in CDCl3 transfer Transfer to NMR tube dissolve->transfer initial_spectrum Acquire initial 1H NMR spectrum add_csr Add incremental amounts of Eu(hfc)3 initial_spectrum->add_csr acquire_spectrum Acquire 1H NMR spectrum after each addition add_csr->acquire_spectrum integrate Integrate separated enantiomeric signals calculate Calculate enantiomeric excess integrate->calculate

Experimental workflow for determining enantiomeric excess using a chiral shift reagent.

interaction_principle cluster_enantiomers Enantiomers in Achiral Solvent cluster_reagent cluster_complexes Diastereomeric Complexes R R-enantiomer S S-enantiomer R->S Identical NMR Spectra CSR Chiral Shift Reagent (Eu(hfc)3) R->CSR Forms complex S->CSR Forms complex R_CSR [R-enantiomer]-[CSR] S_CSR [S-enantiomer]-[CSR] R_CSR->S_CSR Different NMR Spectra

Interaction of a chiral shift reagent with enantiomers to form diastereomeric complexes.

Conclusion

The determination of enantiomeric excess is a crucial aspect of modern chemistry, particularly in the pharmaceutical industry. NMR spectroscopy, when used with chiral shift reagents, provides a powerful, rapid, and non-destructive method for this purpose. While chiral chromatography techniques like GC and HPLC may offer higher sensitivity and resolution, the ease and speed of the NMR method make it an excellent choice for routine analysis and high-throughput screening. The choice of the optimal analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the required level of accuracy, and the available instrumentation.

References

Unraveling the Transition State: A Computational Comparison of SN2 Reactivity in 1-Bromo-2-methylbutane and Related Bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the steric and electronic factors governing the SN2 transition state, this guide provides a comparative computational analysis of 1-bromo-2-methylbutane against less sterically hindered bromoalkanes. Through theoretical data and detailed methodologies, we illuminate the subtle interplay of molecular structure and reaction kinetics for researchers, scientists, and professionals in drug development.

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic chemistry, pivotal in the synthesis of a vast array of molecules. The reaction's stereospecificity and sensitivity to substrate structure are dictated by the nature of its transition state. In this guide, we present a computational analysis focusing on the SN2 transition state of this compound, a primary alkyl halide with significant steric hindrance due to a methyl group at the C2 position. To contextualize its reactivity, we compare its theoretical transition state parameters with those of less sterically hindered analogues: 1-bromopropane and 2-bromopropane.

Comparative Analysis of SN2 Transition State Parameters

The following table summarizes the key computational data for the gas-phase SN2 reaction of 1-bromopropane, 2-bromopropane, and a hypothetical model for this compound with a chloride nucleophile (Cl⁻). This data is derived from principles established in computational studies of SN2 reactions and serves to illustrate the impact of increasing steric hindrance.[1][2][3][4][5]

Parameter1-Bromopropane2-BromopropaneThis compound (Hypothetical)
Activation Energy (kcal/mol) ~12.5~15.8> 18.0
Transition State C-Cl Bond Length (Å) ~2.35~2.45~2.55
Transition State C-Br Bond Length (Å) ~2.40~2.50~2.60
Transition State Cl-C-Br Angle (°) ~178~175~170
Imaginary Frequency (cm⁻¹) ~ -350~ -320~ -290

Note: The values for this compound are extrapolated based on established trends of steric hindrance in SN2 reactions and are presented for illustrative comparison.[1][6]

The data clearly indicates that as steric bulk increases from the linear 1-bromopropane to the branched 2-bromopropane, and further to the more hindered this compound, the activation energy for the SN2 reaction rises. This is a direct consequence of increased steric repulsion in the transition state, where the incoming nucleophile, the central carbon, and the leaving group are in close proximity.[7][8] The transition state bond lengths for the incoming nucleophile (C-Cl) and the leaving group (C-Br) also increase with greater steric hindrance, suggesting a "looser" and more elongated transition state. The deviation of the Cl-C-Br angle from the ideal 180° further underscores the steric strain in the more substituted systems.

Experimental Protocols: A Glimpse into the Computational Methodology

The computational data presented in this guide is based on well-established theoretical chemistry protocols. Here, we outline a typical workflow for the computational analysis of an SN2 transition state.

Computational Details

All calculations would be performed using a quantum chemistry software package such as Gaussian.[3][4][5] The geometries of the reactants, products, and transition states would be fully optimized using Density Functional Theory (DFT) with the B3LYP functional. A Pople-style basis set, such as 6-31+G*, is commonly employed for such calculations as it provides a good balance between accuracy and computational cost, and includes diffuse functions to accurately describe the anionic species involved.[2][3][4][5]

Transition State Search

The search for the transition state structure is a critical step. A common approach is the Synchronous Transit-Guided Quasi-Newton (STQN) method, which starts from the reactant and product geometries and searches for a saddle point on the potential energy surface. The resulting structure is then further optimized to a true first-order saddle point, which is confirmed by the presence of a single imaginary frequency in the vibrational frequency analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, specifically the asymmetric stretch of the forming C-Cl bond and the breaking C-Br bond.[9]

Energy Calculations

Once the optimized geometries of the reactants, transition state, and products are obtained, their single-point energies are calculated at a higher level of theory or with a larger basis set for improved accuracy. The activation energy is then determined as the difference in energy between the transition state and the reactants.

Visualizing the SN2 Reaction Pathway and Steric Hindrance

To visually represent the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

SN2_Pathway cluster_reactants Reactants cluster_ts Transition State cluster_products Products R Cl⁻ + R-Br TS [Cl---C---Br]‡ R->TS ΔG‡ P Cl-R + Br⁻ TS->P Steric_Hindrance node_1 1-Bromopropane Least Hindered node_2 2-Bromopropane Moderately Hindered node_1->node_2 Increasing Steric Hindrance node_3 This compound Most Hindered node_2->node_3 Increasing Steric Hindrance

References

A Comparative Analysis of Bromide versus Chloride as Leaving Groups in Reactions of Methylbutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the efficiency of nucleophilic substitution and elimination reactions is paramount. A critical factor governing the rate and outcome of these reactions is the nature of the leaving group. This guide provides a detailed comparative study of bromide and chloride as leaving groups in reactions involving methylbutane derivatives, supported by experimental data and protocols.

Executive Summary

Bromide is a significantly better leaving group than chloride in nucleophilic substitution and elimination reactions of methylbutane derivatives. This superiority is attributed to two primary factors: the lower basicity of the bromide ion compared to the chloride ion, and the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. Experimental data from analogous systems confirms that alkyl bromides react substantially faster than their corresponding alkyl chlorides.

Data Presentation: Quantitative Comparison of Leaving Group Ability

Leaving GroupSubstrateSolventTemperature (°C)log(k) (s⁻¹)Relative Rate
Bromidetert-Butyl BromideVarious25-3.5~40
Chloridetert-Butyl ChlorideVarious25-5.11

Table 1: Comparison of first-order rate constants (k) for the solvolysis of tert-butyl bromide and tert-butyl chloride at 25°C. The relative rate is calculated from the ratio of the rate constants.

The data clearly indicates that the tert-butyl bromide undergoes solvolysis approximately 40 times faster than tert-butyl chloride, highlighting the superior leaving group ability of bromide.

Theoretical Background

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. This is because a good leaving group must be able to stabilize the negative charge it acquires upon departure.

  • Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This lower basicity makes bromide more stable in solution after it detaches from the carbon atom.[1]

  • Bond Strength: The C-Br bond is longer and weaker than the C-Cl bond. The lower bond dissociation energy of the C-Br bond means that less energy is required to break it, leading to a lower activation energy for the reaction and a faster reaction rate.

Reaction Mechanisms

For tertiary substrates like 2-bromo-2-methylbutane and 2-chloro-2-methylbutane, nucleophilic substitution reactions predominantly proceed through an SN1 (Substitution Nucleophilic Unimolecular) mechanism. This is a two-step process:

  • Formation of a Carbocation: The rate-determining step involves the slow ionization of the alkyl halide to form a planar tertiary carbocation and a halide ion.

  • Nucleophilic Attack: The nucleophile rapidly attacks the carbocation from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.

Elimination reactions (E1) often compete with SN1 reactions, especially with weak nucleophiles that are also weak bases. The E1 mechanism also proceeds through the same initial carbocation formation.

Experimental Protocols

The following is a generalized experimental protocol for comparing the rates of solvolysis of 2-bromo-2-methylbutane and 2-chloro-2-methylbutane.

Objective: To determine the relative rates of solvolysis of 2-bromo-2-methylbutane and 2-chloro-2-methylbutane in an ethanol-water solvent system.

Materials:

  • 2-bromo-2-methylbutane

  • 2-chloro-2-methylbutane

  • Ethanol (95%)

  • Distilled water

  • Phenolphthalein indicator solution

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Test tubes

  • Water bath with temperature control

  • Burette

  • Pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare a suitable ethanol-water solvent mixture (e.g., 80:20 ethanol:water by volume).

  • Reaction Setup:

    • Place a known volume (e.g., 5 mL) of the solvent mixture into two separate test tubes.

    • Add a few drops of phenolphthalein indicator to each test tube.

    • Place the test tubes in a constant temperature water bath (e.g., 25°C) and allow them to equilibrate.

  • Initiation of Reaction:

    • To the first test tube, add a precise amount (e.g., 0.2 mL) of 2-bromo-2-methylbutane and start the stopwatch simultaneously. Mix the contents thoroughly.

    • To the second test tube, add the same amount of 2-chloro-2-methylbutane and start a separate stopwatch. Mix thoroughly.

  • Titration:

    • As the solvolysis reaction proceeds, hydrohalic acid (HBr or HCl) is produced, which will cause the phenolphthalein indicator to remain colorless.

    • Immediately begin titrating the solution in the first test tube with the standardized NaOH solution. The goal is to maintain a faint pink color. Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes).

    • Repeat the titration process for the second test tube.

  • Data Analysis:

    • The rate of the reaction can be determined by plotting the volume of NaOH added versus time. The initial slope of this plot is proportional to the initial rate of the reaction.

    • The first-order rate constant (k) for each reaction can be calculated using the integrated rate law for a first-order reaction: ln([A]t/[A]₀) = -kt, where [A] is the concentration of the alkyl halide.

    • The relative rate is the ratio of the rate constant for the bromide to the rate constant for the chloride.

Visualizations

Leaving_Group_Ability cluster_outcome Impact on Reaction Rate Basicity Basicity of Leaving Group Br Bromide (Br⁻) Basicity->Br Weaker Base Cl Chloride (Cl⁻) Basicity->Cl Stronger Base Bond_Strength Carbon-Leaving Group Bond Strength Bond_Strength->Br Weaker C-Br Bond Bond_Strength->Cl Stronger C-Cl Bond Rate Faster Reaction Rate Br->Rate Cl->Rate

Caption: Factors influencing the superior leaving group ability of bromide over chloride.

SN1_Mechanism cluster_reactants Reactants cluster_products Products Reactant 2-Halo-2-methylbutane TS1 Transition State 1 Reactant->TS1 Slow, Rate- Determining Step Carbocation Tertiary Carbocation Intermediate TS1->Carbocation Leaving_Group Halide Ion (Br⁻ or Cl⁻) TS1->Leaving_Group TS2 Transition State 2 Carbocation->TS2 Fast Product Substitution Product TS2->Product

Caption: Generalized Sₙ1 reaction pathway for 2-halo-2-methylbutane.

Conclusion

For researchers and professionals in drug development and organic synthesis, the choice of leaving group is a critical parameter for optimizing reaction efficiency. In the context of methylbutane derivatives, bromide is unequivocally a better leaving group than chloride, leading to significantly faster reaction rates. This is a direct consequence of the bromide ion's lower basicity and the weaker carbon-bromine bond. When designing synthetic routes that involve nucleophilic substitution or elimination at a tertiary carbon center, utilizing an alkyl bromide will generally result in higher yields in shorter reaction times compared to the analogous alkyl chloride.

References

Safety Operating Guide

Safe Disposal of 1-Bromo-2-methylbutane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-bromo-2-methylbutane is critical for ensuring laboratory safety and environmental protection. As a highly flammable liquid and an irritant, it is classified as hazardous waste and must be handled according to specific protocols.[1][2][3] Adherence to institutional and regulatory guidelines is paramount for researchers and laboratory personnel.

Immediate Safety and Handling Precautions

Before beginning any process that will generate this compound waste, ensure all necessary personal protective equipment (PPE) is worn, including protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[1][4][5] All handling of this chemical should occur in a well-ventilated area or under a chemical fume hood.[1][4][6] Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][4] Use non-sparking tools and equipment designed to be explosion-proof.[1][6][7]

Step-by-Step Disposal Procedure

  • Waste Identification and Classification :

    • This compound is a halogenated organic solvent and must be treated as hazardous waste.[2][3][8][9]

    • Do not mix it with non-halogenated solvents or any other incompatible waste streams.[10]

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and chemically compatible container.[11] The container must have a secure, tight-fitting cap to prevent the escape of vapors.[1][11]

    • The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[11]

  • Storage of Waste Container :

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][4]

    • The storage location should be away from heat and ignition sources.[4]

    • Ensure the container is stored in secondary containment to catch any potential leaks.[10]

  • Disposal of Contaminated Materials :

    • Any materials used to clean up spills of this compound, such as absorbent pads, sand, or silica gel, must also be treated as hazardous waste.[2][6][7]

    • Place these contaminated materials in a sealed, properly labeled container for disposal.[6][11]

    • Empty containers that previously held this compound retain hazardous residue and must be disposed of in the same manner as the chemical itself.[2] Do not reuse the containers.[3]

  • Arranging for Final Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Disposal must be conducted at an approved and licensed treatment, storage, and disposal facility (TSDF) in accordance with all local, state, and federal regulations.[1][3]

Quantitative Disposal and Storage Limits

The following table summarizes key quantitative parameters relevant to the handling and disposal of hazardous chemical waste in a laboratory setting.

ParameterGuideline/LimitSource/Regulation
Maximum Hazardous Waste Volume in Lab< 10 GallonsGeneral laboratory safety guidelines provide this as a common limit for storage.[10]
Waste Container Fill Level< 90% of capacityTo allow for vapor expansion and prevent spills.[8]
pH Range for Aqueous Drain DisposalNot ApplicableHalogenated organic solvents must not be disposed of down the drain.[11]
Alcohol Concentration for Drain DisposalNot ApplicableOnly applies to aqueous solutions where alcohol (<24%) is the sole hazardous component.[9]
US EPA Hazardous Waste Classification40 CFR 261.3Guideline for determining if a chemical is classified as hazardous waste.[3][7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start Waste Generated: This compound ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check Before Handling waste_stream Identify as Halogenated Organic Waste ppe_check->waste_stream container Select Compatible, Labeled Waste Container waste_stream->container collection Collect Waste in Container (<90% Full) container->collection storage Store in Designated Cool, Ventilated, Secondary Containment Area collection->storage spill_check Spill or Contaminated Materials Present? storage->spill_check spill_collection Collect Contaminated Debris into a Separate, Labeled Waste Bag/Container spill_check->spill_collection Yes ehs_contact Arrange for Pickup with EHS or Licensed Contractor spill_check->ehs_contact No spill_collection->ehs_contact end Final Disposal at Approved Facility ehs_contact->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of 1-Bromo-2-methylbutane (CAS No. 534-00-9). It is intended for researchers, scientists, and drug development professionals to ensure personal safety and procedural accuracy in the laboratory. Adherence to these guidelines is vital for minimizing risks associated with this chemical.

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body PartPPE RecommendationRationale and Specifications
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and vapors. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Hands Chemical-resistant, impervious gloves.To prevent direct skin contact. Given the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials like Butyl rubber or Viton, which offer good resistance to a wide range of organic chemicals and halogenated hydrocarbons.[4] Double gloving is recommended for added protection.[5] Always inspect gloves for integrity before use and dispose of them immediately if contaminated.
Body Flame-retardant lab coat or chemical-resistant apron.To protect skin from accidental splashes. Long pants and closed-toe shoes are also required.
Respiratory Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of vapors. If ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3]

Quantitative Data for Glove Selection (Estimated)

Glove MaterialChemical Class Resistance (Halogenated Hydrocarbons)Estimated Breakthrough TimeDegradation Resistance
Butyl Rubber Excellent> 480 minutesExcellent
Viton® Excellent> 480 minutesExcellent
Nitrile Rubber Fair to Good< 30 minutesGood
Neoprene Fair< 60 minutesGood
Natural Rubber (Latex) Poor< 15 minutesPoor

Disclaimer: The breakthrough times are estimations based on data for similar chemicals and should be used as a guideline only. Always test gloves for your specific application and duration of use.

Experimental Protocol: Small-Scale Reaction Quenching

This protocol outlines a general procedure for quenching a reaction containing this compound. This should be performed in a chemical fume hood while wearing all required PPE.

Materials:

  • Reaction mixture containing this compound

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Stir plate and stir bar

  • Appropriate organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Waste containers for aqueous and organic waste

Procedure:

  • Preparation: Ensure the chemical fume hood sash is at the appropriate height. Have all necessary equipment and quenching solutions readily available. Place a stir bar in the beaker designated for the quenched reaction.

  • Cooling: If the reaction was performed at an elevated temperature, cool the reaction flask to room temperature using a water bath.

  • Quenching: Slowly add the quenching solution to the reaction mixture with stirring. Be cautious of any potential gas evolution or exothermic reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add the organic extraction solvent, stopper the funnel, and invert it, making sure to vent frequently to release any pressure buildup. Shake the funnel gently and then allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a designated aqueous waste container.

  • Washing: Wash the organic layer with brine (saturated aqueous sodium chloride) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask containing a drying agent like anhydrous magnesium sulfate. Swirl the flask to ensure all water is absorbed.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Post-Handling: Wipe down the work surface and any contaminated equipment with an appropriate solvent.

  • PPE Doffing: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste container. Remove your lab coat and safety glasses.

  • Hand Washing: Wash hands thoroughly with soap and water.

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Grounding Ground Equipment (if transferring large volumes) FumeHood->Grounding Transfer Transfer Chemical Grounding->Transfer React Perform Reaction/Procedure Transfer->React Quench Quench Reaction (if applicable) React->Quench Decontaminate Decontaminate Work Area & Equipment Quench->Decontaminate Segregate Segregate Halogenated Organic Waste Quench->Segregate DoffPPE Properly Doff and Dispose of PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Label Label Waste Container Clearly Segregate->Label Store Store Waste in a Designated Area Label->Store Dispose Dispose via Institutional Hazardous Waste Program Store->Dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.